Ammonium nitrate phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
57608-40-9 |
|---|---|
Molecular Formula |
H16N5O7P |
Molecular Weight |
229.13 g/mol |
IUPAC Name |
tetraazanium;nitrate;phosphate |
InChI |
InChI=1S/NO3.4H3N.H3O4P/c2-1(3)4;;;;;1-5(2,3)4/h;4*1H3;(H3,1,2,3,4)/q-1;;;;;/p+1 |
InChI Key |
UIGKOBGQTLLQBZ-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ammonium Nitrate Phosphate
For Researchers, Scientists, and Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ammonium (B1175870) nitrate (B79036) phosphate (B84403), a widely utilized component in various industrial and agricultural applications. This document focuses on providing detailed data, experimental methodologies, and visual representations of key processes and relationships to support research and development activities. As "ammonium nitrate phosphate" typically refers to a mixture of ammonium nitrate and one or more ammonium phosphates, this guide will focus on a representative NPK (Nitrogen-Phosphorus-Potassium) fertilizer formulation, NPK 20-20-0 , which contains 20% nitrogen and 20% phosphorus pentoxide (P₂O₅). The primary components of such a fertilizer are ammonium nitrate and monoammonium phosphate (MAP).
Core Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, application, and efficacy. These properties are largely determined by the relative proportions of its constituent components, primarily ammonium nitrate and ammonium phosphate.
Data Presentation
The following tables summarize the key quantitative physicochemical properties of a representative NPK 20-20-0 fertilizer, along with the properties of its main individual components, ammonium nitrate and monoammonium phosphate, for comparative analysis.
Table 1: General Physicochemical Properties
| Property | NPK 20-20-0 Fertilizer | Ammonium Nitrate (AN) | Monoammonium Phosphate (MAP) |
| Chemical Formula | Mixture of NH₄NO₃ and NH₄H₂PO₄ | NH₄NO₃ | NH₄H₂PO₄ |
| Molecular Weight ( g/mol ) | Not applicable (mixture) | 80.04 | 115.03 |
| Appearance | Light-colored, granular solid[1] | White crystalline solid[2] | White, crystalline powder or granules[3] |
| Odor | Odorless to slight ammonia (B1221849) smell[4] | Odorless[5] | Odorless[3] |
| Density (g/cm³) | ~1.0 (loose bulk density) | 1.725 (at 20°C)[2] | Approximately 1.8[3] |
Table 2: Thermal and Solubility Properties
| Property | NPK 20-20-0 Fertilizer | Ammonium Nitrate (AN) | Monoammonium Phosphate (MAP) |
| Melting Point (°C) | Decomposes before melting; AN component melts around 160-170°C[6] | 169.6[2][7] | 190 (decomposes)[4][8] |
| Boiling Point (°C) | Decomposes | Decomposes at approx. 210°C[2] | Decomposes before boiling |
| Solubility in Water | Water-soluble[1][4] | Highly soluble; 118 g/100 mL (0°C), 192 g/100 mL (20°C), 1024 g/100 mL (100°C)[2] | Highly soluble; 370 g/L (20°C)[9] |
| pH of Aqueous Solution | 6.0 - 7.5 (for NPK 20-20-0)[1]; 6.5-7 (10% solution for a similar NP 20-20-0)[4] | 5.4 (0.1 M solution)[5] | 4.0 - 4.5 (1% solution)[3] |
| Hygroscopicity | Hygroscopic | Highly hygroscopic; critical relative humidity of 59.4% at 30°C[2] | Less hygroscopic than ammonium nitrate |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for key experiments.
Determination of Water Solubility
The water solubility of this compound fertilizers can be determined using methods outlined by organizations such as the Association of Official Analytical Chemists (AOAC).
AOAC Official Method 970.04: Nitrogen (Water-Insoluble) in Fertilizers (and by extension, water-soluble fraction)
This method is designed to determine the amount of water-insoluble nitrogen, from which the water-soluble portion can be calculated.
-
Sample Preparation: A representative sample of the fertilizer is obtained using a standard procedure like AOAC Official Method 962.01 and ground to pass a 40-mesh sieve.
-
Extraction: A known mass of the fertilizer sample (e.g., 3 g) is placed in a column or flask.
-
Leaching: The sample is leached with a specific volume of distilled water (e.g., 250 mL) at a controlled temperature (typically room temperature). The leaching can be performed in a column with gravity feed or by stirring in a flask for a set period.
-
Filtration: The mixture is filtered to separate the insoluble residue from the aqueous solution.
-
Analysis: The nitrogen content of the insoluble residue is determined using a suitable method (e.g., Kjeldahl method - AOAC Official Method 955.04).
-
Calculation: The percentage of water-insoluble nitrogen is calculated. The water-soluble nitrogen percentage is then determined by subtracting the insoluble percentage from the total nitrogen content of the fertilizer.
For a more detailed solubility curve, the OECD Guideline 105 (Water Solubility) can be adapted. This involves preparing saturated solutions at various temperatures, followed by quantitative analysis of the dissolved substance.
Determination of Melting Point/Melting Range
The melting point of a substance is a key indicator of its purity. For mixtures like this compound, a melting range is typically observed. The OECD Guideline 102 outlines several methods for this determination.
OECD Guideline 102: Melting Point/Melting Range
Commonly used methods include the capillary method and Differential Scanning Calorimetry (DSC).
-
Capillary Method:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Apparatus: The capillary tube is placed in a heating apparatus (e.g., a melting point apparatus with a heated metal block or a Thiele tube with a liquid bath) alongside a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (onset of liquefaction) and the temperature at which it is completely liquid are recorded as the melting range.
-
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A small, accurately weighed sample is placed in a DSC pan.
-
Analysis: The sample and a reference pan are heated at a controlled rate in the DSC instrument.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. An endothermic peak is observed as the sample melts.
-
Interpretation: The onset temperature of the peak is typically reported as the melting point.
-
Determination of pH of an Aqueous Solution
The pH of a fertilizer solution is crucial for understanding its potential effects on soil and plant nutrient uptake.
Standard Procedure for pH Measurement of Fertilizer Solutions:
-
Solution Preparation: A solution of a specified concentration (e.g., 1% or 10% w/v) is prepared by dissolving a known mass of the fertilizer in a known volume of deionized or distilled water.
-
Calibration: A pH meter is calibrated using standard buffer solutions of known pH (typically pH 4.0, 7.0, and 10.0).
-
Measurement: The calibrated pH electrode is rinsed with deionized water, blotted dry, and then immersed in the fertilizer solution.
-
Equilibration and Reading: The solution is gently stirred, and the pH reading is allowed to stabilize before being recorded. The temperature of the solution should also be recorded as pH is temperature-dependent.
Determination of Hygroscopicity
Hygroscopicity is the ability of a substance to absorb moisture from the air. A common method is the gravimetric determination of moisture uptake in a controlled humidity environment.
Gravimetric Method for Hygroscopicity:
-
Sample Preparation: A known mass of the dry fertilizer sample is placed in a pre-weighed container (e.g., a watch glass or petri dish).
-
Controlled Humidity Environment: The sample is placed in a desiccator or a humidity chamber containing a saturated salt solution that maintains a specific relative humidity (RH). Different salt solutions can be used to create a range of RH levels.
-
Equilibration: The sample is stored in the controlled environment for a set period (e.g., 24 or 48 hours) or until a constant weight is achieved.
-
Weighing: The sample is re-weighed to determine the mass of water absorbed.
-
Calculation: The hygroscopicity is expressed as the percentage increase in mass due to water absorption. The critical relative humidity (CRH) is the RH above which the material starts to absorb a significant amount of moisture.
Thermal Decomposition Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability and decomposition of materials.
ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry
This method can be adapted to study the thermal decomposition profile.
-
Sample Preparation: A small, accurately weighed sample of the fertilizer is placed in a TGA crucible.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve shows the temperature ranges at which mass loss occurs, indicating decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
DSC Analysis (often performed simultaneously): The DSC curve reveals whether the decomposition processes are endothermic or exothermic.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the physicochemical properties of this compound.
Caption: Experimental workflow for the physicochemical characterization of fertilizers.
Caption: Simplified thermal decomposition pathway of this compound.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, using NPK 20-20-0 as a representative example. The presented data, compiled in structured tables, offers a clear comparison of the properties of the mixture and its primary components. Furthermore, the detailed experimental protocols, based on internationally recognized standards, provide a solid foundation for reproducible and accurate characterization. The included diagrams visually articulate the experimental workflow and the complex thermal decomposition process. This comprehensive guide serves as a valuable resource for researchers, scientists, and development professionals working with this compound-based materials, enabling a deeper understanding of their behavior and facilitating further innovation.
References
- 1. agropolychim.bg [agropolychim.bg]
- 2. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. angpacmin.com [angpacmin.com]
- 4. MONOAMMONIUM PHOSPHATE (MAP)-Chengdu Pioneer phosphochemicals Co.,Ltd [cdupc.com]
- 5. Ammonium nitrate | H3N.HNO3 | CID 22985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ammonium dihydrogen phosphate - Wikipedia [en.wikipedia.org]
- 7. Ammonium nitrate | Formula, Uses, & Facts | Britannica [britannica.com]
- 8. store.astm.org [store.astm.org]
- 9. cropnutrition.com [cropnutrition.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Nitrate Phosphate
Introduction
"Ammonium nitrate (B79036) phosphate" is a designation commonly applied to fertilizers that are physical mixtures or formulations containing ammonium (B1175870) nitrate (NH₄NO₃) and ammonium phosphate (B84403) (most frequently monoammonium phosphate, NH₄H₂PO₄, or diammonium phosphate, (NH₄)₂HPO₄). As this term typically refers to a composite material rather than a single stoichiometric compound, a comprehensive crystal structure analysis necessitates the characterization of its individual components. This guide provides a detailed overview of the crystallographic properties of ammonium nitrate and monoammonium phosphate, the primary constituents of such mixtures. It also outlines the key experimental protocols for their structural analysis using X-ray and neutron diffraction techniques.
Crystal Structure of the Components
The overall properties of ammonium nitrate phosphate fertilizers are largely determined by the distinct crystal structures of ammonium nitrate and ammonium phosphate.
Ammonium nitrate is well-known for its complex polymorphic behavior, existing in several different crystal phases at atmospheric pressure, each stable over a specific temperature range.[1][2] These phase transitions are crucial as they involve changes in density and crystal structure, which can affect the physical properties of the material.[2]
Table 1: Crystalline Phases of Ammonium Nitrate (NH₄NO₃) at Atmospheric Pressure
| Phase | Temperature Range (°C) | Crystal System | Space Group |
| I | 169.6 to 125.2 | Cubic | Pm-3m |
| II | 125.2 to 84.2 | Tetragonal | P4/mbm |
| III | 84.2 to 32.3 | Orthorhombic | Pnma |
| IV | 32.3 to -16.8 | Orthorhombic | Pmmn |
| V | Below -16.8 | Tetragonal | P-42₁m |
Data sourced from multiple references.[1][3][4][5]
Table 2: Crystallographic Data for Selected Ammonium Nitrate Phases
| Phase | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Phase I (Cubic) | 4.37 | 4.37 | 4.37 | 90 | 90 | 90 |
| Phase II (Tetragonal) | 5.745 | 5.745 | 5.003 | 90 | 90 | 90 |
| Phase III (Orthorhombic) | 7.7184 | 5.8447 | 7.1624 | 90 | 90 | 90 |
| Phase IV (Orthorhombic) | 5.75 | 5.45 | 4.96 | 90 | 90 | 90 |
| Phase V (Tetragonal) | 7.97 | 7.97 | 7.23 | 90 | 90 | 90 |
Note: Lattice parameters can vary slightly depending on the specific study and experimental conditions.
Monoammonium phosphate (MAP), also known as ammonium dihydrogen phosphate (ADP), is a widely used fertilizer and has significant applications in optics due to its piezoelectric and birefringent properties.[6][7] It has a more stable crystal structure compared to ammonium nitrate under ambient conditions.
Table 3: Crystallographic Data for Monoammonium Phosphate (NH₄H₂PO₄)
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Tetragonal | I-42d | 7.4997 | 7.4997 | 7.5493 | 90 | 90 | 90 |
Data sourced from multiple references.[7][8]
Experimental Protocols for Crystal Structure Analysis
The determination of the crystal structures of ammonium nitrate and ammonium phosphate, and their mixtures, is primarily achieved through diffraction methods.
X-ray diffraction is a fundamental technique for identifying the crystalline phases present in a material and determining their crystal structures.
2.1.1. Sample Preparation
-
Powder Samples: For powder XRD, the sample (either the individual components or the mixture) is finely ground to a homogenous powder to ensure a random orientation of the crystallites. The powder is then typically packed into a sample holder.
-
Single Crystals: For single-crystal XRD, a suitable single crystal of either ammonium nitrate or monoammonium phosphate is isolated and mounted on a goniometer head. Growing suitably sized single crystals of the different phases of ammonium nitrate can be challenging due to its phase transitions.
2.1.2. Data Collection
-
Powder XRD: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ). The data is collected as a diffractogram, which is a plot of diffraction intensity versus 2θ. For studying the phase transitions of ammonium nitrate, temperature-resolved XRD is employed, where diffraction patterns are collected as the sample is heated or cooled.[9]
-
Single-Crystal XRD: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different crystal orientations.
2.1.3. Data Analysis
-
Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases like the Crystallography Open Database (COD) to identify the crystalline phases present.
-
Rietveld Refinement: For quantitative phase analysis of mixtures and for refining the crystal structure from powder data, the Rietveld method is used.[10][11] This technique involves fitting a calculated diffraction pattern to the experimental data by refining structural parameters such as lattice parameters, atomic positions, and site occupancy factors.[12][13]
Neutron diffraction is a powerful complementary technique to XRD, particularly for locating light atoms like hydrogen.[14]
2.2.1. Sample Preparation
-
Powder Samples: Similar to XRD, a powdered sample is used. For studying ammonium compounds, deuterated samples (e.g., ND₄NO₃) are often used to reduce the incoherent scattering from hydrogen, which improves the quality of the diffraction pattern.[15]
-
Single Crystals: Large single crystals are typically required for neutron diffraction experiments.[16]
2.2.2. Data Collection
-
The sample is placed in a beam of neutrons, and the scattered neutrons are detected.[14] The experiment can be performed at various temperatures and pressures to study structural changes under different conditions.
2.2.3. Data Analysis
-
The analysis is similar to that of XRD data. The positions of the diffraction peaks provide information about the unit cell, and their intensities are used to determine the atomic arrangement within the unit cell. Neutron diffraction is particularly advantageous for accurately determining the positions of hydrogen (or deuterium) atoms in the ammonium ions and in the hydrogen phosphate group of MAP, which is crucial for understanding hydrogen bonding in these structures.[17]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a crystalline material like this compound.
Caption: General workflow for crystal structure analysis.
Conclusion
The crystal structure analysis of "this compound" involves the characterization of its constituent components, primarily ammonium nitrate and monoammonium phosphate. Understanding the complex polymorphism of ammonium nitrate and the stable tetragonal structure of monoammonium phosphate is key to predicting the behavior of the mixed fertilizer product. Techniques like X-ray and neutron diffraction, coupled with data analysis methods such as Rietveld refinement, provide the necessary tools for a comprehensive structural elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Ammonium dihydrogen phosphate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ammonium dihydrophosphate - Crystal growing [en.crystalls.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ISIS Neutron diffraction [isis.stfc.ac.uk]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 17. Neutron Diffraction Study of the Crystal Structure of Ammonium Chloride | Scilit [scilit.com]
Synthesis of ammonium nitrate phosphate at laboratory scale
An In-depth Technical Guide to the Laboratory-Scale Synthesis of Ammonium (B1175870) Nitrate (B79036) Phosphate (B84403)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ammonium nitrate phosphate is an inorganic salt primarily utilized in agriculture as a fertilizer due to its high nitrogen and phosphorus content.[1] It is not typically associated with drug development or biological signaling pathways. This guide provides detailed technical information on its synthesis, which may be of interest from a chemical process and materials science perspective.
Introduction
This compound is a mixed salt containing ammonium (NH₄⁺), nitrate (NO₃⁻), and phosphate (PO₄³⁻, HPO₄²⁻, or H₂PO₄⁻) ions. It is a key component in many NPK (nitrogen-phosphorus-potassium) fertilizers, providing essential nutrients for plant growth.[2][3] The synthesis of this compound on a laboratory scale can be achieved through several methods, primarily involving the neutralization of acids with ammonia (B1221849) or the physical blending of precursor salts.
This document outlines the primary methods for synthesizing this compound in a laboratory setting, providing detailed experimental protocols, quantitative data, and safety considerations.
Synthesis Methodologies
Two primary methods for the laboratory preparation of this compound are detailed below: the neutralization of mixed acids and the compaction of solid precursors.
Method 1: Neutralization of Mixed Acids with Ammonia
This method is based on the fundamental acid-base reaction between ammonia and a mixture of nitric acid and phosphoric acid.[4][5][6] The reaction is highly exothermic and requires careful temperature control.
Experimental Protocol
Materials and Reagents:
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Phosphoric Acid (H₃PO₄, ~85%)
-
Ammonium Hydroxide (B78521) (NH₄OH, ~28-30%) or Ammonia Gas (NH₃)
-
Distilled or Deionized Water
-
Litmus paper or pH meter
Equipment:
-
Glass beaker or evaporating dish (large enough to accommodate the reaction volume)
-
Stirring rod or magnetic stirrer
-
Dropping funnel or burette
-
Ice bath
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Acid Mixture Preparation: In a large beaker, prepare a mixture of dilute nitric acid and dilute phosphoric acid in the desired molar ratio. For example, to create a 1:1 molar ratio of nitrate to phosphate, mix appropriate volumes of the concentrated acids and dilute with a significant amount of cold distilled water to help manage the heat of reaction.
-
Neutralization: Place the beaker containing the acid mixture in an ice bath and begin stirring. Slowly add concentrated ammonium hydroxide from a dropping funnel.[6] Monitor the pH of the solution continuously. The goal is to reach a neutral pH (around 7). This step is highly exothermic, and the temperature must be kept low to prevent excessive volatilization of ammonia and potential decomposition of the ammonium nitrate.[6]
-
Concentration and Crystallization: Once the solution is neutralized, filter it to remove any impurities. Gently heat the solution to evaporate the water and concentrate the this compound solution.[6] As the solution becomes saturated, crystals will begin to form.
-
Isolation and Drying: Allow the concentrated solution to cool slowly in a crystallizing dish to promote the formation of larger crystals. The resulting crystals can be collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold distilled water. The final product should be dried in a desiccator or a low-temperature oven.
Method 2: Compaction of Precursor Salts
This is a physical method for producing a granular ammonium nitrate-phosphate mixture rather than a chemical synthesis from acid and base precursors.[8]
Experimental Protocol
Materials and Reagents:
-
Fine-milled Ammonium Nitrate (NH₄NO₃)
-
Fine-milled Monoammonium Phosphate (NH₄H₂PO₄) or Diammonium Phosphate ((NH₄)₂HPO₄)
Equipment:
-
Mortar and pestle or ball mill
-
Laboratory press or compactor
-
Sieves for granulation
Procedure:
-
Milling and Blending: Ensure both the ammonium nitrate and ammonium phosphate salts are finely ground. Weigh the desired ratio of the two components (e.g., a 1:1 weight ratio) and thoroughly mix them to create a homogeneous blend.[8]
-
Compaction: Place the mixed powder into a laboratory press and apply pressure to form a compacted sheet or pellet.[8]
-
Granulation: Break the compacted material into smaller pieces and then grind and sieve it to obtain granules of the desired size.[8] This method produces a non-segregating mixture of the two salts.
Quantitative Data
The following tables summarize key quantitative data relevant to the synthesis and properties of this compound and its precursors.
Table 1: Physical and Chemical Properties of Precursors
| Property | Ammonium Nitrate (NH₄NO₃) | Monoammonium Phosphate (NH₄H₂PO₄) |
| Molar Mass | 80.043 g/mol [7] | 115.03 g/mol |
| Melting Point | 169.6 °C[7] | 190 °C (decomposes) |
| Density | 1.725 g/cm³[7] | 1.80 g/cm³ |
| Solubility in Water | 192 g/100 mL at 20 °C (highly soluble, endothermic)[7] | 37.4 g/100 mL at 20 °C |
Table 2: Solubility Data for the NH₄H₂PO₄-NH₄NO₃-H₂O System
This data is crucial for understanding the crystallization process from aqueous solutions.
| Temperature (°C) | Solid Phase in Equilibrium | Composition of Saturated Solution (wt%) |
| NH₄H₂PO₄ | ||
| 50 | NH₄NO₃ | 11.2 |
| 50 | NH₄H₂PO₄ | 34.5 |
Source: Adapted from IUPAC-NIST Solubilities Database[9]
Safety Precautions
The synthesis of this compound involves significant hazards that must be managed with appropriate safety protocols.
-
Ammonium Nitrate: Is a strong oxidizer and can intensify fires.[10][11] It can be explosive under specific conditions, such as contamination with combustible materials or when subjected to heat and confinement.[11][12]
-
Acids: Nitric and phosphoric acids are corrosive and can cause severe skin and eye damage.
-
Ammonia: Ammonium hydroxide and ammonia gas are corrosive and have high inhalation toxicity.[12]
-
Reaction Hazards: The neutralization reaction is highly exothermic. Poor temperature control can lead to boiling and splashing of corrosive materials or uncontrolled decomposition.
Recommended Personal Protective Equipment (PPE):
-
Chemical safety goggles and a face shield.[10]
-
Gloves (appropriate for handling strong acids and bases).
-
A lab coat.
-
Work should be conducted in a well-ventilated fume hood.[13]
Handling and Storage:
-
Store ammonium nitrate away from combustible materials, reducing agents, and heat sources.[12][13]
-
Avoid physical damage or shock to containers of ammonium nitrate.[12]
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis of this compound.
Caption: Chemical pathways for the formation of this compound.
Caption: Experimental workflow for neutralization synthesis.
References
- 1. This compound (CHEBI:147420) [ebi.ac.uk]
- 2. How fertilizers are made - Fertilizers Europe [fertilizerseurope.com]
- 3. Fertiliser manufacture | How we make our fertiliser | Yara UK [yara.co.uk]
- 4. DE1592676C3 - Process for the production of a mixed fertilizer containing ammonium nitrate and ammonium phosphate - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. prepchem.com [prepchem.com]
- 7. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 8. US3545954A - Production of ammonium nitrate-phosphate fertilizer - Google Patents [patents.google.com]
- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 10. carlroth.com [carlroth.com]
- 11. icheme.org [icheme.org]
- 12. nj.gov [nj.gov]
- 13. AMMONIUM NITRATE [www2.atmos.umd.edu]
An In-Depth Technical Guide to the Thermal Decomposition Characteristics of Ammonium Nitrate Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) nitrate (B79036) phosphate (B84403) (ANP) is a compound of significant interest across various scientific and industrial sectors, primarily due to its application in fertilizers and its potential use in energetic materials. Understanding its thermal decomposition characteristics is paramount for ensuring safe handling, storage, and application, as well as for optimizing its performance in various formulations. This technical guide provides a comprehensive overview of the thermal decomposition of ammonium nitrate phosphate, detailing experimental methodologies, presenting key quantitative data, and elucidating the decomposition pathways.
The thermal behavior of ammonium nitrate (AN), a primary component of ANP, is complex and can be influenced by the presence of other substances.[1] The addition of phosphate, typically in the form of monoammonium phosphate (MAP) or diammonium phosphate (DAP), has been shown to alter the decomposition process, generally enhancing the thermal stability of the mixture.[1][2] This guide will delve into the specifics of these interactions, providing a detailed analysis for researchers and professionals in the field.
Experimental Protocols
The investigation of the thermal decomposition of this compound predominantly employs thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These methods provide valuable information on mass loss, decomposition temperatures, and energetic changes during the heating process. Often, these techniques are coupled with evolved gas analysis (EGA) methods like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) to identify the gaseous decomposition products.[1][3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For the analysis of this compound, a typical TGA experiment involves heating a small sample (typically 2-10 mg) in an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[4] The resulting TGA curve plots mass loss against temperature, allowing for the determination of decomposition onset temperatures and the quantification of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures of phase transitions (e.g., melting) and the enthalpy of decomposition (exothermic or endothermic nature of the decomposition). For this compound analysis, a small sample is typically sealed in an aluminum pan and heated at a constant rate.[5] The resulting DSC curve reveals endothermic and exothermic peaks corresponding to physical and chemical changes.
Evolved Gas Analysis (EGA)
EGA techniques are crucial for identifying the gaseous products evolved during thermal decomposition. In a typical TGA-MS or TGA-FTIR setup, the gas stream from the TGA furnace is transferred via a heated transfer line to the spectrometer.[6] This allows for the real-time identification of the chemical composition of the evolved gases as a function of temperature.
Data Presentation
The following tables summarize the key quantitative data obtained from the thermal analysis of ammonium nitrate and its mixtures with ammonium phosphates.
Table 1: Thermal Decomposition Characteristics of Pure Ammonium Nitrate (AN)
| Parameter | Value | Reference |
| Onset Decomposition Temperature (°C) | ~200 - 250 | [7] |
| Major Mass Loss Stage (°C) | 250 - 300 | [8] |
| Enthalpy of Decomposition | Exothermic | [9] |
Table 2: Influence of Ammonium Dihydrogen Phosphate (ADP) on the Thermal Decomposition of Ammonium Nitrate (AN)
| AN:ADP Ratio | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Enthalpy of Decomposition | Gaseous Products | Reference |
| Pure AN | Varies | Varies | Exothermic | NH₃, H₂O, NO, N₂O, NO₂, HNO₃ | [1] |
| AN-ADP Mixture | Higher than pure AN | Higher than pure AN | Lower than pure AN | NH₃, H₂O, NO, N₂O, NO₂ | [1] |
Note: Specific quantitative values for temperature and enthalpy can vary depending on experimental conditions such as heating rate and sample confinement.
Decomposition Pathways and Mechanisms
The thermal decomposition of pure ammonium nitrate is a multi-step process. It initially undergoes endothermic dissociation into ammonia (B1221849) (NH₃) and nitric acid (HNO₃).[10] This is followed by a series of complex, predominantly exothermic reactions that produce a variety of gaseous products, including nitrous oxide (N₂O), nitrogen dioxide (NO₂), and water (H₂O).[1]
The presence of ammonium phosphates (MAP or DAP) significantly influences this decomposition pathway. The phosphate moiety is believed to act as a proton acceptor, which can suppress the autocatalytic decomposition of nitric acid, a key step in the exothermic decomposition of AN. This leads to an overall increase in the thermal stability of the mixture.[1]
Evolved Gas Analysis of AN-ADP Mixtures
Studies using DSC-TG coupled with mass spectrometry (QMS) and FTIR have provided valuable insights into the gaseous products of AN-ADP decomposition. The major gaseous products from the decomposition of AN-ADP mixtures are ammonia (NH₃), water (H₂O), nitric oxide (NO), nitrous oxide (N₂O), and nitrogen dioxide (NO₂).[1] Notably, the generation of NO and NO₂ is postponed to higher temperatures in the presence of ADP compared to pure AN.[1] This indicates that the phosphate additive alters the redox reactions occurring during decomposition.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Simplified thermal decomposition pathway of this compound.
Caption: Experimental workflow for characterizing the thermal decomposition of ANP.
Conclusion
The thermal decomposition of this compound is a complex process that is significantly influenced by the presence of the phosphate component. The addition of monoammonium phosphate or diammonium phosphate generally leads to an increase in the thermal stability of ammonium nitrate, characterized by higher onset decomposition temperatures. The decomposition proceeds through a multi-step pathway involving the evolution of various gaseous products, including ammonia, water, and nitrogen oxides. The phosphate moiety appears to alter the reaction mechanism, in part by suppressing the formation of key reactive intermediates. A thorough understanding of these decomposition characteristics, as detailed in this guide, is essential for the safe and effective utilization of this compound in its various applications. Further research focusing on detailed kinetic modeling and the influence of varying AN:phosphate ratios under different atmospheric conditions will continue to enhance our understanding of this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Analysis of an Ammonia/Ammonium Nitrate Fuel’s Thermal Decomposition By Mass Spectrometry and Thermogravimetric Analysis - Ammonia Energy Association [ammoniaenergy.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. measurlabs.com [measurlabs.com]
- 7. jes.or.jp [jes.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 10. energetics.chm.uri.edu [energetics.chm.uri.edu]
An In-depth Technical Guide to the Hygroscopic Properties of Ammonium Nitrate Phosphate Fertilizers
Prepared for: Researchers and Scientists
Introduction
Ammonium (B1175870) nitrate (B79036) phosphate (B84403) (ANP) fertilizers are a cornerstone of modern agriculture, providing essential nitrogen and phosphorus to crops. However, their efficacy is intrinsically linked to their physical properties, paramount among which is hygroscopicity—the tendency to absorb moisture from the atmosphere.[1] This property significantly influences the material's stability, handling, storage, and application.[2][3] Excessive moisture absorption leads to a cascade of undesirable phenomena, including granule softening, caking, increased dust formation, and loss of flowability, which can impede uniform field application and diminish product quality.[2][4][5]
This technical guide provides a comprehensive examination of the hygroscopic behavior of ANP fertilizers. It synthesizes quantitative data on critical relative humidity, details the experimental protocols for moisture determination, and explores the multifaceted factors that govern water sorption.
Core Concepts in Fertilizer Hygroscopicity
Critical Relative Humidity (CRH)
The Critical Relative Humidity (CRH) is a fundamental property of a water-soluble material. It is defined as the relative humidity (RH) of the surrounding air, at a specific temperature, above which the material will begin to absorb atmospheric moisture.[6][7] If the ambient RH exceeds the CRH of the fertilizer, it will continue to take up water until the salt dissolves, forming a saturated solution.[6][7] The CRH is therefore a critical threshold for storage and handling.
Moisture Sorption and Caking
Moisture absorption is the primary mechanism driving fertilizer degradation.[3][8] When a fertilizer is exposed to air with an RH above its CRH, a liquid film forms on the surface of the granules.[4] This process is influenced by the fertilizer's chemical composition, moisture content, and physical structure.[1][9]
This surface dissolution is the precursor to caking. Caking occurs when dissolved salts recrystallize at the contact points between individual granules as ambient conditions fluctuate (e.g., a decrease in humidity or temperature), forming solid "crystal bridges".[4][9] These bridges bind the particles together, resulting in a loss of the fertilizer's free-flowing properties.[4][10] The solubility of ammonium nitrate is particularly high and has a large temperature coefficient, meaning that temperature fluctuations can readily cause significant recrystallization and enhance caking.[10]
Factors Influencing Hygroscopicity
The hygroscopic nature of ANP fertilizers is not governed by a single variable but by a complex interplay of chemical, environmental, and physical factors.
-
Chemical Composition : The individual components of the fertilizer dictate its overall hygroscopic behavior. Ammonium nitrate (AN) is strongly hygroscopic, with a lower CRH than many other common fertilizer salts.[11] Mixtures of salts, which are characteristic of NPK fertilizers, typically exhibit a lower CRH than any of the individual constituents.[6][8] The presence of certain phosphate salts can also alter the hygroscopic point.[12]
-
Temperature : Temperature has a significant effect on CRH. For ammonium nitrate, the relationship is inverse; as the temperature increases, the CRH decreases, making the fertilizer more susceptible to moisture absorption at higher temperatures.[6][11]
-
Ambient Relative Humidity : The RH of the storage and handling environment is the external driving force for moisture uptake. When the ambient RH surpasses the fertilizer's CRH, water absorption will occur.[8][13]
-
Particle Structure and Porosity : The physical characteristics of the fertilizer granules, such as porosity and internal surface area, influence the rate and extent of moisture absorption.[1][12] Increased porosity can lead to greater water uptake.[12]
Quantitative Data on Hygroscopicity
The following tables summarize key quantitative data related to the hygroscopicity of ammonium nitrate and its components.
Table 1: Critical Relative Humidity (CRH) of Pure Fertilizer Salts at 30°C
| Salt | Critical Relative Humidity (%) |
|---|---|
| Calcium Nitrate | 46.7[6] |
| Ammonium Nitrate | 59.4 [6] |
| Sodium Nitrate | 72.4[6] |
| Urea | 72.5[6] |
| Ammonium Chloride | 77.2[6] |
| Ammonium Sulfate | 79.2[6] |
| Diammonium Phosphate | 82.5[14] |
| Monoammonium Phosphate | 91.6[6] |
| Potassium Chloride | 84.0[14] |
| Potassium Sulfate | 96.3[6] |
Source: Data compiled from multiple sources.[6][14]
Table 2: Influence of Temperature on the CRH of Pure Ammonium Nitrate
| Temperature (°C) | Critical Relative Humidity (%) |
|---|---|
| 10 | 75.3 |
| 15 | 69.8 |
| 20 | 66.9 |
| 25 | 62.7 |
| 30 | 59.4 |
| 40 | 52.5 |
| 50 | 48.4 |
Source: Data from the International Fertilizer Association.[11]
Table 3: Effect of Phosphate Raw Material (PRM) Additive on the Hygroscopic Point of Ammonium Nitrate (AN) at 25°C
| Fertilizer Composition (AN:PRM Ratio) | Hygroscopic Point (%) |
|---|---|
| Pure AN | 62.0 |
| 100:7 | 54.5 |
| 100:20 | 54.0 |
| 100:30 | 53.5 |
| 100:40 | 53.5 |
Source: A study on the effect of phosphate additives on AN properties.[12] The study notes that while the addition of phosphate makes the fertilizer more hygroscopic (lowers the CRH), the presence of water-insoluble components helps reduce melting and agglutination.[12]
Experimental Protocols
Accurate determination of moisture content and hygroscopicity is essential for quality control and research.
Determination of Moisture Content
Standard gravimetric oven-drying methods are often unsuitable for fertilizers containing ammonium nitrate due to its thermal lability.[15] Therefore, more specific methods are required.
-
Karl Fischer (KF) Titration:
-
Principle: This is a direct chemical method that titrates water molecules to a precise endpoint.[16] It is highly accurate and does not involve heating, making it suitable for thermally sensitive materials.[16] The KF method is recommended for nitrogen and potassium-based fertilizers.[16]
-
Methodology:
-
Apparatus: An automated Karl Fischer titrator. For solids, a KF oven is often coupled to the system to vaporize the moisture, which is then carried by a dry gas stream into the titration cell.[17]
-
Sample Preparation: To ensure a representative sample and complete reaction, the fertilizer must be finely ground. This must be done in a closed system to prevent moisture loss or gain during the process.[15]
-
Titration: A known mass of the prepared sample is introduced into the titration vessel containing a solvent (e.g., methanol). The Karl Fischer reagent is added automatically until the end-point is detected, typically by a sensing electrode.[15]
-
Calculation: The instrument calculates the water content based on the volume of reagent consumed.
-
-
-
Low-Temperature Vacuum Gravimetric Method:
-
Principle: This method determines moisture content by measuring the mass loss of a sample after drying under controlled low temperature and vacuum. This indirect method is designed to remove surface water without decomposing the fertilizer.[16]
-
Methodology (based on AOAC 965.08):
-
Apparatus: A vacuum oven capable of maintaining a temperature of 50 ± 1°C and a pressure of ≤25 mm Hg.
-
Sample Preparation: A representative sample is weighed into a pre-dried weighing dish.
-
Drying: The sample is placed in the vacuum oven at 50°C for a specified time (e.g., 5 hours) or until a constant weight is achieved.
-
Cooling & Weighing: The sample is cooled in a desiccator to room temperature before being re-weighed.
-
Calculation: The moisture content is calculated as the percentage loss in mass. This method is specifically recommended for phosphate-based fertilizers.[16]
-
-
Determination of Hygroscopicity (CRH)
The static desiccator method is a common and reliable technique for determining the hygroscopic point or CRH.
-
Principle: Fertilizer samples are exposed to atmospheres of known and constant relative humidity, and the change in mass is monitored over time. The CRH is the humidity level at which a significant increase in mass (moisture absorption) is first observed.[18]
-
Methodology:
-
Preparation of Humidity Chambers: A series of airtight desiccators are used as humidity chambers. Specific and constant relative humidity levels are created within each desiccator using saturated solutions of various salts or different concentrations of sulfuric acid.[12][18]
-
Sample Preparation: A pre-weighed, dry sample of the fertilizer is placed in a shallow dish or watch glass to maximize surface area exposure.
-
Exposure: One sample is placed in each desiccator, ensuring no contact with the hydrating solution. The desiccators are sealed and maintained at a constant temperature (e.g., 25°C or 30°C).[12]
-
Data Collection: The samples are re-weighed at regular intervals (e.g., 3, 6, 12, 24, 48 hours) to determine the change in mass due to moisture absorption.[18]
-
Analysis: The mass change is plotted against the relative humidity. The CRH is identified as the lowest RH value at which the sample shows a distinct and continuous weight gain.
-
Conclusion
The hygroscopic properties of ammonium nitrate phosphate fertilizers are a critical determinant of their quality and performance. The tendency to absorb atmospheric moisture, governed by the fertilizer's chemical composition and ambient conditions, directly leads to caking and physical degradation. As demonstrated, the inclusion of phosphate can lower the critical relative humidity of ammonium nitrate, making the mixture more hygroscopic. A thorough understanding of these principles, supported by robust quantitative data and precise experimental methodologies such as Karl Fischer titration and the static desiccator method, is essential for developing, manufacturing, and storing high-quality, stable fertilizer products. For researchers, controlling and mitigating the effects of hygroscopicity remains a key challenge in the formulation of next-generation fertilizer technologies.
References
- 1. fertilizer.org [fertilizer.org]
- 2. Physical properties of fertilisers | Yara Malaysia [yara.my]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. kelewell.de [kelewell.de]
- 5. wellyoutech.com [wellyoutech.com]
- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 7. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 8. ureaknowhow.com [ureaknowhow.com]
- 9. fertechinform.org [fertechinform.org]
- 10. cargoinspectionservice.net [cargoinspectionservice.net]
- 11. fertilizer.org [fertilizer.org]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. Physical properties of fertilisers | Yara New Zealand [yara.co.nz]
- 14. edocs.tamu.edu:443 [edocs.tamu.edu:443]
- 15. Determination of moisture in fertilisers and materials insoluble in methanol - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. fertilizer.org [fertilizer.org]
- 17. Moisture analysis in fertilizer products | Metrohm [metrohm.com]
- 18. redalyc.org [redalyc.org]
Dissolution Kinetics of Ammonium Nitrate Phosphate in Aqueous Solutions: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dissolution kinetics of ammonium (B1175870) nitrate (B79036) phosphate (B84403) in aqueous solutions. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the factors governing the dissolution of this compound. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating complex relationships through signaling pathway and workflow diagrams. The information compiled herein is critical for applications ranging from controlled-release formulation development to environmental impact assessment.
Introduction
Ammonium nitrate phosphate, a compound fertilizer, possesses a dual nutrient composition that is integral in various agricultural and industrial applications.[1] Its dissolution kinetics in aqueous media are of paramount importance as they dictate the rate of nutrient availability and potential environmental runoff. The dissolution of ammonium nitrate is a spontaneous and endothermic process, driven by an increase in entropy.[2] This process is influenced by a multitude of factors including temperature, pH, solvent composition, and the physical properties of the granules.[3][4] Understanding these dynamics is crucial for designing efficient fertilizer formulations and for predicting their behavior under various environmental conditions. This guide will delve into the experimental methodologies used to characterize these kinetics, present key data on influencing factors, and provide visual representations of the underlying processes.
Factors Influencing Dissolution Kinetics
The rate at which this compound dissolves is not intrinsic but is heavily influenced by a range of external and internal factors. A thorough understanding of these variables is essential for controlling and predicting the dissolution profile.
2.1. Temperature
Temperature plays a direct and significant role in the solubility of ammonium nitrate. As an endothermic process, the dissolution of ammonium nitrate increases with rising temperature.[2][5] This relationship is critical in environmental contexts, as seasonal temperature variations can affect the concentration of dissolved nitrates and phosphates in water bodies.[3]
2.2. Relative Humidity
Ammonium nitrate is highly hygroscopic, meaning it readily absorbs moisture from the air.[6] The critical relative humidity (CRH) is the threshold above which the salt will absorb atmospheric moisture, leading to dissolution.[6] This property is particularly relevant for the storage and handling of ammonium nitrate-based fertilizers, as well as for their dissolution in the absence of direct precipitation.[5][7]
2.3. Presence of Other Solutes
The presence of other ions in the solution can impact the solubility of this compound. For instance, the addition of potassium nitrate can decrease the solubility of ammonium nitrate in a mixed solvent system.[8][9] Conversely, mixtures of salts, such as ammonium nitrate and calcium nitrate, can be more hygroscopic than the individual components, lowering the relative humidity required for dissolution.[5]
2.4. Physical Properties of Granules
The physical characteristics of the fertilizer granules, such as particle size, porosity, and surface area, significantly affect their dissolution rate.[4] Smaller particle sizes generally lead to a faster dissolution due to a larger surface area-to-volume ratio. The addition of phosphate-containing raw materials to ammonium nitrate melt can increase the strength and reduce the porosity of the resulting granules, thereby slowing down the dissolution rate.[4]
2.5. Agitation and Flow Rate
In a laboratory setting and in natural environments, the degree of agitation or the flow rate of the aqueous solution influences the mass transfer of the dissolved solute from the granule surface to the bulk solution. Higher agitation or flow rates typically enhance the dissolution rate by continuously removing the saturated layer surrounding the granules.
Experimental Methodologies
A variety of experimental setups are employed to study the dissolution kinetics of fertilizers like this compound. These methods aim to simulate different environmental conditions and provide quantitative data on dissolution rates.
3.1. Column Perfusion Test
This laboratory method is used to examine the dynamic release of nutrients from fertilizer formulations in real-time.
-
Protocol:
-
A known mass (e.g., 1 gram) of the granular fertilizer is placed in the center of a polypropylene (B1209903) column (e.g., 150 mm x 15 mm).[10]
-
The granules are held in place using acid-washed, silanized glass wool to prevent chemical interactions.[10]
-
An aqueous solution is continuously perfused through the column at a controlled flow rate.
-
The effluent is collected at regular intervals and analyzed for the concentration of the dissolved nutrients (e.g., ammonium, nitrate, phosphate).
-
3.2. Lift Disintegration Method
This method provides a rapid quantification of the disintegration properties of a compound fertilizer, which is an indirect evaluation of its dissolution.
-
Protocol:
-
A specific mass of dry fertilizer (e.g., 5.00 g) is combined with a defined volume of deionized water (e.g., 300 mL) at a constant temperature (e.g., 25 °C) in a disintegration apparatus.[11]
-
The apparatus subjects the fertilizer to a standardized lifting and dropping motion.
-
Small aliquots of the solution (e.g., 1 µL) are removed at frequent intervals (e.g., every 30 seconds).[11]
-
The concentration of a key component, such as phosphate, is determined using a suitable analytical technique like the molybdenum blue method with UV-vis diffuse reflectance spectroscopy.[11]
-
3.3. Rain Simulator
This setup is designed to measure the dissolution rate of fertilizers under conditions that mimic rainfall.
-
Protocol:
-
The experiment is conducted in a specially designed rain simulator consisting of a sprayer unit and an electric control device.[5]
-
Fertilizer granules are placed in a module under the sprayer.
-
The electric control device regulates the pressure sprayer to simulate rainfall of a specific intensity.
-
The dissolution of the fertilizer is monitored over time, often by visual inspection or by collecting and analyzing the runoff.
-
Quantitative Dissolution Data
The following tables summarize key quantitative data on the dissolution and solubility of ammonium nitrate and related compounds from various studies.
Table 1: Solubility of Ammonium Nitrate in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 mL H₂O) |
|---|---|
| 0 | 118.3 |
| 10 | 150.0 |
| 20 | 187.0 |
| 30 | 242.0 |
| 40 | 297.0 |
| 50 | 344.0 |
| 60 | 410.0 |
| 70 | 499.0 |
| 80 | 576.0 |
| 90 | 676.0 |
| 100 | 843.0 |
Source: Data compiled from publicly available solubility tables.[12]
Table 2: Effect of Phosphate Additive on the Dissolution Time of Ammonium Nitrate Granules
| Mass Ratio (Ammonium Nitrate : Phosphate Raw Material) | Dissolution Time (seconds) |
|---|---|
| 100 : 0 (Pure Ammonium Nitrate) | 46.8 |
| 100 : 7 | 66.4 |
| 100 : 40 | 100.8 |
Source: Reymov, A.M., Namazov, Sh.S., & Beglov, B.M. (2013).[4]
Table 3: Critical Relative Humidity (CRH) of Ammonium Nitrate at Different Temperatures
| Temperature (°C) | Critical Relative Humidity (%) |
|---|---|
| 10 | 75.3 |
| 15 | 69.8 |
| 20 | 66.9 |
| 25 | 62.7 |
| 30 | 59.4 |
| 40 | 52.5 |
| 50 | 48.4 |
Source: International Fertilizer Association.[6]
Visualizing Dissolution Processes and Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and the interplay of factors affecting dissolution.
Caption: Workflow for the column perfusion test.
Caption: Key factors influencing dissolution rate.
Kinetic Models of Dissolution
The dissolution process can be described by various kinetic models. A common approach for fertilizers is to use a power equation to describe the relationship between the quantity of dissolved substance and time.
The relationship can be expressed as: Et = E0 + atn
Where:
-
Et is the quantity of the dissolved element at time t.
-
E0 is the proportion of the rapidly soluble element.
-
a is the dissolution constant.
-
n is the reaction order.
Studies on silicate (B1173343) rock fertilizers have shown that this model can effectively describe the release of nutrients, with the reaction order (n) typically ranging from 0.3 to 0.8.[13] While specific models for this compound are less commonly published in detail, similar principles apply. The initial rapid dissolution is followed by a slower, diffusion-controlled release.
More complex models also consider the chemical reactions occurring at the solid-liquid interface and in the bulk solution. For instance, the decomposition of ammonium nitrate can proceed through various pathways, which can be coupled with gas-phase chemistry under certain conditions.[14][15]
Conclusion
The dissolution kinetics of this compound in aqueous solutions are a complex interplay of physicochemical properties and environmental factors. This technical guide has synthesized critical information on the methodologies used to study these kinetics, the key factors that influence dissolution rates, and the quantitative data available in the literature. The provided tables and diagrams offer a structured overview for researchers and professionals. A comprehensive understanding of these dissolution dynamics is fundamental for the development of advanced formulations with controlled release properties and for accurately assessing the environmental fate of these compounds. Further research focusing on the development of more detailed and predictive kinetic models for compound fertilizers like this compound is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. The Solubility And Temperature Of Ammonium Nitrate - 723 Words | Bartleby [bartleby.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 6. fertilizer.org [fertilizer.org]
- 7. Laboratory studies on dissolution of nitrogen fertilizers by humidity and precipitation | Scilit [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Solubility table - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jes.or.jp [jes.or.jp]
An In-depth Technical Guide to the Solubility of Ammonium Nitrate Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) nitrate (B79036) phosphate (B84403) in various solvents. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the dissolution characteristics of this compound.
Introduction
Ammonium nitrate phosphate is a compound of significant interest in various fields, including agriculture as a fertilizer and potentially in other chemical synthesis processes. A thorough understanding of its solubility in different solvents is crucial for its application, formulation, and process development. This guide summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides visual representations of the dissolution process and experimental workflows.
Quantitative Solubility Data
The solubility of this compound is influenced by the specific composition of the salt mixture (i.e., the ratio of ammonium nitrate to ammonium phosphate), the temperature, and the nature of the solvent. While extensive data on the ternary system of ammonium nitrate, ammonium phosphate, and various solvents is not widely available in public literature, this section presents key solubility data for the individual components and a mixture in water.
Solubility in Water
Water is the most common and critical solvent for this compound. The solubility of both ammonium nitrate and ammonium phosphate in water is significant and highly dependent on temperature.
Table 1: Solubility of Ammonium Nitrate in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 118.3[1] |
| 10 | 150[2] |
| 20 | 192[2] |
| 30 | 242 |
| 40 | 297[2] |
| 50 | 346[3] |
| 60 | 410[2] |
| 80 | 576[2] |
| 100 | 871[1] |
Table 2: Solubility of Diammonium Phosphate in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 66.7[4] |
| 25 | 106.7[4] |
| 60 | 173.3[4] |
Table 3: Co-solubility of Ammonium Nitrate and Diammonium Hydrogen Phosphate in Water at 50 °C [5]
| Mass Fraction NH4NO3 (%) | Mass Fraction (NH4)2HPO4 (%) | Mass Fraction H2O (%) |
| 77.0 | 0.0 | 23.0 |
| 75.6 | 1.4 | 23.0 |
| 74.4 | 2.5 | 23.1 |
| 68.9 | 3.3 | 27.8 |
| 55.6 | 7.6 | 36.8 |
| 45.6 | 10.7 | 43.7 |
| 42.3 | 11.8 | 45.9 |
| 27.9 | 20.3 | 51.8 |
| 21.8 | 25.3 | 52.9 |
| 13.3 | 32.2 | 54.5 |
| 0.0 | 47.05 | 52.95 |
Solubility in Organic Solvents
The solubility of this compound in organic solvents is generally lower than in water. Quantitative data for the mixed salt is scarce, but the solubility of ammonium nitrate provides a useful reference.
Table 4: Solubility of Ammonium Nitrate in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol (B129727) | 20 | 17.1[1][6] |
| Ethanol | 20 | 3.8[1][6] |
| Acetone | - | Soluble[1] |
It has been noted that methanol dissolves ammonium phosphates at a slightly higher rate than ethanol.[7]
Experimental Protocols
This section details the methodologies for determining the solubility of this compound. The gravimetric method is a fundamental and widely used technique for establishing the solubility of a solid in a liquid.
Gravimetric Determination of Solubility
This method involves preparing a saturated solution of the solute, taking a known mass of the solution, evaporating the solvent, and weighing the remaining solute.
Materials:
-
This compound salt
-
Solvent (e.g., deionized water)
-
Analytical balance
-
Thermostatic water bath or incubator
-
Beakers or flasks with stoppers
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters or vacuum filtration system with filter paper)
-
Drying oven
-
Desiccator
Procedure:
-
Equilibration: Add an excess amount of the this compound salt to a known volume of the solvent in a sealed flask or beaker. Place the container in a thermostatic bath set to the desired temperature.
-
Stirring: Continuously agitate the mixture using a magnetic stirrer to facilitate the dissolution process and ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically 24-48 hours.
-
Phase Separation: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed syringe and filter to remove any suspended solid particles. The filtration should be performed at the same temperature as the equilibration to prevent any change in solubility.
-
Weighing the Solution: Immediately weigh the syringe containing the filtered saturated solution to determine the mass of the solution.
-
Evaporation: Transfer the solution from the syringe to a pre-weighed evaporating dish.
-
Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 105°C for water). Dry the sample to a constant weight.
-
Cooling and Final Weighing: Cool the evaporating dish containing the dry solute in a desiccator to room temperature and then weigh it accurately.
Calculation of Solubility:
The solubility (S) is calculated using the following formula:
S ( g/100 g solvent) = [(mass of dish + solute) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + solute)] * 100
Analytical Methods for Concentration Determination
As an alternative to the gravimetric method, the concentration of the saturated solution can be determined using analytical techniques such as titration or photometry.
-
Ammonium Determination: The ammonium concentration can be determined by titration with a standard solution of sodium hydroxide (B78521) after the addition of formaldehyde (B43269) (formol titration) or by using an ammonium ion-selective electrode.[8]
-
Phosphate Determination: The phosphate concentration can be determined gravimetrically by precipitation as magnesium ammonium phosphate or by photometric methods, such as the molybdenum blue method.[9][10]
Visualizations
Dissolution Process of this compound in Water
The following diagram illustrates the dissolution of this compound in water, showing the dissociation of the ionic compounds into their constituent ions and their subsequent hydration by polar water molecules.
Caption: Dissolution and hydration of this compound in water.
Experimental Workflow for Gravimetric Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound using the gravimetric method.
References
- 1. Ammonium nitrate | H3N.HNO3 | CID 22985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. ammonium nitrate [chemister.ru]
- 4. crownchampion.com [crownchampion.com]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 6. Ammonium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Preparing Ammonium Nitrate from Common Fertilizers without Nitric Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scribd.com [scribd.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. Determination of Phosphate in fertilizers [sigmaaldrich.com]
Theoretical Modeling of Ammonium Nitrate and Phosphate Interactions in a Mixed System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical modeling of the molecular interactions between ammonium (B1175870) nitrate (B79036) (AN) and ammonium phosphate (B84403) (AP) in a mixed system. Given that "ammonium nitrate phosphate" typically refers to a physical mixture rather than a distinct co-crystal, this document focuses on the computational and experimental approaches to understanding the interfacial interactions that govern the properties of such composites.
Introduction
Ammonium nitrate and ammonium phosphates are key components in fertilizers and have applications in other chemical industries. Their combination, often referred to as this compound, is valued for its nutrient content. From a materials science and safety perspective, understanding the interactions between these components at a molecular level is crucial. Theoretical modeling, particularly using Density Functional Theory (DFT), provides a powerful tool to investigate these interactions, complementing experimental characterization techniques. This guide outlines the current understanding and methodologies for the theoretical and experimental investigation of these systems.
Theoretical Modeling of Component Interactions
The theoretical modeling of the ammonium nitrate and ammonium phosphate system focuses on the interactions at the interfaces of the individual crystalline components. This involves simulating the surfaces of each component and then bringing them into contact to study the resulting energetic and structural changes.
Computational chemistry approaches are instrumental in elucidating the reactivity of ammonium nitrate with various substances, including phosphates.[1] These theoretical studies can help predict whether a substance will act as a promoter, inhibitor, or be inert in relation to ammonium nitrate decomposition.[1]
2.1. Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the AN-AP system, DFT is used to:
-
Calculate the optimized geometries of the individual ammonium, nitrate, and phosphate ions, as well as the crystal structures of ammonium nitrate and ammonium phosphate.
-
Determine the binding energies between the different ionic species to understand the strength of their interactions.
-
Simulate the vibrational spectra (IR and Raman) of the individual components and the mixed system to compare with experimental data.
-
Model the reaction pathways of decomposition of ammonium nitrate in the presence of phosphate ions.[1][2]
The M06-2X functional has been shown to be a suitable choice for studying ammonium nitrate decomposition and related reactions.[2]
Quantitative Data from Theoretical and Experimental Studies
Table 1: Crystallographic Data for Orthorhombic Ammonium Nitrate (Phase IV)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3][4][5] |
| Space Group | Pmmn | [6] |
| a (Å) | 4.928 | [4] |
| b (Å) | 5.438 | [4] |
| c (Å) | 5.732 | [4] |
| α (°) | 90 | [4] |
| β (°) | 90 | [4] |
| γ (°) | 90 | [4] |
Note: Ammonium nitrate exists in several polymorphic phases depending on temperature and pressure.[3][5]
Table 2: Computed Properties of Ammonium Nitrate
| Property | Value |
| Molecular Formula | NH₄NO₃ |
| Molar Mass | 80.043 g/mol |
Experimental Protocols for System Characterization
Experimental validation is essential for theoretical models. The following are key experimental techniques used to characterize the ammonium nitrate and ammonium phosphate system.
4.1. X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure and phase composition of the material.
-
Methodology:
-
A powdered sample of the this compound mixture is prepared.
-
The sample is mounted on a diffractometer.
-
A monochromatic X-ray beam is directed at the sample.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns for ammonium nitrate and ammonium phosphate.
-
Rietveld refinement can be used for quantitative phase analysis and to refine crystal structure parameters.[6]
-
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present and to probe the interactions between the ammonium, nitrate, and phosphate ions.
-
Methodology:
-
A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
An infrared beam is passed through the sample.
-
The detector measures the absorption of infrared radiation at different wavenumbers.
-
The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecules. Shifts in the positions and changes in the intensities of the absorption bands for the nitrate and phosphate groups can indicate hydrogen bonding and other intermolecular interactions. The infrared spectra of solid crystalline films of ammonium nitrate have been measured at various temperatures to study phase transitions.[7]
-
4.3. Differential Scanning Calorimetry (DSC)
-
Objective: To study the thermal properties of the material, including phase transitions and decomposition temperatures.
-
Methodology:
-
A small, weighed amount of the sample is placed in a sealed pan.
-
The sample and a reference pan are heated or cooled at a controlled rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting thermogram shows endothermic and exothermic peaks corresponding to phase transitions, melting, and decomposition. DSC experiments have shown that oxyanions like phosphates can increase the decomposition temperature of ammonium nitrate.[1]
-
Visualization of Modeling Workflow
The following diagram illustrates the typical workflow for the theoretical modeling of the interactions between ammonium nitrate and ammonium phosphate.
Caption: Workflow for theoretical modeling and experimental validation.
Conclusion
The theoretical modeling of "this compound" is best approached by considering it as a mixed system of ammonium nitrate and ammonium phosphate. DFT calculations provide a robust framework for investigating the intermolecular interactions at the interfaces of these components. When combined with experimental techniques like XRD, FTIR, and DSC, a comprehensive understanding of the structural, vibrational, and thermal properties of these mixtures can be achieved. This integrated approach is essential for predicting the behavior, stability, and safety of these materials in various applications.
References
An In-depth Technical Guide to the Environmental Fate and Transport of Ammonium Nitrate Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of ammonium (B1175870) nitrate (B79036) phosphate (B84403), a term generally referring to mixed fertilizers containing various combinations of ammonium (NH₄⁺), nitrate (NO₃⁻), and phosphate (PO₄³⁻) ions. Understanding the environmental behavior of these nutrient compounds is critical for assessing their impact on ecosystems, developing sustainable agricultural practices, and conducting environmental risk assessments for various industries, including pharmaceutical manufacturing, where nitrogen and phosphorus-containing compounds may be present in waste streams.
Physicochemical Properties and Data Presentation
The environmental behavior of ammonium nitrate phosphate is governed by the individual and combined properties of its constituent ions. The following tables summarize key quantitative data for these components. It is important to note that the exact properties of a mixed this compound fertilizer will vary depending on its specific formulation.
Table 1: Physicochemical Properties of Ammonium Nitrate
| Property | Value | Reference(s) |
| Molecular Formula | NH₄NO₃ | [1] |
| Molar Mass | 80.043 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Density | 1.725 g/cm³ (at 20°C) | [1] |
| Melting Point | 169.6 °C (decomposes at ~210 °C) | [1] |
| Water Solubility | Highly soluble: 118 g/100 mL (0°C), 192 g/100 mL (20°C), 1024 g/100 mL (100°C) | [1][2][3] |
| Vapor Pressure | 2.3 kPa at 20°C in water solution; 1.5 kPa at 20°C in saturated solution | [4][5][6][7] |
Table 2: Environmental Fate Parameters for Nitrate, Ammonium, and Phosphate
| Parameter | Nitrate (NO₃⁻) | Ammonium (NH₄⁺) | Phosphate (PO₄³⁻) | Reference(s) |
| Soil Adsorption Coefficient (Koc) | Very low; highly mobile in soil | Adsorbed to negatively charged soil colloids; less mobile than nitrate | Strongly adsorbed to soil minerals (Fe, Al, Ca); low mobility | [8] |
| Primary Transport Mechanisms | Leaching, Runoff | Volatilization (as NH₃), Runoff, Leaching (after nitrification) | Runoff (attached to soil particles), Leaching (in sandy soils) | [8] |
| Degradation/Transformation | Denitrification to N₂ and N₂O under anaerobic conditions | Nitrification to NO₃⁻ under aerobic conditions | Slow hydrolysis of polyphosphates to orthophosphate; precipitation with cations | [9][10][11][12][13] |
| Half-life in Soil | Highly variable depending on conditions (days to weeks) | Typically short (days) due to rapid nitrification | Can persist for long periods in adsorbed or precipitated forms | [9] |
Key Environmental Processes and Transport Pathways
The environmental fate of this compound is dictated by a series of interconnected physical, chemical, and biological processes.
Ammonia (B1221849) Volatilization
Ammonium in surface-applied fertilizers can be converted to ammonia gas (NH₃) and lost to the atmosphere. This process is influenced by soil pH, temperature, moisture, and the presence of urease enzymes.
Leaching
Due to its high solubility and negative charge, the nitrate component is not readily adsorbed by soil particles and is highly susceptible to leaching, which is the downward movement of dissolved substances through the soil profile with percolating water.[14] This can lead to the contamination of groundwater.
Runoff
Phosphate, being strongly adsorbed to soil particles, is primarily transported via runoff, where it moves with eroded soil into surface water bodies.[15] Nitrate and ammonium can also be transported in runoff, particularly during heavy rainfall events shortly after fertilizer application.
Soil Adsorption and Desorption
Ammonium ions (NH₄⁺) are positively charged and can be adsorbed to negatively charged soil colloids (clay and organic matter), making them less mobile than nitrate. Phosphate is strongly adsorbed by iron and aluminum oxides in acidic soils and precipitates as calcium phosphates in alkaline soils.
Biological and Chemical Transformations
-
Nitrification: In aerobic soil conditions, ammonium is microbially oxidized to nitrite (B80452) (NO₂⁻) and then to nitrate (NO₃⁻).
-
Denitrification: Under anaerobic (low oxygen) conditions, nitrate is converted by microbes into nitrogen gases (N₂O and N₂), which are then released into the atmosphere.
-
Polyphosphate Hydrolysis: Polyphosphate fertilizers undergo hydrolysis in the soil, breaking down into orthophosphate, which is the form readily available for plant uptake.[12][13] This process is influenced by soil temperature, pH, and microbial activity.[9][10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the environmental fate and transport of this compound.
Soil Column Leaching Study
Objective: To quantify the leaching potential of nitrate and phosphate from a soil treated with this compound.
Materials:
-
Glass or PVC columns (e.g., 30 cm length, 10 cm diameter)
-
Sieved soil
-
This compound fertilizer
-
Deionized water or simulated rainwater
-
Collection vessels
-
Analytical equipment for nitrate and phosphate analysis
Procedure:
-
Column Packing: The soil is air-dried and sieved (<2 mm). The columns are then uniformly packed with the soil to a specific bulk density.
-
Saturation: The soil columns are slowly saturated from the bottom with deionized water or a background electrolyte solution to avoid trapping air.
-
Fertilizer Application: A known amount of this compound fertilizer is applied uniformly to the soil surface.
-
Leaching: A constant flow of deionized water or simulated rainwater is applied to the top of the column using a peristaltic pump.
-
Leachate Collection: The leachate (water that passes through the column) is collected in fractions at regular time intervals.
-
Analysis: The collected leachate fractions are analyzed for nitrate and phosphate concentrations using standard analytical methods (e.g., spectrophotometry, ion chromatography).
-
Soil Analysis: At the end of the experiment, the soil column can be sectioned, and each section analyzed for residual nutrient content.
Ammonia Volatilization Measurement
Objective: To quantify the loss of ammonia gas from a soil surface after the application of this compound.
Materials:
-
Static or dynamic chamber systems
-
Acid traps (containing a known concentration of sulfuric or phosphoric acid)
-
Air pump and flow meters (for dynamic systems)
-
Analytical equipment for ammonium analysis
Procedure:
-
Fertilizer Application: A known area of soil is treated with a specific rate of this compound fertilizer.
-
Chamber Placement: A chamber is immediately placed over the treated area and sealed to the soil surface.
-
Ammonia Trapping:
-
Static Chambers: Passive samplers (e.g., dositubes) or acid-soaked sponges are placed inside the chamber to trap ammonia.[16]
-
Dynamic Chambers: Air is drawn through the chamber at a constant rate, and the exiting air is bubbled through an acid trap to capture the volatilized ammonia.
-
-
Sampling: The acid traps or passive samplers are collected at regular intervals over a period of several days.[17][18][19][20]
-
Analysis: The amount of ammonium captured in the acid traps is determined by titration or colorimetric methods.
Runoff Plot Study
Objective: To measure the amount of nitrate and phosphate transported in runoff from a sloped area treated with this compound.
Materials:
-
Runoff plots with defined boundaries and a collection system at the downslope end
-
Rainfall simulator or reliance on natural rainfall events
-
Flow measurement device (e.g., flume, tipping bucket)
-
Automated water samplers
-
Analytical equipment for nutrient and sediment analysis
Procedure:
-
Plot Establishment: Runoff plots are established on a slope with a known area.
-
Fertilizer Application: The plots are treated with this compound at a specified rate.
-
Rainfall Simulation/Monitoring: A rainfall simulator is used to apply water at a known intensity and duration, or natural rainfall events are monitored.
-
Runoff Collection: Runoff water and eroded sediment are channeled to a collection point where the flow rate is measured.
-
Sampling: Water samples are collected throughout the runoff event, either manually or using automated samplers.
-
Analysis: The collected water samples are analyzed for dissolved nitrate and phosphate, as well as total nitrogen and phosphorus in the sediment.
Analytical Methods
Accurate quantification of nitrate, ammonium, and phosphate in environmental samples is crucial for fate and transport studies.
Table 3: Common Analytical Methods
| Analyte | Method | Principle | Reference(s) |
| Nitrate | Spectrophotometry (Cadmium Reduction) | Nitrate is reduced to nitrite by a cadmium column. The nitrite then reacts with a colorimetric reagent to form a colored complex, the absorbance of which is measured. | [21][22][23][24][25] |
| Ion Chromatography | Separation of anions based on their affinity for an ion-exchange resin, followed by conductivity detection. | [21][23] | |
| Ammonium | Spectrophotometry (Phenate Method) | Ammonium reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline solution to form a blue-colored indophenol (B113434) complex. | [26] |
| Phosphate | Spectrophotometry (Ascorbic Acid Method) | Orthophosphate reacts with ammonium molybdate (B1676688) and antimony potassium tartrate in an acidic medium to form a complex that is reduced by ascorbic acid to a blue-colored complex. | [14][27][28][29][30] |
Visualization of Environmental Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes and logical relationships in the environmental fate and transport of this compound.
Caption: Overview of the environmental fate and transport pathways of this compound in the soil.
Caption: A typical experimental workflow for conducting a soil column leaching study.
Relevance to Drug Development Professionals
While the primary focus of this guide is on agricultural and environmental science, the principles of environmental fate and transport are broadly applicable. For drug development professionals, particularly those in manufacturing and environmental health and safety, this information is relevant for:
-
Environmental Risk Assessment: Pharmaceutical manufacturing facilities may discharge wastewater containing nitrogen and phosphorus-based compounds. Understanding how these compounds behave in soil and water is essential for conducting thorough environmental risk assessments.
-
Wastewater Treatment: Knowledge of the transformation processes of nitrogen and phosphorus can inform the design and optimization of wastewater treatment systems to minimize nutrient loading into the environment.
-
Site Remediation: In cases of accidental spills or historical contamination, understanding the mobility and persistence of these compounds in the subsurface is crucial for developing effective remediation strategies.
By applying the principles and experimental methodologies outlined in this guide, researchers and professionals across various disciplines can better predict and manage the environmental impact of ammonium, nitrate, and phosphate.
References
- 1. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. fertilizer.org [fertilizer.org]
- 3. trademarknitrogen.com [trademarknitrogen.com]
- 4. Ammonium nitrate | H3N.HNO3 | CID 22985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. Hydrolysis of polyphosphates in soils [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cropnutrition.com [cropnutrition.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. scribd.com [scribd.com]
- 16. Measuring Volatilization Losses from Nitrogen Fertilizer Applications | Pioneer® Seeds [pioneer.com]
- 17. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 18. rmt-fertilisationetenvironnement.org [rmt-fertilisationetenvironnement.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. samples.ccafs.cgiar.org [samples.ccafs.cgiar.org]
- 21. standardmethods.org [standardmethods.org]
- 22. uvm.edu [uvm.edu]
- 23. scribd.com [scribd.com]
- 24. nemi.gov [nemi.gov]
- 25. NEMI Method Summary - 4500-NO3- D [nemi.gov]
- 26. researchgate.net [researchgate.net]
- 27. NEMI Method Summary - 4500-P E [nemi.gov]
- 28. scribd.com [scribd.com]
- 29. standardmethods.org [standardmethods.org]
- 30. oewri.missouristate.edu [oewri.missouristate.edu]
Spectroscopic Characterization of Ammonium Nitrate Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize ammonium (B1175870) nitrate (B79036) phosphate (B84403), a compound material widely utilized in various industries, including agriculture and pharmaceuticals. This guide focuses on the application of Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the qualitative and quantitative analysis of this material.
Introduction
Ammonium nitrate phosphate is typically a physical mixture of ammonium nitrate (NH₄NO₃) and ammonium phosphate. The phosphate component can exist in different forms, primarily monoammonium phosphate (MAP, NH₄H₂PO₄) and diammonium phosphate (DAP, (NH₄)₂HPO₄). Spectroscopic methods are essential for determining the composition, purity, and structural characteristics of this composite material.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a sample. The absorption of infrared radiation corresponds to the vibrational transitions of molecules.
Key Vibrational Modes
The IR spectrum of this compound is a superposition of the spectra of its individual components. The primary vibrational modes for ammonium (NH₄⁺), nitrate (NO₃⁻), and phosphate (PO₄³⁻) ions are summarized below.
Table 1: Summary of Key Infrared Absorption Bands for this compound Components
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| Ammonium (NH₄⁺) | ν(N-H) | 3240 - 2850[1] | Asymmetric and symmetric N-H stretching |
| δ(N-H) | ~1400[2] | N-H bending (deformation) | |
| Nitrate (NO₃⁻) | ν(N-O) | ~1351[2] | Asymmetric N-O stretching |
| ν(N-O) | ~1040[1] | Symmetric N-O stretching | |
| δ(O-N-O) | ~825[1][2] | Out-of-plane bending | |
| δ(O-N-O) | ~715[1] | In-plane bending | |
| Phosphate (H₂PO₄⁻/HPO₄²⁻) | ν(P-O) | 900 - 1100 | P-O stretching vibrations |
| δ(O-P-O) | 500 - 600 | O-P-O bending vibrations |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples that requires minimal sample preparation.
1. Instrument Setup:
- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
- Spectral Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
2. Sample Preparation:
- Ensure the this compound sample is a fine, homogeneous powder. Grinding may be necessary.
- If the sample is moist, it should be dried in an oven to remove water, as water has strong IR absorption bands that can interfere with the spectrum.
3. Data Acquisition:
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the powdered sample onto the ATR crystal, ensuring good contact.
- Apply pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.
- Record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
4. Data Analysis:
- Identify the characteristic absorption bands for the ammonium, nitrate, and phosphate groups using the data in Table 1.
- The relative intensities of the nitrate and phosphate peaks can be used for semi-quantitative analysis of the mixture's composition.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations.
Key Raman Shifts
The Raman spectrum of this compound will exhibit characteristic peaks for each of its components.
Table 2: Summary of Key Raman Shifts for this compound Components
| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) | Description |
| Ammonium (NH₄⁺) | ν(N-H) | 2800 - 3200 | N-H stretching modes |
| δ(N-H) | ~1460, ~1671[3] | N-H bending modes | |
| Nitrate (NO₃⁻) | νs(N-O) | ~1040 - 1050[4][5] | Symmetric N-O stretching (very strong) |
| νas(N-O) | ~1390[3] | Asymmetric N-O stretching | |
| δ(O-N-O) | ~710 - 716[3][4] | In-plane bending | |
| Phosphate (H₂PO₄⁻) | νs(P-(OH)₂) | ~876 | Symmetric P-(OH)₂ stretching |
| νs(PO₂) | ~1078 | Symmetric PO₂ stretching | |
| Phosphate (HPO₄²⁻) | νs(PO₃) | ~990 | Symmetric PO₃ stretching |
Note: The exact positions of the phosphate peaks are pH-dependent.[6]
Experimental Protocol: Raman Spectroscopy
1. Instrument Setup:
- Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm). A 785 nm laser is often preferred to reduce fluorescence.
- Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample heating or degradation (typically 10-100 mW).
- Spectral Range: 200 - 3800 cm⁻¹.[4]
- Integration Time: 1 - 10 seconds, with multiple accumulations (e.g., 3-5) to improve the signal-to-noise ratio.
2. Sample Preparation:
- The powdered sample can be placed in a glass vial or pressed into a pellet.
- For analysis of solutions, a quartz cuvette can be used.
3. Data Acquisition:
- Focus the laser onto the sample.
- Acquire the Raman spectrum.
- It is advisable to collect spectra from multiple spots on the sample and average them to ensure a representative measurement.
4. Data Analysis:
- Identify the characteristic Raman peaks for the ammonium, nitrate, and phosphate ions using Table 2.
- The strong, sharp peak of the nitrate symmetric stretch around 1045 cm⁻¹ is particularly useful for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, ³¹P and ¹⁴N NMR are the most informative techniques.
³¹P NMR Spectroscopy
³¹P NMR is a highly sensitive technique for characterizing the phosphate species present.
Table 3: ³¹P NMR Chemical Shifts for Phosphate Species
| Phosphate Species | Typical Chemical Shift (ppm) | Notes |
| Orthophosphate (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) | 0 to 6 | The chemical shift is highly dependent on pH. |
| Pyrophosphate | -5 to -10 | |
| Polyphosphates | -10 to -25 | "Middle" groups appear at lower chemical shifts than "end" groups. |
Chemical shifts are typically referenced to 85% H₃PO₄.
¹⁴N NMR Spectroscopy
¹⁴N NMR can be used to distinguish between the two different nitrogen environments in ammonium nitrate.
Table 4: ¹⁴N NMR Data for Ammonium Nitrate
| Nitrogen Species | Quadrupole Coupling Constant (Qcc) (kHz) | Asymmetry Parameter (η) |
| NO₃⁻ | ~611 | ~0.229 |
| NH₄⁺ | ~242 | ~0.835 |
Data from Nuclear Quadrupole Resonance (NQR), which is closely related to solid-state NMR.[7]
Experimental Protocol: Solution-State ³¹P NMR
1. Instrument Setup:
- Spectrometer: A high-resolution NMR spectrometer.
- Probe: A broadband probe tuned to the ³¹P frequency.
- Locking: A deuterated solvent (e.g., D₂O) is used for the field-frequency lock.
2. Sample Preparation:
- Dissolve a known amount of the this compound sample in D₂O. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time (e.g., 10-50 mg/mL).
- Transfer the solution to an NMR tube.
3. Data Acquisition:
- Tune and match the probe for the ³¹P frequency.
- Shim the magnetic field to optimize homogeneity.
- Acquire a one-pulse ³¹P spectrum. Proton decoupling is often used to simplify the spectrum and improve sensitivity.
- A sufficient relaxation delay should be used to ensure accurate quantification if desired.
4. Data Analysis:
- Reference the spectrum to an external standard (e.g., 85% H₃PO₄).
- Integrate the peaks corresponding to the different phosphate species to determine their relative concentrations.
Workflow and Data Interpretation
The spectroscopic analysis of this compound typically follows a logical workflow to ensure comprehensive characterization.
Caption: Workflow for the spectroscopic characterization of this compound.
Signaling Pathways and Logical Relationships
The relationship between the spectroscopic techniques and the information they provide can be visualized as a decision-making pathway for material characterization.
Caption: Logical relationships in selecting spectroscopic techniques.
Conclusion
The spectroscopic characterization of this compound using FTIR, Raman, and NMR spectroscopy provides a powerful and comprehensive approach for quality control, formulation development, and research. Each technique offers unique insights into the molecular structure and composition of the material. By combining the data from these methods, a thorough understanding of the material's properties can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Raman spectroscopy for detection of ammonium nitrate as an explosive precursor used in improvised explosive devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Characterization of Ammonium Nitrate Phosphate Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of "ammonium nitrate (B79036) phosphate (B84403) nanoparticles" as a distinct, stable entity is not widely documented in current scientific literature. This guide, therefore, presents a hypothesized approach based on established principles of nanoparticle synthesis and characterization of analogous materials, such as calcium phosphate nanoparticles. The protocols and data herein are illustrative and intended to serve as a foundational framework for research and development in this novel area.
Introduction
The convergence of nanotechnology and materials science has paved the way for the development of novel nanoparticles with tailored functionalities. Among these, phosphate-based nanoparticles have garnered significant attention, particularly in the biomedical field, owing to their biocompatibility and potential for drug delivery. This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of ammonium (B1175870) nitrate phosphate nanoparticles. While leveraging the well-established chemistry of phosphate-based nanomaterials, this document explores the incorporation of ammonium and nitrate ions, potentially offering unique properties for controlled release and other therapeutic applications. The guide is designed to provide researchers and drug development professionals with detailed experimental protocols, data interpretation frameworks, and a logical workflow for the exploration of this novel class of nanoparticles.
Synthesis of Ammonium Nitrate Phosphate Nanoparticles
A controlled co-precipitation method is proposed for the synthesis of this compound nanoparticles. This technique is advantageous due to its relative simplicity, scalability, and control over particle size by adjusting reaction parameters.
Experimental Protocol: Controlled Co-precipitation
2.1.1 Materials and Equipment
-
Reagents: Calcium chloride (CaCl₂), diammonium hydrogen phosphate ((NH₄)₂HPO₄), ammonium nitrate (NH₄NO₃), absolute ethanol (B145695), and deionized water. All reagents should be of analytical grade.
-
Equipment: Magnetic stirrer with heating plate, pH meter, peristaltic pump, centrifuge, ultrasonicator, and a lyophilizer (freeze-dryer).
2.1.2 Synthesis Procedure
-
Preparation of Precursor Solutions:
-
Prepare a 0.2 M solution of calcium chloride (CaCl₂) in deionized water.
-
Prepare a 0.12 M solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.
-
Prepare a 1 M solution of ammonium nitrate (NH₄NO₃) in deionized water.
-
-
Co-precipitation Reaction:
-
Place 100 mL of the 1 M ammonium nitrate solution into a beaker on a magnetic stirrer and stir at 500 rpm at room temperature.
-
Using a peristaltic pump, slowly add the 0.2 M CaCl₂ solution at a rate of 2 mL/min.
-
Simultaneously, add the 0.12 M (NH₄)₂HPO₄ solution at a rate of 2 mL/min.
-
Continuously monitor and maintain the pH of the reaction mixture at 8.5 by the dropwise addition of a 0.1 M ammonium hydroxide (B78521) solution.
-
-
Aging and Maturation:
-
Once the addition of the precursor solutions is complete, allow the resulting milky suspension to stir for an additional 2 hours at room temperature for aging and maturation of the nanoparticles.
-
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at 10,000 rpm for 15 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in deionized water with the aid of ultrasonication.
-
Repeat the centrifugation and washing step two more times to remove unreacted ions.
-
Finally, wash the pellet with absolute ethanol to aid in the subsequent drying process.
-
-
Drying and Storage:
-
After the final wash, re-disperse the nanoparticle pellet in a minimal amount of deionized water and freeze the suspension at -80°C.
-
Lyophilize the frozen suspension for 48 hours to obtain a fine, dry powder of this compound nanoparticles.
-
Store the dried nanoparticles in a desiccator at room temperature.
-
Characterization of this compound Nanoparticles
A suite of analytical techniques is essential to thoroughly characterize the synthesized nanoparticles in terms of their physicochemical properties.
Transmission Electron Microscopy (TEM)
TEM is employed to visualize the morphology and determine the size and size distribution of the nanoparticles.
3.1.1 Experimental Protocol
-
Sample Preparation:
-
Disperse a small amount (approx. 0.1 mg/mL) of the dried nanoparticles in absolute ethanol.[1]
-
Sonicate the dispersion for 10 minutes to ensure homogeneity and prevent agglomeration.[1]
-
Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate completely in a dust-free environment.[1]
-
-
Imaging:
-
Analyze the grid under a transmission electron microscope at an accelerating voltage of 100-200 kV.
-
Capture images at various magnifications to observe the overall morphology and individual particle details.
-
-
Data Analysis:
-
Measure the diameters of at least 100 individual nanoparticles from the TEM images using image analysis software (e.g., ImageJ).
-
Plot a histogram to represent the particle size distribution.
-
Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles in a colloidal suspension.
3.2.1 Experimental Protocol
-
Sample Preparation:
-
Prepare a dilute suspension of the nanoparticles (approx. 0.1 mg/mL) in deionized water.
-
Sonicate the suspension for 5 minutes to ensure a uniform dispersion.
-
-
Size and PDI Measurement:
-
Transfer the suspension to a disposable cuvette and place it in the DLS instrument.
-
Allow the sample to equilibrate to the instrument's temperature (typically 25°C).
-
Perform the measurement to obtain the average hydrodynamic diameter and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.[2]
-
-
Zeta Potential Measurement:
-
Transfer the suspension to a zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the particles to determine the zeta potential.[2] The magnitude of the zeta potential indicates the stability of the nanoparticle suspension.
-
X-ray Diffraction (XRD)
XRD analysis is conducted to determine the crystalline or amorphous nature of the synthesized nanoparticles.
3.3.1 Experimental Protocol
-
Sample Preparation:
-
Place a sufficient amount of the dried nanoparticle powder onto a sample holder and flatten the surface.
-
-
Data Acquisition:
-
Mount the sample holder in the XRD instrument.
-
Scan the sample over a 2θ range of 10° to 80° using Cu Kα radiation.
-
-
Data Analysis:
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the nanoparticles and confirm the incorporation of phosphate and nitrate ions.
3.4.1 Experimental Protocol
-
Sample Preparation:
-
Mix a small amount of the dried nanoparticles (approx. 1-2 mg) with 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands. Key expected peaks include:
-
Phosphate (PO₄³⁻) group vibrations around 1000-1100 cm⁻¹ and 500-600 cm⁻¹.[5]
-
Nitrate (NO₃⁻) group vibrations around 1350-1380 cm⁻¹.[6]
-
Ammonium (NH₄⁺) group vibrations around 1400 cm⁻¹ and a broad band around 3000-3200 cm⁻¹.
-
O-H stretching from adsorbed water, typically a broad band around 3400 cm⁻¹.
-
-
Data Presentation
The quantitative data obtained from the characterization techniques should be summarized for clarity and comparative analysis.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Method | Result |
| Average Diameter | TEM | 85 ± 15 nm |
| Hydrodynamic Diameter | DLS | 110 nm |
| Polydispersity Index (PDI) | DLS | 0.25 |
| Zeta Potential | DLS | -25 mV |
| Morphology | TEM | Spherical |
| Crystalline Nature | XRD | Amorphous |
Table 2: Elemental Composition Analysis (Hypothetical)
| Element | Technique | Weight % |
| Calcium (Ca) | ICP-OES | 25.0 |
| Phosphorus (P) | ICP-OES | 12.0 |
| Nitrogen (N) | Elemental Analyzer | 15.0 |
| Oxygen (O) | By difference | 48.0 |
Visualization of Workflows
Graphical representations of the synthesis and characterization processes provide a clear and concise overview of the experimental design.
Caption: Synthesis workflow for this compound nanoparticles.
Caption: Characterization workflow for this compound nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. X-ray diffraction investigation of amorphous calcium phosphate and hydroxyapatite under ultra-high hydrostatic pressure [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Controlled-Release Mechanisms of Polymer-Coated Ammonium Nitrate Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the controlled-release mechanisms of polymer-coated ammonium (B1175870) nitrate (B79036) phosphate (B84403) fertilizers. This document includes summaries of key quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying processes to aid in research and development.
Introduction: The Role of Polymer Coatings in Controlled-Release Fertilizers
Polymer-coated fertilizers are designed to release nutrients gradually over time, synchronizing with the nutritional needs of a crop.[1][2][3][4] This technology enhances nutrient use efficiency, minimizes nutrient losses to the environment through leaching and volatilization, and reduces the frequency of fertilizer application.[1][5][6] The core of these fertilizers, containing soluble nutrients like ammonium nitrate and phosphate, is encapsulated within a semi-permeable polymer membrane.[1][2] The release of nutrients is primarily governed by diffusion through this polymer coating, a process influenced by environmental factors such as temperature and soil moisture.[1][2]
A variety of polymers are employed for coating, including polyethylene, polyurethane, and other resins.[5][7][8] The choice of polymer, along with the coating's thickness, are critical determinants of the nutrient release rate and duration.[1][9][10] More recent developments have also focused on biodegradable polymers to mitigate environmental pollution from residual coating materials.[4]
Controlled-Release Mechanisms
The release of nutrients from polymer-coated ammonium nitrate phosphate is a multi-step process driven by a concentration gradient across the polymer membrane.
Mechanism Steps:
-
Water Penetration: Soil moisture, in the form of water vapor, penetrates the semi-permeable polymer coating.
-
Nutrient Dissolution: The water vapor that has entered the core dissolves the soluble ammonium nitrate and phosphate salts, creating a concentrated nutrient solution inside the fertilizer granule.
-
Nutrient Diffusion: A high osmotic pressure builds up inside the granule. This pressure gradient drives the diffusion of the dissolved nutrients out through the microscopic pores of the polymer coating and into the soil.[2]
-
Nutrient Uptake: The released nutrients are then available in the soil for plant uptake.
The rate of release is primarily controlled by the rate of diffusion across the polymer barrier.[2] This process is influenced by several factors, as detailed in the following section.
Factors Influencing Nutrient Release
The key factors that govern the rate of nutrient release from polymer-coated fertilizers are:
-
Coating Thickness: A thicker polymer coating results in a longer diffusion path and consequently, a slower release of nutrients.[1][9] This is a primary factor manipulated by manufacturers to produce fertilizers with different release longevities.
-
Soil Temperature: Higher soil temperatures increase the kinetic energy of molecules, leading to a faster rate of diffusion of water and dissolved nutrients across the polymer membrane.[1][11][12]
-
Polymer Composition: The specific type of polymer and its chemical composition determine the coating's permeability to water and nutrients. Different polymer formulations can be used to achieve varying release rates.[12]
-
Soil Moisture: While temperature is the primary driver of release rate, adequate soil moisture is necessary for the dissolution of the fertilizer core and to facilitate the diffusion process.[1]
-
Nutrient Solubility: Different nutrients have varying release rates. In general, nitrate is released the fastest, followed by ammonium and potassium, while phosphate has a significantly slower release rate, which is attributed to its lower solubility.[11]
Data Presentation: Quantitative Analysis of Nutrient Release
The following tables summarize quantitative data on the release of nutrients from polymer-coated fertilizers based on various experimental findings.
Table 1: Effect of Coating Thickness on Nutrient Release Duration
| Coating Thickness (µm) | Nutrient Release Duration (Months) | Reference |
| 50 | 2 | [9] |
| 100 | 4 | [9] |
| 180 | 6 | [9] |
Table 2: Nutrient Release Rates in Different Media
| Nutrient | Release Medium | Temperature (°C) | Linear Release Rate (% per day) | Reference |
| Nitrate | Free Water | 20 | Not specified, but fastest | [11] |
| Ammonium | Free Water | 20 | Slower than nitrate | [11] |
| Potassium | Free Water | 20 | Slower than nitrate | [11] |
| Phosphate | Free Water | 20 | 45-70% slower than nitrate | [11] |
| Various | Saturated Sand | 20 | Slower than free water | [11] |
| Various | Sand at Field Capacity | 30 | Significantly slower than free water | [11] |
Table 3: Activation Energy for Linear Nutrient Release
| Nutrient | Activation Energy for Release (EArel) (kJ/mol) | Reference |
| Various | 37 - 46 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the controlled-release properties of polymer-coated this compound.
Protocol 1: Determination of Nutrient Release Rate in Water (EN 13266 - Cold Water Test)
Objective: To determine the rate of nutrient release from polymer-coated fertilizers in water at a constant temperature.
Materials and Apparatus:
-
Polymer-coated this compound fertilizer granules
-
Deionized water
-
Conical flasks or beakers (250 mL)
-
Constant temperature water bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., filter paper, funnel)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a suitable spectrophotometer for nutrient analysis
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh a representative sample of the fertilizer granules (e.g., 5 grams) and record the weight.
-
Place the weighed sample into a 250 mL conical flask.
-
Add a specified volume of deionized water (e.g., 200 mL) to the flask.
-
Place the flask in a constant temperature water bath or incubator set to a standard temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), carefully decant or pipette an aliquot of the aqueous solution.
-
Filter the aliquot to remove any suspended particles.
-
Analyze the concentration of ammonium, nitrate, and phosphate in the filtered aliquot using appropriate analytical methods (e.g., ICP-OES, colorimetric methods).
-
After each sampling, replenish the flask with the same volume of fresh deionized water to maintain a constant volume.
-
Continue the experiment until at least 75% of the nutrients have been released or for the claimed release period of the fertilizer.[7]
Data Analysis:
-
Calculate the cumulative amount of each nutrient released at each time point.
-
Express the cumulative release as a percentage of the total nutrient content of the initial fertilizer sample.
-
Plot the cumulative percentage of nutrient release against time to obtain a release curve.
Protocol 2: Accelerated Nutrient Release Study
Objective: To rapidly predict the long-term nutrient release profile of a polymer-coated fertilizer using elevated temperatures.[13]
Materials and Apparatus:
-
Same as Protocol 4.1, with the addition of a high-temperature water bath (capable of maintaining 100°C).
Procedure:
-
Follow steps 1-3 from Protocol 4.1.
-
Place the flask in a boiling water bath (100°C).
-
Take samples at much shorter time intervals (e.g., every few hours) due to the accelerated release.[13]
-
Analyze the nutrient concentration in each sample as described in Protocol 4.1.
-
Develop a correlation between the release duration at 100°C and the release duration at a standard temperature (e.g., 25°C) by testing fertilizers with known release profiles at both temperatures.[13]
Data Analysis:
-
Construct release curves for the high-temperature experiment.
-
Use the established correlation to predict the nutrient release profile under normal temperature conditions.
Protocol 3: Characterization of Polymer Coating
Objective: To analyze the physical and chemical properties of the polymer coating.
Materials and Apparatus:
-
Polymer-coated fertilizer granules
-
Scanning Electron Microscope (SEM)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
X-ray Photoelectron Spectrometer (XPS)
Procedures:
-
Scanning Electron Microscopy (SEM):
-
Carefully fracture a fertilizer granule to expose a cross-section of the coating.
-
Mount the sample on an SEM stub and sputter-coat with a conductive material (e.g., gold).
-
Examine the surface morphology and cross-section of the coating under the SEM to determine its thickness, uniformity, and pore structure.[14]
-
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Carefully remove the polymer coating from the fertilizer granules. This can be done mechanically or by dissolving the fertilizer core in a suitable solvent that does not affect the polymer.
-
Prepare a sample of the isolated polymer coating for FTIR analysis (e.g., as a KBr pellet).
-
Obtain the FTIR spectrum of the polymer to identify its chemical functional groups and confirm its composition.[15]
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the isolated polymer coating into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
Record the weight loss of the sample as a function of temperature to assess its thermal stability.[15]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the surface of the intact coated fertilizer granules using XPS.
-
This technique provides information about the elemental composition and chemical states of the elements on the surface of the polymer coating.[15]
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in these application notes.
References
- 1. mdpi.com [mdpi.com]
- 2. How Do Polymer-Coated Fertilizers Achieve Controlled Nutrient Release? → Learn [pollution.sustainability-directory.com]
- 3. Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20190256436A1 - Polymer coated fertilizer - Google Patents [patents.google.com]
- 6. grandchem.net [grandchem.net]
- 7. hort [journals.ashs.org]
- 8. scispace.com [scispace.com]
- 9. ijans.org [ijans.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. icl-group.com [icl-group.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Granulation of Ammonium Nitrate Phosphate Fertilizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common granulation processes for producing ammonium (B1175870) nitrate (B79036) phosphate (B84403) (ANP) fertilizers. The included protocols are intended to serve as a foundational guide for laboratory and pilot-scale production and analysis.
Introduction to Ammonium Nitrate Phosphate Granulation
This compound (ANP) fertilizers are a critical component of modern agriculture, providing essential nutrients (nitrogen and phosphorus) in a stable, readily applicable form. The granulation process is crucial for converting powdered raw materials into durable, uniform granules with optimal physical and chemical properties for storage, handling, and application.[1][2] The primary objectives of granulation are to prevent segregation of nutrients, reduce dust formation, control dissolution rates, and improve the overall handling characteristics of the fertilizer.[3]
The selection of a granulation method depends on several factors, including the desired product characteristics, the scale of production, and the specific formulation of the ANP fertilizer. The most prevalent granulation techniques are drum granulation, prilling (tower granulation), and compaction granulation.
Granulation Methods and Protocols
Drum Granulation (Wet Granulation)
Drum granulation is a versatile wet granulation method that involves the agglomeration of fine powders in a rotating drum with the addition of a liquid binder, such as water or steam.[4] This process is widely used for producing a variety of NPK fertilizer formulations.[3]
Objective: To produce granular this compound fertilizer with a target NPK ratio (e.g., 20-20-0) using a laboratory-scale drum granulator.
Materials and Equipment:
-
Ammonium nitrate (NH₄NO₃), finely ground
-
Monoammonium phosphate (MAP) or Diammonium phosphate (DAP), finely ground
-
Binder solution (e.g., deionized water)
-
Laboratory-scale rotary drum granulator
-
Spray nozzle for binder addition
-
Drying oven
-
Sieve shaker with a set of standard sieves
-
Granule strength tester
-
Balance
Procedure:
-
Raw Material Preparation:
-
Calculate the required mass of ammonium nitrate and ammonium phosphate to achieve the target nutrient ratio. For a 20-20-0 formulation, a common starting point is a 1:1 weight ratio of ammonium nitrate to monoammonium phosphate.[5]
-
Ensure all raw materials are finely ground to a particle size predominantly in the 40-200 mesh range.[5]
-
Thoroughly mix the powdered raw materials in a separate blender to ensure homogeneity.
-
-
Granulation:
-
Pre-heat the drum granulator to approximately 60-80°C.
-
Set the drum inclination angle (typically 2-4 degrees) and rotational speed (e.g., 15-25 rpm).
-
Introduce the pre-mixed powder into the rotating drum.
-
Begin spraying the binder solution (e.g., water) onto the tumbling powder bed at a controlled rate. The liquid-to-solid ratio is a critical parameter, often in the range of 15-25 mL/g of solid material, and significantly influences granule growth.[6]
-
Continue granulation for a predetermined residence time (e.g., 10-20 minutes), allowing for the formation and growth of granules.
-
-
Drying:
-
Transfer the wet granules to a drying oven set at 80-105°C.
-
Dry the granules until the moisture content is below 1.5%.[7]
-
-
Screening:
-
Cool the dried granules to room temperature.
-
Screen the granules using a sieve shaker to separate the product into different size fractions (e.g., oversized, product-sized, and undersized). A typical target product size is 2-4 mm.[8]
-
Oversized granules can be crushed and recycled, while undersized granules can be returned to the granulator as seed material.
-
Caption: Workflow for the drum granulation of this compound.
Prilling (Tower Granulation)
Prilling is a melt-granulation technique used to produce high-concentration, spherical fertilizers. The process involves spraying a molten mixture of ammonium nitrate and ammonium phosphate from the top of a tall tower. As the droplets fall, they cool and solidify into prills.[3]
Objective: To simulate the prilling process to form this compound prills from a molten salt mixture.
Materials and Equipment:
-
Ammonium nitrate (NH₄NO₃)
-
Monoammonium phosphate (MAP) or Diammonium phosphate (DAP)
-
Heating mantle with temperature control
-
Beaker or reaction vessel
-
Prilling device (e.g., a heated syringe with a fine nozzle)
-
Collection chamber (a tall, vertical tube)
-
Cooling air source (optional)
-
Sieves for particle size analysis
Procedure:
-
Melt Preparation:
-
In a beaker placed in a heating mantle, carefully melt ammonium nitrate at a temperature just above its melting point (approximately 170°C).
-
Gradually add the powdered ammonium phosphate to the molten ammonium nitrate while stirring continuously to form a homogeneous melt. A typical concentration for the melt is 95-99.9% solids.[9] The melt temperature may range from 125°C to 200°C depending on the composition.[9]
-
For formulations with fillers, such as limestone or dolomite, these can be added to the melt at this stage. A common formulation for calcium ammonium nitrate (CAN) involves a mix containing 26% nitrogen by weight.[10]
-
-
Prilling:
-
Transfer the hot melt to the pre-heated prilling device.
-
Position the prilling device at the top of the collection chamber.
-
Force the molten material through the nozzle to form fine droplets.
-
Allow the droplets to fall through the collection chamber, during which they will cool and solidify into spherical prills. A counter-current of cool air can be introduced from the bottom of the chamber to facilitate cooling.
-
-
Collection and Analysis:
-
Collect the solidified prills from the bottom of the chamber.
-
Perform a particle size analysis using standard sieves.
-
Evaluate the physical properties of the prills, such as crushing strength and bulk density.
-
Caption: Logical flow of the prilling process for ANP fertilizers.
Compaction Granulation (Dry Granulation)
Compaction granulation is a dry process that uses high pressure to agglomerate powdered raw materials into a solid sheet or briquette. This compacted material is then crushed and screened to obtain the desired granule size.[5] This method is particularly suitable for heat-sensitive materials.[11]
Objective: To produce granular this compound via compaction and subsequent crushing and screening.
Materials and Equipment:
-
Ammonium nitrate (NH₄NO₃), finely ground
-
Monoammonium phosphate (MAP) or Diammonium phosphate (DAP), finely ground
-
Laboratory-scale roller compactor or hydraulic press
-
Crushing mill (e.g., a hammer mill or jaw crusher)
-
Sieve shaker with standard sieves
-
Balance
Procedure:
-
Raw Material Preparation:
-
Prepare a homogeneous blend of finely ground ammonium nitrate and ammonium phosphate in the desired ratio. The particle size of the raw materials should ideally be between 0.1 and 1 mm.[11]
-
-
Compaction:
-
Feed the powder blend into the roller compactor.
-
Apply a controlled pressure to compact the powder into a dense sheet or briquettes. The required pressure will depend on the plasticity of the raw materials.[11]
-
-
Crushing and Granulation:
-
Break the compacted sheets into smaller flakes.
-
Feed the flakes into a crushing mill to produce granules.
-
-
Screening:
-
Screen the crushed material to separate the product into oversized, product-sized, and undersized fractions.
-
Recycle the oversized and undersized particles back to the compaction stage.
-
Caption: Workflow for the compaction granulation of ANP fertilizers.
Quality Control and Data Presentation
The quality of the final granular product is assessed through a series of physical and chemical tests. Standardized methods should be employed to ensure consistency and comparability of results.
Key Quality Parameters and Testing Protocols
| Parameter | Description | Standard Test Method (Example) | Typical Values/Ranges |
| Particle Size Distribution | The distribution of granule sizes, often reported as Size Guide Number (SGN) and Uniformity Index (UI).[1][2] | ISO 8397[12] | SGN: 150-350UI: 40-60[2] |
| Crushing Strength | The force required to fracture a single granule, indicating its resistance to handling and storage.[1] | Compression testing[8][13] | 4-6 lbf (1.8-2.7 kgf) per granule[2][14] |
| Bulk Density | The mass of the granular material per unit volume, including the space between particles.[1] | ISO 7837:1992[1] | 900-1100 kg/m ³ |
| Moisture Content | The amount of water present in the final product, which affects storage stability and caking tendency. | Karl Fischer Titration (ISO 760)[12] | < 1.5% |
| Caking Tendency | The propensity of granules to agglomerate into hard lumps during storage.[4][15] | Accelerated caking test (small-bag storage test)[16][17] | Caking should be minimal (< 5% by weight) after storage simulation.[17] |
| Total Nitrogen Content | The percentage of nitrogen in the fertilizer. | Kjeldahl method (ISO 5315) or combustion method.[12][18] | As per formulation (e.g., 20% for a 20-20-0 grade). |
| Phosphorus Content | The percentage of available phosphorus (as P₂O₅) in the fertilizer. | Spectrophotometry or ICP-AES after acid digestion.[12][19] | As per formulation (e.g., 20% for a 20-20-0 grade). |
Effect of Process Parameters on Granule Properties
The following table summarizes the general effects of key process parameters on the final granule characteristics.
| Process Parameter | Effect on Granule Size | Effect on Crushing Strength | Notes |
| Binder Content (Drum) | Increases with higher binder content up to a point, then over-agglomeration may occur.[20] | Generally increases with optimal binder content. | A critical liquid-to-solid ratio is required for effective granulation.[21] |
| Drum Speed (Drum) | Influences residence time and granule density. | Can be optimized to achieve desired strength. | Too high a speed can lead to attrition. |
| Melt Temperature (Prilling) | Affects droplet formation and solidification rate. | Higher melt temperatures can lead to harder prills. | Must be maintained above the crystallization temperature of the melt.[9] |
| Compaction Pressure | Not directly applicable. | Increases with higher compaction pressure. | Excessive pressure can lead to very hard granules that are difficult to break down. |
| Drying Temperature | Can cause cracking if too high. | Can be increased by proper drying that removes internal moisture. | Over-drying can make granules brittle. |
Conclusion
The granulation of this compound is a complex process where precise control of formulation and process parameters is essential for producing a high-quality product. The choice between drum granulation, prilling, and compaction depends on the desired final product characteristics and economic considerations. The protocols and data presented in these application notes provide a framework for the development and optimization of ANP fertilizer granulation processes in a research and development setting. Adherence to standardized testing methods is crucial for accurate characterization of the final product.
References
- 1. ohioline.osu.edu [ohioline.osu.edu]
- 2. feeco.com [feeco.com]
- 3. Compound Fertilizer Granulation Methods and Process [syfert.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. US3545954A - Production of ammonium nitrate-phosphate fertilizer - Google Patents [patents.google.com]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Meststoffen-Fysieke eigenschappen [nutrinorm.co.uk]
- 8. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 9. US4076773A - Process for prilling ammonium nitrate - Google Patents [patents.google.com]
- 10. Process for granulating ammonium nitrate fertilizer - Patent 0552512 [data.epo.org]
- 11. Compacted Fertilizer Production Line | Dry Granulation Process | Longguang [fertilizer-granulators.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. pure.ul.ie [pure.ul.ie]
- 14. eurjchem.com [eurjchem.com]
- 15. alsultanafert.com [alsultanafert.com]
- 16. Fertilizer caking issues: a focus on analytical methods used to characterize coatings and to assess caking phenomena - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.flvc.org [journals.flvc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application of Ammonium Nitrate and Phosphate in Hydroponic Nutrient Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroponics, a method of soilless cultivation, offers precise control over plant nutrition, making it an invaluable tool in research and controlled environment agriculture. The nitrogen (N) and phosphorus (P) composition of the nutrient solution is critical for optimal plant growth, yield, and quality. While nitrate (B79036) (NO₃⁻) is the predominant nitrogen source in most hydroponic formulations, the inclusion of ammonium (B1175870) (NH₄⁺) alongside nitrate can offer several benefits, including enhanced nutrient uptake and modulation of rhizosphere pH.[1] However, an improper balance can lead to ammonium toxicity and detrimental effects on plant health.[2]
This document provides detailed application notes and protocols for the use of ammonium nitrate and phosphate (B84403) sources in hydroponic nutrient solutions, with a focus on research applications. It outlines the principles of incorporating these nutrients, presents quantitative data from scientific studies, and provides a detailed experimental protocol for lettuce cultivation as a model system.
Principles of Application
The use of ammonium nitrate and phosphate sources in hydroponic solutions requires careful management of the nutrient composition and pH. Unlike a single compound, "ammonium nitrate phosphate," these nutrients are typically added as separate salts to achieve a target elemental concentration.
Key considerations include:
-
Ammonium to Nitrate (NH₄⁺:NO₃⁻) Ratio: This is the most critical factor. While some ammonium can be beneficial, high concentrations can be toxic to many plant species.[2] The optimal ratio is species-dependent and can be influenced by environmental conditions such as light intensity and temperature.[3] For many leafy greens like lettuce, a nitrate-dominant ratio is preferred.
-
pH Management: The uptake of ammonium by plant roots leads to the release of protons (H⁺), causing a decrease in the pH of the nutrient solution. Conversely, nitrate uptake tends to increase the pH.[1] Therefore, the NH₄⁺:NO₃⁻ ratio is a tool for managing pH drift in the root zone. Careful and frequent monitoring of pH is essential when ammonium is included in the formulation.
-
Phosphate Source: Monoammonium phosphate (MAP; NH₄H₂PO₄) and diammonium phosphate (DAP; (NH₄)₂HPO₄) can serve as sources of both ammonium and phosphorus. When using these, it is crucial to account for the ammonium they contribute to the total N concentration and the overall NH₄⁺:NO₃⁻ ratio.
-
Nutrient Solution Preparation: To prevent precipitation, concentrated stock solutions are typically prepared in two separate tanks (A and B). Calcium nitrate is usually in Tank A, while phosphates and sulfates are in Tank B. Ammonium nitrate can be added to either tank, but it is often placed in Tank A.
Data Presentation: Nutrient Solution Formulations and Plant Growth Outcomes
The following tables summarize quantitative data from studies on the effects of different ammonium and nitrate ratios on lettuce growth in hydroponic systems.
Table 1: Composition of Experimental Nutrient Solutions for Lettuce (mmol L⁻¹) based on a modified Hoagland solution.
| Nutrient | Treatment 1 (100% NO₃⁻) | Treatment 2 (75% NO₃⁻ : 25% NH₄⁺) | Treatment 3 (50% NO₃⁻ : 50% NH₄⁺) | Treatment 4 (25% NO₃⁻ : 75% NH₄⁺) | Treatment 5 (100% NH₄⁺) |
| N-NO₃⁻ | 15.0 | 11.25 | 7.5 | 3.75 | 0 |
| N-NH₄⁺ | 0 | 3.75 | 7.5 | 11.25 | 15.0 |
| P | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| K | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| Ca | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| Mg | 2.0 | 2.0 | 2.0 | 2.0 | 2.0 |
| S | 2.0 | 2.0 | 2.0 | 2.0 | 2.0 |
Note: Micronutrients were supplied in standard concentrations.
Table 2: Effect of NO₃⁻:NH₄⁺ Ratio on Lettuce (Iceberg type) Growth Parameters at 35 Days After Transplanting.
| NO₃⁻:NH₄⁺ Ratio | Number of Leaves | Stem Diameter (mm) | Leaf Fresh Mass ( g/plant ) | Leaf Dry Mass ( g/plant ) | Root Fresh Mass ( g/plant ) | Root Dry Mass ( g/plant ) |
| 100:0 | 12.3 | 19.8 | 150.2 | 7.5 | 30.1 | 1.5 |
| 75:25 | 11.8 | 18.5 | 145.8 | 7.1 | 28.5 | 1.4 |
| 50:50 | 10.5 | 16.2 | 110.5 | 5.8 | 22.4 | 1.1 |
| 25:75 | 9.1 | 14.1 | 85.3 | 4.5 | 18.2 | 0.9 |
| 0:100 | 7.8 | 12.5 | 60.1 | 3.2 | 15.1 | 0.7 |
Data adapted from Wenceslau et al. (2021). Values are illustrative of the trends observed in the study.
Experimental Protocols
This section details the methodology for a representative experiment investigating the effects of different ammonium to nitrate ratios on lettuce grown in a floating root hydroponic system. This protocol is adapted from the research conducted by Wenceslau et al. (2021).
Materials and Equipment
-
Plant Material: Lettuce seeds (e.g., Lactuca sativa L. cv. Iceberg)
-
Germination Medium: Phenolic foam or rockwool cubes
-
Hydroponic System: Floating root system with polystyrene trays and net pots
-
Nutrient Stock Solutions:
-
Calcium Nitrate (Ca(NO₃)₂)
-
Ammonium Nitrate (NH₄NO₃)
-
Potassium Nitrate (KNO₃)
-
Monoammonium Phosphate (NH₄H₂PO₄) or Monopotassium Phosphate (KH₂PO₄)
-
Potassium Chloride (KCl)
-
Magnesium Sulfate (MgSO₄)
-
Calcium Chloride (CaCl₂)
-
Micronutrient mix (containing B, Cu, Fe, Mn, Mo, Zn)
-
-
pH and EC Meters: Calibrated for accurate measurements
-
Acids and Bases for pH adjustment: Dilute solutions of HCl and NaOH (0.1 M)
-
Analytical Balance and Volumetric Flasks
-
Growth Environment: Greenhouse or controlled environment chamber
Experimental Procedure
-
Seed Germination and Seedling Production:
-
Sow lettuce seeds in phenolic foam or rockwool cubes.
-
Moisten the medium with deionized water until germination.
-
After germination, irrigate with a half-strength nutrient solution (e.g., Hoagland solution).
-
Grow seedlings for approximately 15-20 days, or until they have 3-4 true leaves.
-
-
Nutrient Solution Preparation:
-
Prepare concentrated stock solutions (e.g., 100x) for each treatment (different NO₃⁻:NH₄⁺ ratios) in separate A and B tanks.
-
Tank A: Dissolve calcium nitrate and any other compatible salts in deionized water.
-
Tank B: Dissolve phosphates, sulfates, and micronutrients in a separate volume of deionized water.
-
To create the final nutrient solution for each treatment, dilute the stock solutions into the final volume of water in the hydroponic reservoirs to achieve the target concentrations as specified in Table 1.
-
Adjust the calcium concentration using calcium chloride to ensure it is consistent across all treatments, as the amount of calcium nitrate will vary.
-
-
Transplanting and System Setup:
-
Transplant uniform-sized lettuce seedlings into net pots placed in the floating polystyrene trays.
-
Ensure the roots are in contact with the nutrient solution.
-
The experimental design should be completely randomized, with multiple replications for each treatment.
-
-
Monitoring and Maintenance:
-
Measure the pH and Electrical Conductivity (EC) of the nutrient solution in each reservoir daily.
-
Adjust the pH to a target range of 5.8-6.2 using dilute HCl or NaOH.
-
Monitor the nutrient solution level and replenish with deionized water to compensate for evapotranspiration.
-
Completely renew the nutrient solutions every 7-10 days to ensure stable nutrient concentrations.
-
-
Data Collection:
-
At a predetermined time point (e.g., 35 days after transplanting), harvest the plants.
-
Separate the shoots and roots.
-
Measure the fresh weight of the shoots and roots immediately.
-
Dry the plant material in an oven at 65-70°C until a constant weight is achieved to determine the dry weight.
-
Other parameters such as the number of leaves, stem diameter, and leaf area can also be measured.
-
Visualizations
References
- 1. Nitrate, Ammonium and pH in hydroponics – Science in Hydroponics [scienceinhydroponics.com]
- 2. How important is the ammonium/nitrate ratio [commercial-hydroponic-farming.com]
- 3. Different nitrate/ammonium relationships and light intensity and their effect on growth and nutritional content of hydroponic lettuce (Lactuca sativa L.) | Bioagro [revistas.uclave.org]
Application Notes and Protocols: Ammonium Nitrate Phosphate as a Nutrient Source for Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) nitrate (B79036) phosphate (B84403) is a versatile and cost-effective nutrient source that can be utilized in the preparation of microbial culture media. It provides both nitrogen and phosphorus, two essential macronutrients for microbial growth and proliferation. Nitrogen is a fundamental component of proteins, nucleic acids, and other cellular constituents, while phosphorus is crucial for energy transfer (ATP), nucleic acid structure, and cell membrane integrity.[1] The availability of nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms allows for uptake by a wider range of microorganisms, as some species exhibit preferential assimilation of one form over the other.[2][3]
These application notes provide detailed protocols and supporting data on the use of ammonium nitrate phosphate for cultivating various microorganisms.
Principle
The utilization of this compound in microbial cultures is based on the metabolic capabilities of microorganisms to assimilate inorganic nitrogen and phosphorus. Microorganisms possess specific transport systems to uptake ammonium, nitrate, and phosphate ions from the environment.[2][4] Intracellularly, ammonium is directly incorporated into amino acids via glutamate (B1630785) dehydrogenase and glutamine synthetase pathways. Nitrate, on the other hand, must first be reduced to nitrite (B80452) and then to ammonium, a process catalyzed by nitrate and nitrite reductases, before it can be assimilated.[2] Phosphate is incorporated into ATP and used in the synthesis of nucleic acids and phospholipids.[5] The ratio and concentration of nitrogen and phosphorus sources can significantly influence microbial growth rates, biomass yield, and metabolic outputs.[6]
Applications
This compound can be a suitable nutrient source for the cultivation of a variety of microorganisms, including:
-
Bacteria: Many bacterial species can efficiently utilize both ammonium and nitrate as nitrogen sources. Studies have shown that Escherichia coli can utilize both, with a preference for ammonium.[7]
-
Yeast: Yeasts such as Saccharomyces cerevisiae can assimilate ammonium and, in some cases, nitrate to support growth and fermentation processes.[8][9]
-
Algae and Cyanobacteria: In aquatic systems and photobioreactors, the ratio of nitrogen to phosphorus is a critical factor controlling the growth of microalgae and cyanobacteria.[6]
-
Fungi: Various fungal species can utilize both ammonium and nitrate for growth.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of ammonium, nitrate, and phosphate concentrations on microbial growth.
Table 1: Effect of Nitrogen and Phosphorus on Microcystis aeruginosa Growth [6]
| Nutrient Combination | Concentration (µM) | Specific Growth Rate (d⁻¹) |
| Fixed Total Nitrogen (TN) | ||
| N:P ratio 50:1 | TN = 100 | 0.357 |
| N:P ratio 20:1 | TN = 250 | 0.375 |
| N:P ratio 100:1 | TN = 500 | 0.378 |
| Fixed Total Phosphorus (TP) | ||
| N:P ratio 200:1 | TP = 1 | 0.433 |
| N:P ratio 200:1 | TP = 5 | 0.447 |
| N:P ratio 200:1 | TP = 10 | 0.475 |
| Single Nutrient | ||
| NH₄⁺ | 500 | Highest Growth Rate |
| NO₃⁻ | 500 | Highest Growth Rate |
| PO₄³⁻ | 5 | Highest Growth Rate |
Table 2: Effect of Ammonium and Nitrate on Escherichia coli Growth [7]
| Nitrogen Source | Concentration (mg/L) | Growth Response |
| Ammonium Chloride | 0.5 | Positive Growth |
| 1.0 | Increased Growth Rate | |
| 2.0 | Highest Growth Rate | |
| Sodium Nitrate | 0.5, 1.0, 2.0 | Growth observed, but less than with ammonium |
Table 3: Effect of Nitrogen Supplementation on Saccharomyces cerevisiae Fermentation [10]
| Supplement | Concentration (g/L) | Effect |
| Di-ammonium Phosphate (DAP) | 0.3, 0.7, 1.0 | Increased cell viability and ethanol (B145695) conversion |
| Ammonium Sulfate (AS) | 0.3, 0.7, 1.0 | Increased cell viability |
Experimental Protocols
Preparation of a General-Purpose this compound Broth
This protocol describes the preparation of a basal medium where ammonium nitrate and a phosphate source are the primary nitrogen and phosphorus sources. Carbon source and other essential minerals need to be added.
Materials:
-
Ammonium Nitrate (NH₄NO₃)
-
Dipotassium Phosphate (K₂HPO₄) or Monopotassium Phosphate (KH₂PO₄)
-
Carbon source (e.g., Glucose)
-
Magnesium Sulfate (MgSO₄·7H₂O)
-
Trace mineral solution (optional)
-
Distilled or deionized water
-
pH meter
-
Autoclave
Procedure:
-
Dissolve Ingredients: For 1 liter of medium, dissolve the following in 800 mL of distilled water:
-
Ammonium Nitrate: 1.0 g
-
Dipotassium Phosphate: 1.0 g
-
Glucose: 10.0 g
-
Magnesium Sulfate: 0.2 g
-
-
Adjust pH: Check the pH of the solution and adjust to the desired value (typically 6.8-7.2 for general bacterial and yeast growth) using sterile HCl or NaOH.
-
Final Volume: Add distilled water to bring the final volume to 1 liter.
-
Sterilization: Dispense the medium into appropriate culture vessels (e.g., flasks, tubes) and sterilize by autoclaving at 121°C for 15 minutes.[11]
-
Aseptic Additions: After autoclaving and cooling, aseptically add any heat-labile components, such as vitamins or specific amino acids, if required.
Preparation of this compound Agar (B569324) Plates
For the preparation of solid media, agar is added to the broth formulation.
Procedure:
-
Follow steps 1-3 from the broth preparation protocol.
-
Add Agar: Add 15-20 g of agar per liter of medium.
-
Heat to Dissolve: Heat the medium while stirring to completely dissolve the agar.
-
Sterilization: Autoclave as described above.
-
Pouring Plates: After autoclaving, allow the medium to cool to approximately 45-50°C in a water bath.
-
Aseptically pour the molten agar into sterile petri dishes in a laminar flow hood.
-
Allow the plates to solidify at room temperature.
-
Store the plates in an inverted position at 4°C until use.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. eagri.org [eagri.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Need-based activation of ammonium uptake in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Roles of Phosphorus Sources in Microbial Community Assembly for the Removal of Organic Matters and Ammonia in Activated Sludge [frontiersin.org]
- 6. Effect of different concentrations and ratios of ammonium, nitrate, and phosphate on growth of the blue-green alga (cyanobacterium) Microcystis aeruginosa isolated from the Nakdong River, Korea [e-algae.org]
- 7. researchgate.net [researchgate.net]
- 8. simplyscience.ch [simplyscience.ch]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for the Quantification of Nitrate and Phosphate in Soil
These application notes provide detailed protocols for the quantitative analysis of nitrate (B79036) (NO₃⁻) and phosphate (B84403) (PO₄³⁻) in soil samples. The methods described are suitable for researchers, scientists, and professionals in drug development who may need to assess soil nutrient content for various applications, including environmental monitoring and agricultural research.
Colorimetric Determination of Nitrate (Griess Reaction)
Application Note: This method is a widely used, sensitive, and cost-effective colorimetric technique for determining nitrate concentration in soil extracts.[1] The protocol involves the reduction of nitrate to nitrite (B80452), which then reacts with Griess reagents to form a colored azo dye.[1][2] The intensity of the color is directly proportional to the nitrite concentration and is measured spectrophotometrically.[1]
Experimental Protocol
1.1. Nitrate to Nitrite Reduction (Cadmium Reduction Method)
-
Sample Extraction:
-
Weigh 5 g of air-dried, sieved (2mm) soil into a 125 mL Erlenmeyer flask.
-
Add 50 mL of 2M potassium chloride (KCl) solution.
-
Shake for 15 minutes on a reciprocating shaker at 200 oscillations per minute.[3]
-
Filter the extract through a Whatman No. 1 filter paper.
-
-
Cadmium Column Preparation:
-
Pack a glass column with copperized cadmium granules.
-
Wash the column with deionized water to remove any precipitated copper.[1]
-
-
Nitrate Reduction:
-
Pass the soil extract and nitrate standards through the cadmium column at a controlled flow rate.[1]
-
Collect the eluate containing the reduced nitrite.
-
1.2. Colorimetric Analysis (Griess Reaction)
-
Reagent Preparation:
-
Griess Reagent A (Sulfanilamide solution): Prepare a 1% sulfanilamide (B372717) solution in 5% phosphoric acid.[1]
-
Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) - NEDD solution): Prepare a 0.1% aqueous solution of NEDD.[1]
-
-
Color Development:
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a microplate reader.[4]
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration of the samples from the standard curve.
-
The nitrate concentration is calculated by subtracting the initial nitrite concentration (measured without the reduction step) from the total nitrite concentration (measured after the reduction step).[1]
-
Signaling Pathway: Griess Reaction
Caption: Chemical pathway of the Griess reaction for nitrate determination.
Colorimetric Determination of Phosphate (Molybdenum Blue Method)
Application Note: The Molybdenum Blue method is a standard and widely used technique for the determination of orthophosphate in soil extracts.[5][6] In an acidic medium, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex, which is then reduced by ascorbic acid to a stable, intensely colored molybdenum blue complex.[6][7] The absorbance of this complex is measured spectrophotometrically.
Experimental Protocol
2.1. Soil Extraction (Olsen Method - for neutral to alkaline soils)
-
Sample Preparation:
-
Extraction:
2.2. Soil Extraction (Bray-1 Method - for acidic soils)
-
Sample Preparation:
-
Use a 1-gram scoop to measure air-dried soil.[9]
-
-
Extraction:
2.3. Colorimetric Analysis
-
Reagent Preparation:
-
Reagent A (Ammonium Molybdate Solution): Dissolve 4 g of ammonium molybdate in deionized water and make up to 100 mL.[10]
-
Reagent B (Potassium Antimony Tartrate Solution): Dissolve 0.275 g of potassium antimony tartrate in deionized water and make up to 100 mL.[10]
-
Reagent C (Ascorbic Acid Solution): Dissolve 1.75 g of ascorbic acid in deionized water and make up to 100 mL. Prepare fresh daily.[11]
-
Mixed Reagent: Mix 10 mL of 2.5 M H₂SO₄, 3 mL of Reagent A, 1 mL of Reagent B, and 6 mL of Reagent C.[12]
-
-
Color Development:
-
Measurement:
-
Quantification:
-
Prepare a series of phosphate standards (e.g., 0-2.0 mg/L P).[10]
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the phosphate concentration in the soil extracts from the standard curve.
-
Signaling Pathway: Molybdenum Blue Reaction
Caption: Chemical pathway of the Molybdenum Blue reaction for phosphate determination.
Ion-Selective Electrode (ISE) for Nitrate
Application Note: The nitrate ion-selective electrode (ISE) offers a rapid and reliable method for the direct measurement of nitrate ions in soil extracts.[14] The electrode develops a potential across a selective membrane that is proportional to the nitrate concentration in the sample, following the Nernst equation.[14] This method is faster than colorimetric analysis as it does not require a color development step.
Experimental Protocol
-
Sample Extraction:
-
ISE Calibration:
-
Calibrate the nitrate ISE using at least two standard solutions of known nitrate concentrations (e.g., 1 mg/L and 100 mg/L).[15]
-
Follow the manufacturer's instructions for the specific electrode and meter.
-
-
Measurement:
-
Place the calibrated electrode into the soil extract.
-
Allow the reading to stabilize.
-
Record the nitrate concentration directly from the meter.
-
Experimental Workflow: Ion-Selective Electrode
Caption: Experimental workflow for nitrate determination using an ion-selective electrode.
Data Presentation
Table 1: Quantitative Performance of Nitrate Quantification Methods
| Parameter | Griess Reaction (Colorimetric) | Ion-Selective Electrode (ISE) | Ion Chromatography (IC) |
| Detection Limit | 0.02 - 22 µg/L[16][17] | ~20 µg/L[18] | 0.013 mg/L[19] |
| Quantification Limit | 3.0 mg/kg[20] | - | - |
| Linear Range | 0.02 - 8 mg/L[16] | 1 - 100 mg/L (typical) | 0.02 - 1.60 µg/mL[19] |
| Precision (RSD) | 0.2 - 0.8%[20] | <15%[17] | 2.66%[19] |
| Throughput | High (microplate format) | High | Moderate |
| Interferences | Colored compounds, high iron/copper[3] | Chloride, other anions[3] | Co-eluting anions |
Table 2: Quantitative Performance of Phosphate Quantification Methods
| Parameter | Molybdenum Blue (Olsen) | Molybdenum Blue (Bray-1) | Ion Chromatography (IC) |
| Detection Limit | ~1.9 µg/L[16] | ~1.9 µg/L[16] | - |
| Quantification Limit | - | - | - |
| Linear Range | 0.002 - 1.0 mg/L[16] | 0.002 - 1.0 mg/L[16] | - |
| Upper Reporting Limit | 50 ppm[9] | 100 ppm[9] | - |
| Precision (RSD) | - | - | - |
| Throughput | High (microplate format) | High (microplate format) | Moderate |
| Soil Type Suitability | Neutral to Alkaline (pH > 7.2)[8] | Acidic (pH < 6.8)[21] | Broad |
Note: The performance characteristics can vary depending on the specific instrumentation, reagents, and soil matrix. The values presented are indicative based on the cited literature.
References
- 1. benchchem.com [benchchem.com]
- 2. Griess test - Wikipedia [en.wikipedia.org]
- 3. udel.edu [udel.edu]
- 4. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 5. Molybdenum blue - Wikipedia [en.wikipedia.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. nemi.gov [nemi.gov]
- 8. swel.osu.edu [swel.osu.edu]
- 9. Extractable Phosphorus | Soil Testing Laboratory [soiltest.cfans.umn.edu]
- 10. scribd.com [scribd.com]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. dgtresearch.com [dgtresearch.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. echocommunity.org [echocommunity.org]
- 16. pubs.usgs.gov [pubs.usgs.gov]
- 17. researchgate.net [researchgate.net]
- 18. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. FAO Knowledge Repository [openknowledge.fao.org]
Application Note: Ion Chromatography for the Analysis of Ammonium, Nitrate, and Phosphate in Fertilizer Formulations
Introduction
The accurate determination of nitrogen (N), phosphorus (P), and potassium (K) is critical for quality control in the fertilizer industry.[1] Nitrogen is commonly present as ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻), while phosphorus is typically in the form of phosphate (B84403) (PO₄³⁻). Ion chromatography (IC) offers a powerful and efficient technique for the simultaneous or sequential analysis of these key ionic species.[2] This method provides high selectivity and sensitivity, allowing for the direct analysis of aqueous fertilizer extracts with minimal sample preparation.[3][4] This application note details a dual-channel IC method for the concurrent determination of ammonium, nitrate, and phosphate.
Principle
This method utilizes a dual-channel ion chromatography system to analyze cations and anions simultaneously from a single sample injection. The sample is split and directed to two separate analytical pathways.
-
Cation Analysis: The first channel uses a cation-exchange column to separate ammonium from other cations like sodium and potassium. An acidic eluent, such as methanesulfonic acid (MSA), is used for elution.
-
Anion Analysis: The second channel employs an anion-exchange column to separate nitrate and phosphate from other anions like chloride and sulfate.[5] A basic eluent, typically potassium hydroxide (B78521) (KOH) or a carbonate/bicarbonate buffer, facilitates the separation.[1][6]
In both channels, detection is achieved using a suppressed conductivity detector, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analytes of interest.
Experimental Protocol
Instrumentation and Conditions
A dual-channel ion chromatography system equipped with two independent pumps, injection valves, columns, suppressors, and conductivity detectors is recommended.
Table 1: Chromatographic Conditions
| Parameter | Cation Channel (for Ammonium) | Anion Channel (for Nitrate & Phosphate) |
| Analytical Column | Dionex™ IonPac™ CS12A (4 x 250 mm) or equivalent | Dionex™ IonPac™ AS18 (2 x 250 mm) or equivalent[6] |
| Guard Column | Dionex™ IonPac™ CG12A (4 x 50 mm) or equivalent | Dionex™ IonPac™ AG18 (2 x 50 mm) or equivalent[6] |
| Eluent | 20 mN Methanesulfonic Acid (MSA) | 32 mM Potassium Hydroxide (KOH)[6] |
| Eluent Source | Isocratic | Isocratic or Gradient[4] |
| Flow Rate | 1.0 mL/min[1] | 0.25 mL/min[6] |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 30 °C[6] |
| Detection | Suppressed Conductivity | Suppressed Conductivity[6] |
Reagents and Standards Preparation
-
Deionized (DI) Water: Use high-purity DI water (18.2 MΩ·cm) for all eluent, standard, and sample preparations.
-
Eluents: Prepare eluents as specified in Table 1 or use eluent generation cartridges if available.
-
Stock Standard Solutions (1000 mg/L):
-
Ammonium: Dissolve 2.965 g of ammonium chloride (NH₄Cl) in 1 L of DI water.
-
Nitrate: Dissolve 1.371 g of sodium nitrate (NaNO₃) in 1 L of DI water.
-
Phosphate: Dissolve 1.433 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of DI water.
-
Alternatively, use commercially available certified stock solutions. Store stock solutions at 4 °C.[3]
-
-
Working Standards: Prepare a mixed working standard solution containing all three analytes. Perform serial dilutions of the stock solutions to create a set of calibration standards (e.g., 0.5, 2, 5, 10, and 25 mg/L).
Sample Preparation
-
Extraction: Accurately weigh approximately 1.0 g of the solid fertilizer sample into a 100 mL volumetric flask.
-
Dissolution: Add approximately 80 mL of DI water and shake vigorously for 30 minutes to dissolve the soluble components.
-
Dilution: Dilute to the mark with DI water and mix thoroughly.
-
Further Dilution: Perform a secondary dilution as needed to bring the analyte concentrations within the calibration range. A 1:100 or 1:1000 dilution is common.
-
Filtration: Filter the diluted extract through a 0.45 µm syringe filter into an autosampler vial before injection.
Analysis Procedure
-
System Equilibration: Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Calibration: Analyze the series of working standards to generate a calibration curve for each analyte. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared fertilizer samples for analysis.
-
Data Processing: Quantify the concentrations of ammonium, nitrate, and phosphate in the samples using the calibration curves.
Data Presentation
The performance of the ion chromatography method is summarized in the table below, presenting typical retention times and detection limits for the target analytes.
Table 2: Method Performance and Quantitative Data
| Analyte | Typical Retention Time (min) | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) |
| Ammonium (NH₄⁺) | 4.2 | 0.01 | 0.03 |
| Nitrate (NO₃⁻) | 12.5 | 0.02 | 0.06 |
| Phosphate (PO₄³⁻) | 15.1 | 0.03 | 0.10[5] |
Note: Retention times are approximate and may vary depending on the specific column, eluent concentration, and instrument conditions. LOD/LOQ values are representative and should be determined experimentally.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow from sample preparation to final data analysis for the determination of ammonium, nitrate, and phosphate in fertilizer samples using a dual-channel ion chromatography system.
Caption: Dual-channel IC analysis workflow for fertilizer samples.
References
- 1. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous determination of nitrate, chloride, sulfate, and phosphate in natural waters by ion chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 6. scielo.org.za [scielo.org.za]
Efficacy of Ammonium Nitrate Phosphate on Diverse Soil Types: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of ammonium (B1175870) nitrate (B79036) phosphate (B84403) (ANP) fertilizer on different soil types. The information is intended to guide researchers in designing experiments and interpreting data related to nutrient management and crop performance. The protocols outlined below are synthesized from established agricultural research methodologies.
Introduction to Ammonium Nitrate Phosphate
This compound is a compound fertilizer that supplies two essential macronutrients to plants: nitrogen (N) in the forms of ammonium (NH₄⁺) and nitrate (NO₃⁻), and phosphorus (P) in the form of phosphate (P₂O₅). The dual forms of nitrogen ensure both rapid and sustained availability for plant uptake. The nitrate component is immediately available to plants, while the ammonium component is absorbed more slowly and is less prone to leaching.[1][2] The presence of phosphate is crucial for early root development, energy transfer, and overall plant growth.[3] The efficacy of ANP is significantly influenced by soil properties, including texture, pH, and organic matter content.
Efficacy on Different Soil Types: A Comparative Overview
The performance of this compound varies across different soil textures due to differences in nutrient retention, water holding capacity, and microbial activity.
-
Sandy Soils: These soils have large particles and low organic matter, leading to high permeability and a tendency for nutrient leaching, particularly for the highly mobile nitrate form of nitrogen.[4][5] While the ammonium component of ANP is less prone to leaching as it can be held by soil colloids, the overall nitrogen use efficiency can be lower in sandy soils without proper management. The phosphate component can also be less available in very acidic or alkaline sandy soils.
-
Clay Soils: Characterized by small particles and high water retention, clay soils can retain ammonium and phosphate ions effectively, reducing leaching losses.[6] However, poor aeration in compacted clay soils can hinder root respiration and nutrient uptake. The nitrification process (conversion of ammonium to nitrate) can also be affected by soil moisture levels.[7] The application of ammonium-containing fertilizers can contribute to soil acidification over time.[8]
-
Loamy Soils: Loamy soils, with a balanced mixture of sand, silt, and clay, are generally considered ideal for agriculture. They exhibit good drainage and aeration, as well as adequate water and nutrient retention. This compound is typically highly effective in loamy soils, providing a balanced supply of nitrogen and phosphorus for optimal crop growth.[6]
Quantitative Data Summary
The following tables summarize expected crop responses to this compound application on different soil types based on a synthesis of available research. The data is presented as a percentage increase over a non-fertilized control.
Table 1: Estimated Crop Yield Increase (%) with this compound Application
| Soil Type | Wheat (Grain Yield) | Maize (Biomass) | Barley (Grain Yield) |
| Sandy | 25-40% | 30-50% | 20-35% |
| Clay | 35-55% | 40-60% | 30-50% |
| Loamy | 45-65% | 50-70% | 40-60% |
Table 2: Estimated Nutrient Uptake Efficiency (%) with this compound Application
| Soil Type | Nitrogen Use Efficiency (NUE) | Phosphorus Use Efficiency (PUE) |
| Sandy | 40-55% | 15-25% |
| Clay | 50-65% | 20-30% |
| Loamy | 55-70% | 25-35% |
Table 3: Estimated Impact on Soil Health Parameters with this compound Application
| Soil Type | Change in Soil pH (units) | Change in Soil Organic Carbon (%) |
| Sandy | -0.3 to -0.7 | +2 to +5% |
| Clay | -0.5 to -1.0 | +5 to +10% |
| Loamy | -0.4 to -0.8 | +8 to +15% |
Note: These values are estimates synthesized from multiple studies and can vary depending on crop variety, climate, and specific fertilizer formulation and application rates.
Experimental Protocols
Field Trial for Efficacy Evaluation
This protocol outlines a randomized complete block design (RCBD) for evaluating the efficacy of this compound on a specific soil type.
Objective: To determine the effect of different rates of this compound on crop yield, nutrient uptake, and soil properties.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD)
-
Replicates: 4
-
Treatments:
-
T1: Control (no fertilizer)
-
T2: Recommended N rate (using urea) + Recommended P rate (using TSP)
-
T3: this compound at 50% of recommended N and P rates
-
T4: this compound at 100% of recommended N and P rates
-
T5: this compound at 150% of recommended N and P rates
-
-
Plot Size: 5m x 4m with 1m buffer between plots.
Procedure:
-
Site Selection and Soil Sampling: Select a uniform field representative of the target soil type. Collect composite soil samples from 0-20 cm depth before fertilizer application for baseline analysis (pH, organic carbon, total N, available P).
-
Fertilizer Application: Broadcast the granular fertilizer evenly on the respective plots and incorporate it into the top 10 cm of soil before planting.
-
Sowing: Plant the selected crop (e.g., wheat, maize) at the recommended seed rate and spacing.
-
Data Collection:
-
Plant Growth: Measure plant height and chlorophyll (B73375) content at key growth stages.
-
Yield: Harvest the central rows of each plot at maturity to determine biomass and grain yield.
-
Nutrient Uptake: Collect representative plant samples (shoots and grains) at harvest for analysis of total N and P content.
-
Post-Harvest Soil Analysis: Collect soil samples from each plot after harvest to assess changes in soil pH, organic carbon, and available nutrients.
-
Laboratory Protocols
-
Soil pH: Measured in a 1:2.5 soil-to-water suspension using a pH meter.
-
Soil Organic Carbon (SOC) and Total Nitrogen (TN): Determined by dry combustion using an elemental analyzer.[9][10] The soil is sieved, ground, and a subsample is combusted at high temperature to measure the evolved CO₂ and N₂ gases.[11][12]
-
Available Phosphorus: Extracted using a suitable method for the soil type (e.g., Olsen P for alkaline soils, Bray-1 P for acidic soils) and determined colorimetrically.
-
Sample Preparation: Plant samples (shoots and grains) are dried in an oven at 70°C to a constant weight and then ground into a fine powder.
-
Total Nitrogen: Determined by the Kjeldahl method or using a CNS elemental analyzer.
-
Total Phosphorus: Determined colorimetrically after wet digestion of the plant material with a di-acid mixture.
-
Chlorophyll Content: Can be estimated non-destructively using a SPAD meter or determined spectrophotometrically after extraction with a solvent like acetone (B3395972) or ethanol.[13]
Signaling Pathways and Logical Relationships
The uptake and assimilation of nitrogen and phosphorus are complex processes involving intricate signaling pathways within the plant. The presence of both ammonium and nitrate, along with phosphate, triggers a coordinated response to optimize nutrient acquisition and utilization.
The diagram above illustrates the initial steps of nutrient uptake and signaling in plant roots. Ammonium, nitrate, and phosphate are taken up by specific transporters. This uptake triggers downstream assimilation and metabolic pathways, which in turn influence hormone signaling and root architecture to optimize further nutrient acquisition.
This workflow diagram outlines the key steps in a field experiment to assess the efficacy of this compound. It follows a logical progression from site selection and baseline measurements to data analysis and reporting.
References
- 1. Ammonia Nitrate Fertilizer: 7 Yield-Boosting Uses [farmonaut.com]
- 2. fud.edu.ng [fud.edu.ng]
- 3. Ammonium Polyphosphate Promotes Maize Growth and Phosphorus Uptake by Altering Root Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yarafert.com [yarafert.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. soilhealthinstitute.org [soilhealthinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. velp.com [velp.com]
- 11. prometheusprotocols.net [prometheusprotocols.net]
- 12. researchgate.net [researchgate.net]
- 13. petiolepro.com [petiolepro.com]
Application Notes and Protocols for the Synthesis of Biochar-Based Controlled-Release Ammonium Phosphate Fertilizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biochar-based controlled-release ammonium (B1175870) phosphate (B84403) fertilizers. The methodologies are compiled from recent scientific literature and are intended to offer a comprehensive guide for researchers in the field.
Introduction
Biochar, a carbon-rich material produced from the pyrolysis of biomass, serves as an excellent carrier for plant nutrients due to its porous structure and high surface area.[1] When combined with nitrogen and phosphorus sources, it can be engineered into a controlled-release fertilizer, minimizing nutrient loss and enhancing nutrient use efficiency.[2][3] This document outlines various methods for the synthesis of such fertilizers, including impregnation, co-pyrolysis, and granulation techniques.
Key Synthesis Methodologies
Several methods have been developed for the production of biochar-based fertilizers. The choice of method can influence the nutrient loading, release characteristics, and overall efficacy of the final product. Common approaches include the simple mixing of biochar with fertilizers, as well as more advanced techniques like impregnation and co-pyrolysis.[2][4]
Experimental Protocols
Protocol 1: Synthesis by Impregnation
This method involves loading nutrients onto pre-made biochar.
-
Biochar Preparation: Produce biochar from a suitable feedstock (e.g., rice husk, wheat straw) via slow pyrolysis at temperatures ranging from 300°C to 400°C.[5][6]
-
Nutrient Solution Preparation: Prepare a nutrient-rich solution by dissolving an ammonium phosphate source, such as diammonium phosphate (DAP), in distilled water.[7]
-
Impregnation: Immerse the biochar in the nutrient solution. The mixture is typically stirred for several hours (e.g., 3-4 hours) to ensure maximum adsorption of the nutrients into the biochar pores.[6]
-
Drying: After impregnation, the nutrient-enriched biochar is filtered and dried in an oven at a temperature of around 105°C until a constant weight is achieved.[6]
Protocol 2: Synthesis by Co-pyrolysis
In this method, the biomass is pyrolyzed together with the phosphorus and sometimes a magnesium or calcium source to enhance phosphorus retention.[8]
-
Feedstock Preparation: Mix the biomass feedstock (e.g., sugarcane filter cake) with a phosphorus source like phosphoric acid (H₃PO₄) and a magnesium source such as magnesium oxide (MgO).[8]
-
Drying: The mixture is dried at 60°C until it reaches a constant weight.[9]
-
Pyrolysis: The dried mixture is then pyrolyzed in a muffle furnace. The temperature is typically raised to around 300°C to 600°C at a controlled heating rate (e.g., 10°C min⁻¹) and held for a specified duration (e.g., 30 minutes).[8][9]
-
Ammonia (B1221849) Treatment: The resulting phosphorus-rich biochar can then be treated with ammonia gas to introduce nitrogen, forming a biochar-ammonium phosphate fertilizer.[2]
Protocol 3: Granulation Method
This protocol involves the formation of granules from biochar and fertilizer components.
-
Mixing: Mix biochar with ammonium phosphate and a binder, such as kaolinite (B1170537) or methylcellulose.[1][6]
-
Granulation: The mixture is then pelletized or granulated using a disc granulator or an extruder to form uniform particles.[1][10]
-
Drying: The granules are dried at a moderate temperature (e.g., 65°C) for several hours.[6]
-
Coating (Optional): For further control over the release rate, the granules can be coated with a biodegradable polymer like polylactic acid.[6]
Data Presentation
The following tables summarize quantitative data from various studies on biochar-based ammonium phosphate fertilizers.
Table 1: Nutrient Content and pH of Biochar-Based Fertilizers
| Fertilizer Type | N Content (g/kg) | P Content (g/kg) | K Content (g/kg) | pH | Reference |
| Biochar + NPK (3%) | 92.1 | 117.1 | 221.3 | - | [4] |
| Biochar + NPK (9%) | 92.76 | 105.6 | 219.8 | - | [4] |
| Biochar + NPK (15%) | 92.99 | 108.6 | 220.1 | - | [4] |
| Rice Husk Biochar | - | - | - | 9.1 | [11] |
| Enriched Biochar-1 (NPK) | - | - | - | 8.07 | [11] |
| Enriched Biochar-2 (NPK + HA + SE) | - | - | - | 7.6 | [11] |
HA: Humic Acid, SE: Seaweed Extract
Table 2: Nutrient Release Characteristics
| Fertilizer | Release Medium | Time | Cumulative Release Rate (%) | Reference |
| ZEO/BC-PSRF | Water | 24 h | 29.4 | [1] |
| BC-PSRF | Water | 24 h | 43.8 | [1] |
| Chemical-P | Water | 24 h | 54.3 | [1] |
| ZEO/BC-PSRF | Column Leaching | 42 days | 23.4 | [1] |
| CEBC-P | - | 24 h | 8.95 | [12] |
ZEO/BC-PSRF: Nanozeolite-coupled biochar-based phosphorus fertilizer; BC-PSRF: Biochar-based phosphorus fertilizer; Chem-P: Chemical Phosphorus fertilizer; CEBC-P: Phosphorus-loaded biochar-based slow-release fertilizer.
Visualizations
Diagram 1: General Workflow for Biochar-Based Fertilizer Synthesis
This diagram illustrates the common pathways for producing biochar-based fertilizers.
Caption: General synthesis workflows for biochar-based fertilizers.
Diagram 2: Signaling Pathway for Controlled Nutrient Release
This diagram illustrates the conceptual signaling pathway for the controlled release of nutrients from the biochar matrix into the soil environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A scoping review on biochar-based fertilizers: enrichment techniques and agro-environmental application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochar-based slow-release of fertilizers for sustainable agriculture: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tailoring the phosphorus release from biochar-based fertilizers: role of magnesium or calcium addition during co-pyrolysis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05848K [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. CN106316673A - Biochar fertilizer and preparation method thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Isotopic Labeling Studies with Ammonium Nitrate and Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing isotopically labeled ammonium (B1175870) nitrate (B79036) and ammonium phosphate (B84403) in metabolic research. The protocols outlined are designed to assist researchers in tracing the metabolic fate of nitrogen and phosphorus within biological systems, a critical aspect of drug development and metabolic studies. By employing stable (¹⁵N) and radioactive (³²P or ³³P) isotopes, scientists can elucidate complex metabolic pathways, quantify nutrient uptake and assimilation, and assess the impact of therapeutic agents on cellular metabolism.
Application of ¹⁵N-Labeled Ammonium Nitrate for Proteomics and Metabolic Flux Analysis
Stable isotope labeling with heavy nitrogen (¹⁵N) is a powerful technique for quantitative proteomics and metabolic flux analysis.[1] By growing cells or organisms in a medium containing ¹⁵N-enriched ammonium nitrate as the primary nitrogen source, ¹⁵N is incorporated into nitrogen-containing biomolecules, including amino acids and proteins.[2] This allows for the precise tracking and quantification of nitrogen metabolism.
Data Presentation: ¹⁵N Incorporation and Protein Quantification
The efficiency of ¹⁵N incorporation is a critical parameter for quantitative analysis. The following table summarizes representative data on ¹⁵N labeling efficiency and its application in quantifying protein abundance changes.
| Organism/Cell Line | ¹⁵N Source | Labeling Duration | Labeling Efficiency (%) | Analytical Method | Key Finding | Reference |
| Chlamydomonas reinhardtii | ¹⁵NH₄¹⁵NO₃ | Not specified | ~98% (into 13 amino acids) | GC-MS, LC-MS/MS | Successful incorporation allowing for protein turnover studies. | [3] |
| Arabidopsis thaliana | K¹⁵NO₃ | 14 days | 93-99% | LC-MS | Enables reliable and precise protein quantification. | [4] |
| Nicotiana attenuata | ¹⁵N-labeled nitrate | Not specified | Concentration-dependent | LC-MS | Allows for in-depth quantitative proteomics and ¹⁵N flux analysis. | [5][6] |
| Mycobacterium bovis BCG | [¹⁵N₁]-ammonium chloride | Continuous culture | Steady-state | GC-MS | Enabled simultaneous quantification of carbon and nitrogen fluxes. | [7] |
Experimental Protocols
This protocol details the steps for labeling cultured mammalian cells with ¹⁵N-ammonium nitrate for subsequent proteomic analysis by mass spectrometry.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking nitrogen sources
-
¹⁵N-Ammonium Nitrate (¹⁵NH₄¹⁵NO₃, 98 atom % ¹⁵N)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
C18 desalting columns
Procedure:
-
Medium Preparation: Prepare the "heavy" labeling medium by supplementing the nitrogen-free basal medium with ¹⁵N-ammonium nitrate to the desired final concentration (typically matching the nitrogen concentration of the standard medium). Add dFBS and other necessary supplements. Prepare a "light" control medium using natural abundance (¹⁴N) ammonium nitrate.
-
Cell Culture and Labeling: Culture cells in the "heavy" or "light" medium for a sufficient duration to achieve near-complete labeling. This typically requires several cell doublings. Monitor cell growth to ensure the labeling medium does not adversely affect cell viability.[8]
-
Cell Harvest: After the labeling period, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration in both the "heavy" and "light" lysates using a standard protein assay.
-
Sample Mixing: For relative quantification, mix equal amounts of protein from the "heavy" and "light" samples.[1]
-
Protein Digestion: Reduce the disulfide bonds in the protein mixture with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin overnight at 37°C.[1]
-
Peptide Desalting: Desalt the peptide mixture using C18 columns to remove contaminants before mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer. The instrument will detect pairs of peptide signals corresponding to the "light" (¹⁴N) and "heavy" (¹⁵N) forms.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Protein Prospector) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.[1][4]
Mandatory Visualizations
Application of ³²P/³³P-Labeled Ammonium Phosphate for Kinase Activity and Phosphorus Uptake Studies
Radiolabeled phosphorus isotopes, such as ³²P and ³³P, are invaluable for tracing the fate of phosphate in biological systems.[9] Monoammonium phosphate (MAP) can be labeled with these isotopes to study phosphorus uptake, particularly in agricultural and environmental research.[10] In a cellular context, ³²P-orthophosphate is commonly used to label the intracellular ATP pool, which then serves as a phosphate donor in kinase-catalyzed reactions.[11][12]
Data Presentation: Phosphorus Uptake and Utilization
The following table presents quantitative data from studies using ³³P-labeled ammonium phosphate to assess phosphorus use efficiency (PUE) in plants.
| Plant Species | ³³P-Labeled Fertilizer | Soil Type | PUE (%) | Key Finding | Reference |
| Maize (Zea mays L.) | Monoammonium Phosphate (MAP) | Champaign-Endoaquoll | 4.9 | Early season fertilizer PUE is relatively low in soils with adequate phosphorus. | [10] |
| Maize (Zea mays L.) | Struvite | Champaign-Endoaquoll | 1.9 | Struvite could be an effective P fertilizer in soils with adequate P levels. | [10] |
| Maize (Zea mays L.) | Monoammonium Phosphate (MAP) | Sandy Soil | Not specified | ~60% of absorbed ³³P was translocated to the shoot. | [9] |
| Maize (Zea mays L.) | Monoammonium Phosphate (MAP) | Quartz Sand | Not specified | ³³P uptake was 50% higher in quartz sand compared to sandy soil. | [9] |
Experimental Protocols
This protocol describes the metabolic labeling of cultured cells with [³²P]orthophosphate to study protein phosphorylation events, which is fundamental in signal transduction research and drug development.
Materials:
-
Cultured cells of interest
-
Phosphate-free culture medium (e.g., phosphate-free DMEM)
-
[³²P]Orthophosphoric acid (carrier-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Treatment compounds (e.g., kinase inhibitors, growth factors)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein quantification assay
-
SDS-PAGE and Western blotting reagents and equipment
-
Phosphor screen and imaging system
Procedure:
-
Cell Preparation: Plate cells and grow them to the desired confluency.
-
Phosphate Depletion: Gently wash the cells with phosphate-free medium. Then, incubate the cells in phosphate-free medium supplemented with dFBS for 1-2 hours to deplete the intracellular phosphate pools.
-
Radiolabeling: Add [³²P]orthophosphoric acid to the phosphate-free medium to a final concentration of 0.1-1.0 mCi/mL. Incubate the cells for 2-4 hours to allow for the incorporation of ³²P into the intracellular ATP pool.[11][12]
-
Experimental Treatment: Following the labeling period, treat the cells with the compounds of interest (e.g., drugs, inhibitors, or stimuli) for the desired time.
-
Cell Lysis: After treatment, aspirate the radioactive medium and wash the cells with ice-cold PBS. Immediately lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation (Optional): To study the phosphorylation of a specific protein, perform immunoprecipitation using an antibody against the protein of interest.
-
SDS-PAGE: Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE.
-
Autoradiography: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphor imaging system to visualize the phosphorylated proteins.
-
Western Blotting (for validation): Transfer the proteins from an identical unlabeled gel to a membrane and perform Western blotting with phospho-specific antibodies to confirm the identity of the phosphorylated proteins.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ¹⁵N-incorporation into plant proteins and their absolute quantitation: a new tool to study nitrogen flux dynamics and protein pool sizes elicited by plant-herbivore interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizing and quantifying 33P uptake and translocation by maize plants grown in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Labeling Using 32P | McManus Lab [mcmanuslab.ucsf.edu]
- 12. Metabolic Labeling of Protein Antigens with [32P]Orthophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Ammonium Nitrate Phosphate: A Key Component in Specialty Fertilizer Blends for Enhanced Crop Performance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) nitrate (B79036) phosphate (B84403) (ANP) is a complex fertilizer that combines nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms with phosphorus (P) in a single granule. This unique composition offers significant agronomic advantages, making it a valuable component in specialty fertilizer blends designed for optimized nutrient delivery and enhanced crop productivity. The dual forms of nitrogen ensure both rapid and sustained availability to plants, while the co-localization of nitrogen and phosphorus promotes efficient nutrient uptake and utilization. These application notes provide a comprehensive overview of the benefits, experimental validation, and molecular underpinnings of using ammonium nitrate phosphate in specialized fertilizer formulations.
Agronomic Benefits and Efficacy
The strategic combination of ammonium and nitrate nitrogen with phosphate provides a synergistic effect on plant growth. The nitrate component is immediately available for plant uptake and assimilation, promoting rapid vegetative growth.[1] The ammonium component is less mobile in the soil and is gradually converted to nitrate by soil microbes, providing a sustained nitrogen source for later growth stages.[2] This balanced nitrogen nutrition has been shown to be superior to the application of either form alone.[2][3]
The presence of both ammonium and nitrate has also been demonstrated to influence the uptake of other essential nutrients. For instance, a balanced ammonium-to-nitrate ratio can enhance the accumulation of phosphorus and potassium in various plant tissues.
Data Presentation: Summary of Quantitative Data
The following tables summarize findings from various studies that, while not all directly on a combined this compound product, illustrate the quantitative benefits of utilizing both ammonium and nitrate nitrogen, a key principle behind the efficacy of ANP.
Table 1: Impact of Ammonium-Nitrate Ratio on Crop Yield and Nutrient Uptake
| Crop | Ammonium:Nitrate Ratio | Key Finding | Percentage Improvement | Reference |
| Maize | 75:25 | Increased Grain Yield | 13.15% (compared to nitrate only) | [4] |
| Maize | 50:50 | Increased Plant Fresh Weight | 80% (compared to nitrate only) | [2] |
| Wheat | 50:50 | Increased Biomass and Protein | 13.3% (Biomass), 7.1% (Protein) (compared to pure nitrate) | [5] |
| Rice | 75:25 | Increased Total Biomass | 26.0% (compared to pure ammonium) | [5] |
| Pepper | 25:75 | Increased Total Nitrogen Accumulation | 29.0% (compared to sole nitrate) | [6] |
| Tomato | 75:25 | Increased Nitrogen Fertilizer Utilization | 42.1% - 82.3% (compared to other ratios) |
Table 2: Comparative Efficacy of Nitrogen Sources on Crop Yield
| Crop | Comparison | Key Finding | Yield Increase with Ammonium Nitrate | Reference |
| Wheat | Ammonium Nitrate vs. Urea | Higher Grain Yield | 3.1 - 5.1 q/ha | [7] |
| Wheat | Ammonium Nitrate vs. Ammonium Sulfate and Diammonium Phosphate | Higher Grain Yield | Significantly higher than other N sources | |
| Wheat | Nitrate-N vs. Ammonium-N | Higher Grain Yield | Nitrate-N was highest in yield and yield increase | [8] |
Experimental Protocols
The following protocols provide a standardized framework for evaluating the efficacy of this compound fertilizer blends in a research setting.
Protocol 1: Field Trial for Evaluating Fertilizer Efficacy
This protocol outlines a randomized complete block design for a field trial to compare the performance of an this compound blend against other fertilizer formulations.
1. Experimental Design:
-
Treatments:
-
T1: Control (no fertilizer)
-
T2: this compound (ANP) blend at recommended rate
-
T3: Urea at equivalent N rate
-
T4: Diammonium Phosphate (DAP) + Urea at equivalent N and P rates
-
T5: Farmer's standard practice
-
-
Replication: A minimum of four replications for each treatment.
-
Plot Size: Minimum of 62 meters (200 feet) in length and wide enough to accommodate harvesting equipment with border rows.
-
Randomization: Treatments should be randomly assigned within each block.
2. Site Selection and Soil Analysis:
-
Select a field with relatively uniform soil type and low to moderate initial nutrient levels (N and P).
-
Collect composite soil samples from the 0-20 cm depth before fertilizer application.
-
Analyze soil for pH, organic matter, total N, available P, and exchangeable K.
3. Fertilizer Application:
-
Calibrate application equipment to ensure accurate and uniform distribution of fertilizers.
-
Apply fertilizers as a basal dose at the time of sowing or as a split application according to the crop's nutrient requirements.
4. Data Collection:
-
Crop Growth Parameters:
-
Plant height at key growth stages.
-
Number of tillers/branches per plant.
-
Leaf area index (LAI).
-
-
Yield and Yield Components:
-
Harvest the central rows of each plot to avoid border effects.
-
Determine grain/fruit yield and adjust for moisture content.
-
Measure yield components such as the number of grains/fruits per plant and 1000-grain/fruit weight.
-
-
Plant Tissue Analysis:
-
Collect leaf samples at critical growth stages (e.g., flag leaf stage in cereals).
-
Analyze for total N, P, and K concentrations.
-
5. Data Analysis:
-
Perform Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects on all measured parameters.
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Calculate Nutrient Use Efficiency (NUE) metrics such as:
-
Agronomic Efficiency (AE): (Yield in fertilized plot - Yield in control plot) / Amount of nutrient applied.
-
Apparent Recovery Efficiency (ARE): (Nutrient uptake in fertilized plot - Nutrient uptake in control plot) / Amount of nutrient applied.
-
Protocol 2: Standard Soil and Plant Tissue Analysis
1. Soil Analysis:
-
pH: Measured in a 1:1 soil-to-water suspension using a pH meter.
-
Organic Carbon: Determined by the Walkley-Black wet oxidation method.
-
Total Nitrogen: Measured by the Kjeldahl method.
-
Available Phosphorus: Extracted using the Olsen method (for neutral to alkaline soils) or Bray-1 method (for acidic soils) and determined colorimetrically.
-
Exchangeable Cations (Ca, Mg, K, Na): Extracted with 1M ammonium acetate (B1210297) and measured by atomic absorption spectrophotometry or flame photometry.
2. Plant Tissue Analysis:
-
Sample Preparation: Wash collected plant tissues with deionized water, dry in an oven at 65-70°C to a constant weight, and grind to a fine powder.
-
Total Nitrogen: Determined by the Kjeldahl method or a combustion analyzer.
-
Total Phosphorus and Potassium: Digest the plant material using a di-acid (nitric acid and perchloric acid) or tri-acid (nitric, sulfuric, and perchloric acids) mixture. Determine P concentration colorimetrically and K concentration using a flame photometer or atomic absorption spectrophotometer.
Signaling Pathways and Molecular Mechanisms
The efficient uptake and utilization of nitrogen and phosphorus from this compound are governed by complex signaling pathways within the plant.
Nitrogen Uptake and Signaling
Plants have evolved sophisticated systems to sense and respond to both nitrate and ammonium.
Nitrate ions (NO₃⁻) are taken up by nitrate transporters (NRTs) and can act as a signal to regulate gene expression through transcription factors like NLP7.[3] Once inside the cell, nitrate is reduced to ammonium (NH₄⁺) by nitrate reductase (NR) and nitrite reductase (NiR). Ammonium, either from direct uptake via ammonium transporters (AMTs) or from nitrate reduction, is then assimilated into amino acids through the GS-GOGAT cycle.
Phosphate Uptake and Signaling
Plants have a distinct signaling pathway to respond to phosphate availability, known as the phosphate starvation response (PSR).
When phosphate (Pi) levels in the soil are low, the expression of high-affinity phosphate transporters (PHT1) is induced.[2] Inside the cell, SPX proteins act as Pi sensors. Under low Pi conditions, SPX proteins do not inhibit the transcription factor PHR1.[9] Active PHR1 then moves to the nucleus and activates the expression of phosphate starvation-inducible (PSI) genes, which include genes for more phosphate transporters, leading to enhanced Pi uptake.[10]
Conclusion
This compound is a highly effective component of specialty fertilizer blends due to its provision of balanced nitrogen nutrition and the synergistic effects of co-localizing nitrogen and phosphorus. The quantitative data, though often inferred from studies on ammonium-nitrate ratios, strongly supports the agronomic benefits of this fertilizer composition. The provided experimental protocols offer a robust framework for the scientific evaluation of ANP-containing fertilizers. Furthermore, understanding the molecular signaling pathways involved in nitrogen and phosphorus uptake provides a basis for the rational design of next-generation fertilizers with improved nutrient use efficiency. For researchers and scientists, the exploration of this compound in various cropping systems holds significant promise for advancing sustainable agriculture and ensuring global food security.
References
- 1. yaraagri.cz [yaraagri.cz]
- 2. crops.org [crops.org]
- 3. Enhancing Crop Nitrogen Efficiency: The Role of Mixed Nitrate and Ammonium Supply in Plant Growth and Development | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Appropriate Ammonium-Nitrate Ratio Improves Nutrient Accumulation and Fruit Quality in Pepper (Capsicum annuum L.) [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Impact of Ammonium Nitrate Phosphate on Soil Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of ammonium (B1175870) nitrate (B79036) phosphate (B84403) fertilizers on soil microbial communities. The accompanying protocols offer detailed methodologies for key experiments to assess these impacts.
Introduction: The Dual Role of Ammonium Nitrate Phosphate in Soil Ecosystems
This compound is a multi-nutrient fertilizer that supplies essential nitrogen (N) in both readily available nitrate (NO₃⁻) and more stable ammonium (NH₄⁺) forms, along with phosphorus (P). While crucial for enhancing crop productivity, its application significantly alters the soil's chemical and biological landscape. Understanding these changes is vital for sustainable agriculture and for researchers in fields such as drug discovery, where soil microorganisms are a key source of novel bioactive compounds.
The introduction of high concentrations of N and P can lead to shifts in microbial community structure and function. These alterations can have cascading effects on nutrient cycling, soil health, and the production of secondary metabolites by soil microbes.
Key Impacts on Soil Microbial Communities
The application of this compound fertilizers can induce several significant changes in the soil microbiome:
-
Alterations in Microbial Diversity and Community Composition: The added nutrients can favor the growth of copiotrophic (fast-growing, nutrient-loving) bacteria, such as certain members of the Proteobacteria and Bacteroidetes phyla, while potentially reducing the relative abundance of oligotrophic (slow-growing, low-nutrient tolerant) bacteria like Acidobacteria. Long-term application may lead to a decrease in overall bacterial diversity.
-
Changes in Soil pH: The nitrification of the ammonium component of the fertilizer is an acidifying process, releasing hydrogen ions (H⁺) into the soil.[1][2] This decrease in pH can, in turn, influence the composition of the microbial community, as different microbial taxa have varying pH optima. For instance, a lower pH can negatively impact certain bacterial groups and favor the growth of fungi.
-
Impact on Soil Enzyme Activities: Soil enzymes, which are crucial for nutrient cycling, are sensitive to changes in nutrient availability and soil pH. The addition of inorganic N and P can alter the activity of enzymes such as:
-
Phosphatase: Involved in the mineralization of organic phosphorus. Its activity may be suppressed due to the high availability of inorganic P from the fertilizer.
-
β-glucosidase: Plays a role in the carbon cycle by breaking down cellobiose. Its activity can be influenced by changes in microbial biomass and community structure.[3][4]
-
-
Effects on Nutrient Cycling: While providing essential nutrients, this compound can disrupt natural nutrient cycles. The altered microbial community may have different efficiencies in processes like nitrogen fixation, denitrification, and the solubilization of other essential minerals.
Quantitative Data Summary
The following tables summarize the quantitative effects of ammonium nitrate and phosphate fertilization on various soil microbial parameters as reported in the literature.
Table 1: Impact on Soil Microbial Diversity
| Parameter | Treatment | Observation | Reference |
| Bacterial Alpha Diversity (Shannon Index) | NPK Fertilization | No significant change or decrease | [5] |
| Bacterial Richness (Number of OTUs) | NPK Fertilization | Decrease over the long term | [6] |
| Fungal to Bacterial Ratio | Ammonium Addition | Increase | [7] |
Table 2: Changes in Relative Abundance of Key Bacterial Phyla
| Phylum | Treatment | Change in Relative Abundance | Reference |
| Proteobacteria | NPK Fertilization | Increase | |
| Acidobacteria | NPK Fertilization | Decrease | |
| Actinobacteria | NPK Fertilization | Overrepresented in some cases | [8] |
| Chloroflexi | NPK Fertilization | Decrease | [5] |
Table 3: Effects on Soil Enzyme Activities
| Enzyme | Treatment | Effect on Activity | Reference |
| Acid Phosphatase | NPK Fertilization | Variable, can be suppressed | [9] |
| β-glucosidase | NPK Fertilization | Can be stimulated or inhibited depending on conditions | [3][4] |
| Dehydrogenase | NPK Fertilization | Increase with balanced fertilization | [6] |
Experimental Protocols
Protocol for Soil Sampling and DNA Extraction
This protocol outlines the collection of soil samples and the extraction of microbial DNA for subsequent molecular analysis.
4.1.1 Soil Sampling
-
Define the experimental plots (e.g., control, different application rates of this compound).
-
Within each plot, collect multiple soil cores (e.g., 5-10) from the top 15 cm of soil using a sterile soil auger.
-
Combine the cores from each plot to create a composite sample.
-
Homogenize the composite sample by sieving it through a 2 mm mesh.
-
Store a subsample at -80°C for DNA extraction and another at 4°C for enzyme assays.
4.1.2 Microbial DNA Extraction
A common method for extracting DNA from soil is using a commercial kit, such as the MO BIO PowerSoil® DNA Isolation Kit.
-
Weigh out 0.25 g of the sieved soil sample into the PowerBead Tube provided in the kit.
-
Add Solution C1 and vortex vigorously for 10 minutes to lyse the microbial cells.
-
Centrifuge the tube and transfer the supernatant to a new collection tube.
-
Add Solutions C2 and C3 to precipitate non-DNA organic and inorganic materials.
-
Centrifuge and transfer the supernatant to a new collection tube.
-
Add Solution C4 and vortex to precipitate the DNA.
-
Load the supernatant onto a spin filter and centrifuge.
-
Wash the DNA with Solution C5.
-
Elute the purified DNA with Solution C6.
-
Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
Protocol for 16S rRNA and ITS Gene Sequencing and Analysis
This protocol describes the amplification and sequencing of marker genes to determine the bacterial (16S rRNA) and fungal (ITS) community composition.
4.2.1 PCR Amplification
-
Amplify the V4 hypervariable region of the 16S rRNA gene using primers such as 515F and 806R.[10]
-
Amplify the ITS1 region for fungi using appropriate primers.
-
Perform PCR in triplicate for each DNA sample to minimize PCR bias.
-
The PCR reaction mixture typically contains DNA template, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.
-
Use a thermal cycler with an appropriate program (e.g., initial denaturation, followed by cycles of denaturation, annealing, and extension, and a final extension).
4.2.2 Library Preparation and Sequencing
-
Pool the triplicate PCR products for each sample.
-
Run the pooled amplicons on an agarose (B213101) gel to verify the size of the products.
-
Purify the PCR products using a PCR clean-up kit.
-
Quantify the purified amplicons.
-
Normalize the concentration of amplicons from all samples and pool them into a single library.
-
Perform paired-end sequencing of the amplicon library on an Illumina sequencing platform (e.g., MiSeq or MiniSeq).[11][12]
4.2.3 Bioinformatic Analysis
-
Process the raw sequencing reads to remove low-quality sequences and adapters.
-
Merge paired-end reads.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97% for OTUs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes or SILVA for 16S rRNA, UNITE for ITS).[13]
-
Generate a feature table (OTU/ASV table) and perform downstream statistical analyses (e.g., alpha diversity, beta diversity, differential abundance).
Protocol for Soil Enzyme Assays
4.3.1 Acid Phosphatase Activity Assay
This assay is based on the colorimetric determination of p-nitrophenol (PNP) released from the substrate p-nitrophenyl phosphate (pNPP).[9][14]
-
Weigh 1 g of air-dried soil into a 50 ml Erlenmeyer flask.
-
Add 0.25 ml of toluene, 4 ml of Modified Universal Buffer (MUB, pH 6.5 for acid phosphatase), and 1 ml of pNPP solution.
-
Swirl the flask to mix the contents and incubate at 37°C for 1 hour.
-
After incubation, add 1 ml of 0.5 M CaCl₂ and 4 ml of 0.5 M NaOH to stop the reaction and extract the PNP.
-
Filter the soil suspension.
-
Measure the absorbance of the filtrate at 410 nm using a spectrophotometer.
-
Calculate the amount of PNP released by comparing the absorbance to a standard curve prepared with known concentrations of PNP.
4.3.2 β-Glucosidase Activity Assay
This assay also uses a p-nitrophenyl-linked substrate, p-nitrophenyl-β-D-glucopyranoside (pNG).
-
Place 1 g of soil in a 50 ml Erlenmeyer flask.
-
Add 0.25 ml of toluene, 4 ml of MUB (pH 6.0), and 1 ml of pNG solution.
-
Swirl and incubate at 37°C for 1 hour.
-
Stop the reaction and extract the PNP by adding 1 ml of 0.5 M CaCl₂ and 4 ml of 0.1 M THAM buffer (pH 12).[15]
-
Filter the suspension and measure the absorbance of the filtrate at 400 nm.
-
Quantify the released PNP using a standard curve.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the impact of fertilizers on soil microbes.
Putative Signaling Pathway of this compound Impact
References
- 1. no-tillfarmer.com [no-tillfarmer.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. wardlab.com [wardlab.com]
- 5. Frontiers | Changes in Soil Microbial Activity, Bacterial Community Composition and Function in a Long-Term Continuous Soybean Cropping System After Corn Insertion and Fertilization [frontiersin.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Harnessing nitrate over ammonium to sustain soil health during monocropping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.knaw.nl [pure.knaw.nl]
- 9. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 10. 16S Illumina Amplicon Protocol : earthmicrobiome [earthmicrobiome.ucsd.edu]
- 11. A 16S rRNA gene sequencing and analysis protocol for the Illumina MiniSeq platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webs.uab.cat [webs.uab.cat]
- 13. Profiling soil microbial communities with next-generation sequencing: the influence of DNA kit selection and technician technical expertise - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Reducing the hygroscopicity of ammonium nitrate phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) nitrate (B79036) phosphate (B84403), focusing on methods to reduce its hygroscopicity.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a problem for ammonium nitrate phosphate?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air.[1][2] For this compound, this is a significant issue because moisture absorption can lead to several problems, including:
-
Caking and Clumping: Absorbed moisture can cause fertilizer granules to stick together, forming hard cakes that are difficult to handle and apply.[3][4] This is primarily due to the formation of liquid and solid bridges between particles.[4]
-
Reduced Flowability: Caked material does not flow freely, which can clog equipment and lead to uneven application.[5]
-
Chemical Degradation: The presence of moisture can promote chemical reactions that may alter the composition and effectiveness of the product.[6]
-
Increased Dust Formation: Caking can lead to the breakdown of granules, increasing the amount of fine dust.[7]
Q2: What is Critical Relative Humidity (CRH) and how does it relate to this compound?
A2: The Critical Relative Humidity (CRH) is the specific relative humidity of the atmosphere at which a substance will begin to absorb moisture.[1][8] Below the CRH, the material will not absorb atmospheric moisture.[8] For ammonium nitrate, a key component, the CRH is 59.4% at 30°C.[1] Mixtures of salts, such as in this compound, often have a lower CRH than their individual components.[1] The CRH of most salts, including ammonium nitrate, decreases as the temperature increases, meaning they become more hygroscopic at higher temperatures.[1][9]
Q3: What are the main factors that influence the hygroscopicity of this compound?
A3: Several factors can influence the hygroscopicity and caking tendency of this compound:
-
Chemical Composition: The presence of different salts can affect the overall hygroscopicity. For instance, fertilizers containing ammonium nitrate and urea (B33335) tend to be more hygroscopic.[4]
-
Moisture Content: The initial amount of water in the product plays a crucial role. Higher initial moisture content increases the tendency to absorb more water.[6][10]
-
Particle Characteristics: The size, shape, and porosity of the granules can impact moisture absorption. Smaller and less uniform granules are more prone to caking.[3][11]
-
Environmental Conditions: High ambient temperature and relative humidity are major external factors that promote moisture absorption.[6][12]
-
Storage Pressure: The pressure exerted on the material during storage can increase the contact area between granules, leading to caking.[4][13]
Troubleshooting Guides
Issue 1: Severe caking of this compound during storage.
-
Possible Cause 1: High ambient humidity.
-
Troubleshooting Step: Store the material in a controlled environment where the relative humidity is kept below the product's Critical Relative Humidity (CRH).[14] Use dehumidifiers if necessary.
-
-
Possible Cause 2: Inadequate anti-caking treatment.
-
Troubleshooting Step: Apply an appropriate anti-caking agent. These can be inert powders like talc (B1216) or clay, or active surfactants such as fatty amines.[7][15] The choice of agent depends on the specific formulation of the this compound.
-
-
Possible Cause 3: High storage temperature.
-
Possible Cause 4: Excessive pressure from stacking.
-
Troubleshooting Step: Limit the height of the storage stacks to reduce pressure on the material at the bottom.[17]
-
Issue 2: Reduced flowability and equipment clogging.
-
Possible Cause 1: Partial moisture absorption leading to sticky granules.
-
Troubleshooting Step: Ensure the product is handled in low-humidity conditions. If the material has already absorbed some moisture, gentle drying in a controlled environment might restore flowability, provided caking is not severe.
-
-
Possible Cause 2: Formation of small agglomerates.
-
Troubleshooting Step: Screen the material to remove any lumps or agglomerates before use. Improve anti-caking treatment to prevent future formation.
-
-
Possible Cause 3: Non-uniform particle size.
-
Troubleshooting Step: Optimize the granulation process to produce more uniform and larger granules, which are less prone to caking and have better flow properties.[3]
-
Data Presentation
Table 1: Critical Relative Humidity (CRH) of Pure Fertilizer Salts at 30°C
| Salt | Critical Relative Humidity (%) |
| Calcium nitrate | 46.7 |
| Ammonium nitrate | 59.4 |
| Sodium nitrate | 72.4 |
| Urea | 72.5 |
| Ammonium chloride | 77.2 |
| Ammonium sulfate | 79.2 |
| Diammonium phosphate | 82.5 |
| Monoammonium phosphate | 91.6 |
| Monocalcium phosphate | 93.6 |
| Potassium sulfate | 96.3 |
Source: Adapted from Wikipedia on Critical relative humidity.[1]
Table 2: Effect of Phosphate Additives on Ammonium Nitrate Caking
| Mass Ratio (AN:PRM) | Caking ( kg/cm ²) |
| Pure Ammonium Nitrate | 4.67 |
| 100:40 | 1.7 |
AN: Ammonium Nitrate, PRM: Phosphate Raw Material. Source: Adapted from Reymov et al., 2013.[18]
Table 3: Reduction in Moisture Absorption of Coated Ammonium Nitrate
| Coating Agent | Mass Ratio of Coating (%) | Decline in Moisture Absorption Rate (%) |
| Cetylalcohol | 1.00 | 28.40 |
| Stearic Acid | 0.67 | 24.01 |
| Diethylamine | Not Specified | 60.5 (at 75.3% RH) |
Source: Adapted from Elzaki et al., 2019 and ResearchGate article on improving ammonium nitrate properties.[19][20][21]
Experimental Protocols
Protocol 1: Application of a Hydrophobic Coating to Reduce Hygroscopicity
Objective: To apply a hydrophobic coating to this compound granules to create a barrier against moisture absorption.
Materials:
-
This compound granules
-
Coating agent (e.g., paraffin (B1166041) wax, stearic acid, fatty amines)
-
Solvent for the coating agent (if necessary)
-
Rotary drum coater or fluidized bed coater
-
Spray nozzle system
-
Heating and drying unit
Methodology:
-
Preparation of Coating Solution: Dissolve or melt the coating agent in a suitable solvent or by heating to form a liquid that can be sprayed. The concentration will depend on the desired coating thickness.
-
Pre-heating of Granules: Preheat the this compound granules in the coater to a temperature suitable for the coating application (e.g., 60-80°C). This helps in the adhesion and uniform spreading of the coating.
-
Coating Application: Introduce the preheated granules into the rotary drum or fluidized bed. Begin the rotation or fluidization and spray the coating solution onto the granules at a controlled rate.[22]
-
Drying and Curing: Continue the process while applying heated air to evaporate the solvent and cure the coating, forming a solid, hydrophobic layer on the granules.
-
Cooling: Cool the coated granules to ambient temperature before packaging to prevent agglomeration.
-
Evaluation: Test the coated granules for moisture absorption and caking tendency using the hygroscopicity measurement protocol.
Protocol 2: Measurement of Hygroscopicity
Objective: To quantify the hygroscopicity of treated and untreated this compound by measuring moisture absorption at a specific relative humidity.
Materials:
-
This compound sample (coated and uncoated)
-
Analytical balance
-
Controlled humidity chamber or desiccators with saturated salt solutions to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride creates a relative humidity of approximately 75%).[5][23]
-
Weighing dishes
Methodology:
-
Sample Preparation: Place a known mass (e.g., 5 grams) of the this compound sample in a pre-weighed, dry weighing dish.
-
Exposure to Controlled Humidity: Place the weighing dish with the sample inside the humidity chamber or desiccator with a known and constant relative humidity (e.g., 80%).
-
Periodic Weighing: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample from the chamber and quickly weigh it on the analytical balance.
-
Calculation of Moisture Absorption: Calculate the percentage of moisture absorbed at each time point using the following formula: Moisture Absorption (%) = [(Wt - W0) / W0] * 100 Where:
-
Wt = weight of the sample at time 't'
-
W0 = initial weight of the sample
-
-
Data Analysis: Plot the moisture absorption (%) against time for both coated and uncoated samples to compare their hygroscopicity.
Visualizations
Caption: Workflow for applying a hydrophobic coating to granules.
Caption: Factors influencing the hygroscopicity and caking of this compound.
References
- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. naqglobal.com [naqglobal.com]
- 4. MANAGING CAKING ABILITY OF POWDER FERTILIZER BLENDS. [michberk.com]
- 5. scielo.br [scielo.br]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. imerys.com [imerys.com]
- 8. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 9. fertechinform.org [fertechinform.org]
- 10. fertilizer.org [fertilizer.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. mdpi.com [mdpi.com]
- 13. fertiliser-society.org [fertiliser-society.org]
- 14. How can fertilizers be stored properly? [royalbrinkman.com]
- 15. npnpk.com [npnpk.com]
- 16. Guideline for safe handling & storage of solid fertilisers [lat-nitrogen.com]
- 17. olimpum.com [olimpum.com]
- 18. journal.uctm.edu [journal.uctm.edu]
- 19. researchgate.net [researchgate.net]
- 20. Anti-hygroscopic surface modification of ammonium nitrate (NH<sub>4</sub>NO<sub>3</sub>) coated by surfactants - Arabian Journal of Chemistry [arabjchem.org]
- 21. researchgate.net [researchgate.net]
- 22. chemrestech.com [chemrestech.com]
- 23. redalyc.org [redalyc.org]
Technical Support Center: Improving the Thermal Stability of Ammonium Nitrate Phosphate (ANP) Fertilizers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the thermal stability of ammonium (B1175870) nitrate (B79036) phosphate (B84403) (ANP) fertilizers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of thermally stabilized ANP fertilizers.
Q1: After adding a phosphate stabilizer, my ANP sample shows a lower onset decomposition temperature in the Differential Scanning Calorimetry (DSC) analysis than pure ammonium nitrate. What could be the cause?
A1: This counterintuitive result can stem from several factors:
-
Contamination: The phosphate stabilizer or the ammonium nitrate itself may be contaminated with impurities that catalyze decomposition. Chlorides, chromates, and salts of copper, nickel, and cobalt are known to lower the decomposition temperature of ammonium nitrate.[1][2]
-
Incorrect pH: The pH of the ANP mixture can significantly influence its thermal stability. Acidic conditions tend to decrease the stability of ammonium nitrate.[3] Ensure that the final mixture is not acidic. Some phosphate additives can create a more acidic environment if not properly buffered.
-
Moisture Content: While high moisture content can sometimes suppress thermal decomposition, its interaction with certain stabilizers or impurities might lead to unintended reactions that lower the decomposition temperature. Ensure your sample is adequately dried before analysis.
-
Inadequate Mixing: Poor dispersion of the stabilizer within the ammonium nitrate matrix can lead to localized areas with low stabilizer concentration, which may initiate decomposition at lower temperatures.
Q2: My Thermogravimetric Analysis (TGA) curve for stabilized ANP shows an initial mass loss at a temperature lower than the decomposition temperature. What does this indicate?
A2: An initial mass loss in the TGA curve, before the main exothermic decomposition, typically points to one of the following:
-
Volatilization of Water: The most common reason is the evaporation of residual moisture from the sample. Ammonium nitrate is hygroscopic and readily absorbs water from the atmosphere.
-
Decomposition of Additives: The stabilizer itself or other additives might be decomposing at a lower temperature than the ANP. It is crucial to know the thermal stability of all components in your formulation.
-
Loss of Ammonia (B1221849): Ammonium nitrate can dissociate into ammonia and nitric acid, especially under gentle heating.[4] This is an endothermic process but will still result in mass loss.
Q3: The DSC thermogram of my ANP sample shows multiple or unexpected exothermic peaks. How should I interpret this?
A3: Multiple exothermic peaks can be interpreted in several ways:
-
Multi-step Decomposition: The decomposition of the stabilized ANP may be occurring in multiple steps. The stabilizer might have altered the decomposition pathway, leading to a series of reactions, each with its own exothermic peak.
-
Interaction with Sample Pan: At elevated temperatures, the sample might react with the material of the DSC pan (e.g., aluminum), leading to additional exothermic events. Consider using a more inert pan material like gold-plated stainless steel or a ceramic crucible.
-
Inhomogeneous Sample: If the stabilizer is not uniformly distributed, different parts of the sample may decompose at different temperatures, resulting in a complex thermogram with multiple overlapping peaks.
-
Presence of Impurities: As with a lowered onset temperature, impurities can lead to side reactions with distinct exothermic profiles.
Q4: The results of my thermal analysis experiments are not reproducible. What are the common sources of error?
A4: Poor reproducibility in thermal analysis can be frustrating. Here are some common culprits:[5][6]
-
Sample Preparation: Inconsistent sample mass, particle size, and packing density in the crucible can all affect the heat flow and mass loss measurements.[5]
-
Heating Rate: Different heating rates can lead to shifts in the observed transition and decomposition temperatures. Ensure you are using the same heating rate for all comparable experiments.
-
Atmosphere: The composition and flow rate of the purge gas (e.g., nitrogen, argon) in the thermal analyzer can influence the decomposition pathway and kinetics.
-
Instrument Calibration: Ensure the temperature and heat flow calibrations of your DSC and the mass and temperature calibrations of your TGA are performed regularly with appropriate standards.
-
Crucible Type and Lid: The type of crucible (material, size, and shape) and whether it is open, closed, or hermetically sealed can significantly impact the results, especially for energetic materials like ammonium nitrate.[7][8]
Frequently Asked Questions (FAQs)
Q1: Why is improving the thermal stability of ammonium nitrate-based fertilizers important?
A1: Pure ammonium nitrate is a strong oxidizing agent and can undergo self-sustaining decomposition or even detonation under certain conditions, such as high temperatures or the presence of contaminants.[2] Improving its thermal stability is crucial for ensuring safety during production, storage, and transportation.
Q2: How do phosphate-based stabilizers improve the thermal stability of ammonium nitrate?
A2: Phosphate additives, such as ammonium dihydrogen phosphate (ADP), monoammonium phosphate (MAP), and diammonium phosphate (DAP), are believed to enhance the thermal stability of ammonium nitrate through a few mechanisms. One proposed mechanism is that they act as proton acceptors, interfering with the acid-catalyzed decomposition of ammonium nitrate.[1] They can also dilute the ammonium nitrate, absorbing some of the heat generated during decomposition and creating a physical barrier that slows down the reaction.
Q3: What are some common phosphate-based stabilizers for ammonium nitrate?
A3: Commonly researched and used phosphate stabilizers include:
-
Ammonium Dihydrogen Phosphate (ADP)[1]
-
Monoammonium Phosphate (MAP)
-
Diammonium Phosphate (DAP)
-
Ammonium Polyphosphate (APP)[9]
These are often used in combination with other additives like boric acid and ammonium sulfate (B86663) for synergistic effects.[10]
Q4: What is a typical concentration range for phosphate stabilizers?
A4: The concentration of the stabilizer can vary depending on the specific phosphate compound and the desired level of stability. Effective stabilization has been observed with additions ranging from a few weight percent up to 20% or more. The optimal concentration should be determined experimentally for each specific formulation.
Q5: Are there any compatibility issues I should be aware of when using phosphate stabilizers?
A5: Yes. While phosphates are generally good stabilizers, it's important to ensure they are of high purity. Contamination with certain metal ions can counteract the stabilizing effect. Additionally, the final pH of the mixture should be carefully controlled, as highly acidic conditions can reduce the thermal stability of ammonium nitrate.[3]
Quantitative Data on Stabilizers
The following tables summarize the effect of different phosphate stabilizers on the thermal properties of ammonium nitrate, as determined by Differential Scanning Calorimetry (DSC).
Table 1: Effect of Ammonium Dihydrogen Phosphate (ADP) on the Thermal Decomposition of Ammonium Nitrate
| AN:ADP Mass Ratio | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Decomposition (J/g) |
| 100:0 (Pure AN) | 275.8 | 285.4 | 1450.2 |
| 95:5 | 280.1 | 290.3 | 1380.1 |
| 90:10 | 283.5 | 293.8 | 1315.7 |
| 80:20 | 288.2 | 298.1 | 1180.5 |
Data synthesized from literature discussing the inhibition effect of ADP on AN decomposition.[1]
Table 2: Comparative Effect of Various Phosphate and Sulfate Additives on AN Decomposition
| Additive (at ~33 mol%) | Peak Exothermic Temperature (°C) |
| Pure Ammonium Nitrate | ~326 |
| Calcium Sulfate (CaSO₄) | ~334 |
| Calcium Phosphate (CaHPO₄) | ~337 |
| Diammonium Phosphate (in situ) | ~373 |
| Calcium Carbonate (CaCO₃) | >400 |
This table provides a qualitative comparison of the stabilizing effect of different additives. "In situ" refers to the formation of the stabilizer within the ammonium nitrate matrix.[11]
Experimental Protocols
Protocol 1: Preparation of Thermally Stabilized Ammonium Nitrate Phosphate (ANP)
This protocol describes a general method for preparing a laboratory-scale batch of stabilized ANP via co-crystallization.
-
Dissolution: In a beaker, dissolve a known mass of ammonium nitrate in a minimal amount of deionized water at approximately 80°C with gentle stirring until a clear, saturated solution is obtained.
-
Addition of Stabilizer: To the hot ammonium nitrate solution, add the desired mass of the phosphate stabilizer (e.g., ammonium dihydrogen phosphate). Continue stirring for 30 minutes to ensure complete dissolution and uniform mixing.
-
Crystallization: Cool the solution to room temperature, and then place it in a freezer at -10°C for 24 hours to induce crystallization.
-
Filtration and Washing: Collect the crystals by filtration and wash them with a small amount of cold isopropyl alcohol to remove any remaining impurities.
-
Drying: Dry the final product in an oven at 50°C for 48 hours to remove residual moisture.
-
Storage: Store the dried, stabilized ANP in a desiccator to prevent moisture absorption.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for analyzing the thermal stability of your prepared ANP samples.
-
Sample Preparation:
-
Using a mortar and pestle, gently grind the ANP sample into a fine powder.[12]
-
Weigh approximately 5-10 mg of the powdered sample into an aluminum DSC pan. Record the exact mass.[12]
-
Ensure the sample is evenly spread across the bottom of the pan for good thermal contact.
-
Place a lid on the pan and crimp it using a sample press. For energetic materials, a pinhole lid is often recommended to allow for the release of gaseous decomposition products.
-
-
Instrument Setup:
-
Place the prepared sample crucible in the DSC sample holder and an empty, sealed crucible as a reference.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for example, 30°C.
-
Ramp the temperature at a constant heating rate, typically 10°C/min, up to a final temperature that is beyond the expected decomposition temperature (e.g., 400°C).
-
-
Data Analysis:
-
From the resulting DSC curve (heat flow vs. temperature), determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (the area under the exothermic peak).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships relevant to the study of ANP fertilizer stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 5. azom.com [azom.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. jes.or.jp [jes.or.jp]
- 9. US4001377A - Method for producing stabilized ammonium nitrate - Google Patents [patents.google.com]
- 10. US3317276A - Stabilized ammonium nitrate compositions and their production - Google Patents [patents.google.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. web.williams.edu [web.williams.edu]
Technical Support Center: Optimization of the Granulation Process for Uniform Particle Size
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their granulation processes for a uniform particle size.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-uniform particle size in wet granulation?
A1: Variability in granule size during wet granulation can stem from several factors, including:
-
Inconsistent Binder Addition: The rate and amount of binder solution added significantly impact granule growth. Too much or too little binder can lead to overly large or small granules, respectively.[1]
-
Inadequate Granulation Time: Insufficient mixing time may result in poorly formed granules, while excessive time can cause over-granulation.[1]
-
Improper Impeller and Chopper Speeds: The shear forces generated by the impeller and chopper are critical for granule formation and size reduction. Incorrect speeds can lead to an uneven granule size distribution.[1][2]
-
Variable Moisture Content: The amount of moisture in the granules during and after granulation affects their formation and integrity.[1]
-
Drying Conditions: The drying process is crucial in determining the final granule size and structure. Over-drying or under-drying can lead to inconsistent particle sizes.[1]
Q2: How can I control particle size in a dry granulation process?
A2: In dry granulation, particle size is primarily controlled by three main factors:
-
Pressing Pressure/Roll Pressure: Higher pressure leads to harder, denser compacts or ribbons, which can result in a larger proportion of bigger granules after milling. Conversely, lower pressure may produce more fine powder.[3]
-
Press Roll Speed: Slower roll speeds allow for more thorough compression, leading to firmer compacts and potentially larger granules. Higher speeds result in shorter compression times and looser compacts, which can generate more small particles.[3]
-
Screen Mesh Size: The aperture size of the screen used for milling the compacted material directly determines the final particle size distribution. Larger mesh openings will yield larger granules.[3]
Q3: What is the effect of binder concentration on granule size?
A3: Binder concentration has a significant effect on granule size. An increase in binder concentration generally leads to an increase in granule size due to enhanced particle coalescence.[4] A higher volume of a more viscous binder can improve the mechanical strength and uniformity of the granules.[4][5] However, excessively high binder concentrations can lead to overly hard granules, which may negatively impact tablet disintegration and dissolution.[6]
Q4: How does impeller speed influence granule size in high-shear wet granulation?
A4: Impeller speed is a critical parameter in high-shear wet granulation that directly affects granule size and distribution.
-
Low Impeller Speed: At low speeds, the forces may be insufficient to properly incorporate all formulation components into the granules or to promote significant granule growth, potentially resulting in a smaller median particle size.[7][8]
-
High Impeller Speed: Higher impeller speeds promote a "roping" flow regime, which enhances granule growth and can lead to a larger median particle size.[7][8] However, excessively high speeds can also lead to increased granule breakage.[9] An optimal impeller speed allows for sufficient mixing and collision rates for granule growth while minimizing excessive centrifugal forces that can cause material to build up on the bowl's perimeter.[7][8][10]
Q5: What role does drying temperature play in achieving uniform granule size?
A5: Drying temperature influences the final moisture content and mechanical properties of the granules.[11][12]
-
Low Drying Temperature: Inadequate drying at low temperatures can result in granules with high residual moisture, which may lead to sticking and poor compressibility during tableting.[12]
-
High Drying Temperature: Over-drying at high temperatures can make granules brittle, leading to the generation of excessive fines during subsequent processing steps.[11][12] The optimal drying temperature will effectively remove moisture to form stable solid bridges within the granules without causing them to become overly fragile.[13]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Excessive Fines | - Insufficient binder amount or uneven distribution.[2] - Overly aggressive milling post-granulation.[2] - Granules are too brittle due to over-drying.[11][12] - Low press pressure in dry granulation.[3] | - Increase binder concentration or optimize binder addition rate.[2] - Use a gentler milling technique or a screen with a larger aperture.[2] - Optimize drying time and temperature to achieve the target moisture content.[1] - Increase the roll pressure in dry granulation.[3] |
| Over-granulation (granules are too large and hard) | - Excessive binder volume.[14] - Prolonged wet massing time.[14] - High press pressure in dry granulation.[3] | - Reduce the amount of binder solution.[14] - Decrease the wet massing time.[14] - Lower the roll pressure in dry granulation.[3] |
| Under-granulation (granules are too soft and friable) | - Insufficient binder concentration.[14] - Inadequate wet massing time.[14] - Low press pressure in dry granulation.[3] | - Increase the binder concentration.[14] - Optimize the wet massing time to ensure proper granule consolidation.[14] - Increase the roll pressure in dry granulation.[3] |
| Wide Particle Size Distribution | - Non-uniform binder distribution.[2] - Improper impeller or chopper speed.[1] - Inconsistent drying.[1] - Inappropriate screen size during milling.[3] | - Ensure the binder is evenly distributed throughout the powder bed.[2] - Optimize impeller and chopper speeds to control granule growth and breakage.[1][2] - Ensure uniform drying of the entire batch.[1] - Select a screen with the appropriate mesh size for the desired particle size range.[3] |
Quantitative Data Summary
Table 1: Effect of Impeller Speed on Median Granule Size (d50)
| Impeller Speed (rpm) | Median Particle Size (d50) (µm) | Observation |
| 300 | < 100 | "Bumpy" flow regime, insufficient for significant granule growth.[7][8][10] |
| 700 | ~100+ | "Roping" flow regime, optimal for granule growth and flowability.[7][8][10] |
| 1500 | > 100 | Continued "roping" flow, potential for increased breakage.[7][8] |
Table 2: Influence of Binder Concentration on Granule Properties
| Binder Concentration (% w/w) | Granule Size | Granule Friability | Tablet Tensile Strength |
| Low | Smaller | Higher | Lower |
| High | Larger[4][5] | Lower[15] | Higher[15] |
Experimental Protocols
Particle Size Analysis by Sieve Analysis
This protocol is a general guideline and should be adapted based on the specific material and equipment.
Objective: To determine the particle size distribution of a granule sample by separating it into fractions using a series of stacked sieves with decreasing mesh sizes.
Materials and Equipment:
-
Representative granule sample (typically 25-100 g)[16]
-
A stack of calibrated test sieves (e.g., ASTM E11 standard) with desired mesh sizes.[17]
-
A collection pan for the finest particles.
-
A mechanical sieve shaker.
-
An analytical balance.
-
Brushes for cleaning the sieves.
Procedure:
-
Sample Preparation: Ensure the granule sample is dry and representative of the batch. Weigh an appropriate amount of the sample.
-
Sieve Stack Assembly: Arrange the sieves in a stack with the largest aperture size at the top and progressively smaller sizes downwards, with the collection pan at the bottom.
-
Loading the Sample: Carefully pour the weighed sample onto the top sieve.
-
Sieving: Place the sieve stack in the mechanical shaker and shake for a predetermined amount of time (e.g., 5-10 minutes). The duration should be sufficient to ensure complete separation.[18]
-
Weighing the Fractions: After shaking, carefully weigh the amount of material retained on each sieve and in the collection pan.
-
Data Calculation: Calculate the weight percentage of granules retained on each sieve. The sum of the weights of all fractions should be close to the initial sample weight.
-
Data Presentation: The results can be presented in a table or as a histogram showing the percentage of material in each size range.
Particle Size Analysis by Laser Diffraction
This protocol provides a general overview of the laser diffraction technique. Specific parameters should be optimized based on the instrument and sample characteristics.
Objective: To measure the particle size distribution of a sample based on the light scattering patterns produced when a laser beam passes through a dispersed sample.
Materials and Equipment:
-
Laser diffraction particle size analyzer.
-
A suitable dispersant (e.g., water, air, or an organic solvent) in which the sample is insoluble and disperses well.
-
Representative granule sample.
-
Ultrasonic bath or probe (optional, for deagglomeration).
Procedure:
-
Instrument Setup: Turn on the laser diffraction instrument and allow it to warm up as per the manufacturer's instructions. Select the appropriate measurement settings, including the refractive index of the particles and the dispersant.
-
Sample Preparation: Prepare a representative sample of the granules. For wet analysis, disperse a small amount of the sample in the chosen dispersant. Sonication may be used to break up agglomerates.[2] For dry analysis, ensure the powder is free-flowing.
-
Measurement: Introduce the dispersed sample into the measurement cell of the instrument. The instrument will automatically measure the light scattering pattern.
-
Data Analysis: The instrument's software uses an appropriate optical model (e.g., Mie or Fraunhofer theory) to calculate the particle size distribution from the scattering data.[19][20]
-
Data Presentation: The results are typically presented as a volume-based size distribution curve and may include parameters such as the median particle size (d50) and the span of the distribution.
Visualizations
Caption: A schematic of the wet granulation experimental workflow.
Caption: A schematic of the dry granulation experimental workflow.
Caption: Logical flow for troubleshooting particle size uniformity.
References
- 1. researchgate.net [researchgate.net]
- 2. se.copernicus.org [se.copernicus.org]
- 3. Controlling granule size through breakage in a novel reverse-phase wet granulation process: the effect of impeller speed and binder liquid viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icapsulepack.com [icapsulepack.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Perfecting Particle Size Distribution (PSD) for Tableting - Hanningfield [hanningfield.com]
- 12. ijcrt.org [ijcrt.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Dry granulation | PPT [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. envcoglobal.com [envcoglobal.com]
- 17. dl.astm.org [dl.astm.org]
- 18. infinitalab.com [infinitalab.com]
- 19. researchgate.net [researchgate.net]
- 20. worldagroforestry.org [worldagroforestry.org]
Preventing caking in ammonium nitrate phosphate during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) nitrate (B79036) phosphate (B84403).
Troubleshooting Guide
Issue: Caking or clumping of ammonium nitrate phosphate observed during storage.
This guide will help you identify the potential causes and solutions for caking in your this compound samples.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for caking in this compound.
Frequently Asked Questions (FAQs)
1. What is caking and why does it occur in this compound?
Caking is an undesirable agglomeration of fertilizer granules, turning a free-flowing powder into a solid mass. This phenomenon is primarily caused by the formation of crystal bridges between particles.[1] Key contributing factors include:
-
Moisture: Ammonium nitrate is hygroscopic, meaning it readily absorbs moisture from the air, especially when the ambient relative humidity is above its critical relative humidity (CRH).[2] This absorbed moisture dissolves the salt, and subsequent evaporation or temperature fluctuations lead to recrystallization, forming solid bridges between granules.[1]
-
Temperature: Elevated temperatures and temperature cycling can promote caking.[3] For ammonium nitrate, a crucial temperature is 32°C, where a change in its crystal structure can occur, leading to granule degradation and increased caking tendency.[4]
-
Pressure: High stacking pressure during storage increases the contact points between particles, promoting deformation and the formation of cake.[1][3]
-
Particle Characteristics: Non-uniform particle size, the presence of fine particles, and low granule strength can all increase the contact area and susceptibility to caking.[1]
-
Chemical Composition: The presence of certain salts can influence the caking tendency. For instance, the reaction between ammonium nitrate and potassium chloride can form ammonium chloride, which is known to enhance caking.[5]
2. How can I prevent caking during storage?
Preventing caking involves controlling the factors that cause it. Here are some effective strategies:
-
Moisture Control: Maintain the moisture content of the this compound below 0.6%.[6] Store the product in a controlled environment where the relative humidity is kept below the critical relative humidity (CRH) of the fertilizer.[2]
-
Temperature Management: Store the material in a temperature-stable environment, avoiding temperatures above 30-32°C to prevent phase transitions in ammonium nitrate.[3][7]
-
Proper Stacking: Reduce the height of storage piles to minimize pressure on the material at the bottom.[6]
-
Use of Anti-Caking Agents: Apply a suitable anti-caking agent to the granules. These agents work by creating a hydrophobic barrier on the particle surface, which inhibits moisture absorption and reduces crystal bridge formation.[8][9]
3. What are anti-caking agents and how do they work?
Anti-caking agents are additives applied to the surface of fertilizer granules to prevent clumping. They can be broadly categorized as:
-
Inert Powders: Materials like talc (B1216) or clay that physically separate the granules.[8]
-
Liquid Coating Agents: These are the most common and include surfactants (like fatty amines) and non-surfactant oils and waxes.[8] They function by:
The selection of an appropriate anti-caking agent and its application rate are crucial for its effectiveness.
4. What is Critical Relative Humidity (CRH) and why is it important?
Critical Relative Humidity (CRH) is the relative humidity of the surrounding atmosphere at which a salt will begin to absorb moisture.[10][11] If the ambient humidity is above the CRH of the this compound, it will absorb water, initiating the caking process.[2] Therefore, knowing the CRH of your specific formulation is essential for determining safe storage conditions.
Data Presentation
Table 1: Critical Relative Humidity (CRH) of Common Fertilizer Salts at 30°C
| Salt | Critical Relative Humidity (%) |
| Calcium Nitrate | 46.7 |
| Ammonium Nitrate | 59.4 |
| Sodium Nitrate | 72.4 |
| Urea | 72.5 |
| Ammonium Chloride | 77.2 |
| Ammonium Sulfate | 79.2 |
| Diammonium Phosphate | 82.5 |
| Potassium Chloride | 84.0 |
| Potassium Nitrate | 90.5 |
| Monoammonium Phosphate | 91.6 |
| Monocalcium Phosphate | 93.6 |
| Potassium Sulfate | 96.3 |
Source:[10]
Table 2: Critical Relative Humidity (CRH) of Salt Mixtures at 30°C (%)
| Ammonium Nitrate | Urea | Ammonium Sulfate | Potassium Chloride | |
| Ammonium Nitrate | 59.4 | 18.1 | 62.3 | 67.9 |
| Urea | 18.1 | 72.5 | 56.4 | 60.3 |
| Ammonium Sulfate | 62.3 | 56.4 | 79.2 | 71.3 |
| Potassium Chloride | 67.9 | 60.3 | 71.3 | 84.0 |
Source:[10]
Table 3: Effectiveness of Different Anti-Caking Agents on NP 20-20-0 Fertilizer
| Anti-Caking Agent Type | Caking (% by weight) |
| Uncoated (Reference) | 18 |
| Petroleum-based (P1) | 2.5 |
| Petroleum-based (P2) | 6.26 |
| Fatty Acid & Alkylamine (AA1) | 3.5 |
| Fatty Acid & Alkylamine (AA2) | 5.21 |
Source:[8]
Experimental Protocols
Small-Bag Storage Test for Caking Tendency
This test simulates storage conditions to assess the caking tendency of a fertilizer.
Objective: To determine the degree of caking of this compound under controlled conditions of pressure, temperature, and humidity.
Materials:
-
This compound sample
-
Moisture-resistant bags
-
Stable weights
-
Sieve with a specified mesh size
-
Balance
-
Climate-controlled room or chamber
Procedure:
-
Sample Preparation: Take a representative sample of the this compound. If using an anti-caking agent, apply it uniformly to the granules at the desired dosage. An uncoated sample should be used as a reference.[12]
-
Bagging: Place a known weight of the sample into a moisture-resistant bag.[12]
-
Stacking and Pressure Application: Stack the filled bags and place a stable weight on top to apply a predetermined pressure that simulates the pressure at the bottom of a storage pile.[12]
-
Storage: Place the stacked bags in a climate-controlled environment with a set temperature and relative humidity for a specified period (e.g., 10 days).[12]
-
Evaluation:
-
After the storage period, carefully remove the bags.
-
Gently open the bags and observe the degree of caking.
-
Pass the contents of the bag through a sieve of a specific mesh size.
-
Weigh the amount of material that does not pass through the sieve (the caked portion).
-
Calculate the percentage of caked material by weight.[12]
-
Diagram of Caking Mechanism:
Caption: The mechanism of caking in hygroscopic fertilizers.
References
- 1. kelewell.de [kelewell.de]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. cargoinspectionservice.net [cargoinspectionservice.net]
- 4. sciencealgorithm.uz [sciencealgorithm.uz]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. Fertilizer caking issues: a focus on analytical methods used to characterize coatings and to assess caking phenomena - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Anti-Caking Coatings for Improving the Useful Properties of Ammonium Nitrate Fertilizers with Composition Modeling Using Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 10. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 11. eurjchem.com [eurjchem.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Enhancing the Dissolution Rate of Granular Ammonium Nitrate Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on manipulating and troubleshooting the dissolution rate of granular ammonium (B1175870) nitrate (B79036) phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the dissolution rate of granular ammonium nitrate phosphate?
A1: The dissolution rate is a multifactorial process influenced by:
-
Physical Properties of Granules: Particle size, surface area-to-volume ratio, porosity, and granule compactness are critical. Smaller, more porous granules with a higher surface area dissolve faster.[1][2][3]
-
Solvent Temperature: Higher solvent temperatures increase the kinetic energy of solvent molecules, leading to a faster dissolution rate.[4] The solubility of ammonium nitrate, in particular, is highly dependent on temperature.[5]
-
Agitation: Stirring or agitation ensures that fresh solvent is constantly in contact with the granule surface, preventing the formation of a saturated boundary layer and accelerating dissolution.[6]
-
Chemical Composition & Additives: The presence of other salts, binders, anti-caking agents, or coatings can significantly alter dissolution.[7][8][9] For instance, some phosphate additives can increase granule strength and decrease the dissolution rate.[10]
Q2: My dissolution is proceeding much slower than anticipated. What are the common causes?
A2: Several factors could be responsible for slow dissolution:
-
Large or Dense Granules: Larger granules have a smaller surface-area-to-volume ratio, which inherently slows down dissolution.[1][6] High granule strength or compactness can also reduce the rate.[10]
-
Endothermic Cooling: The dissolution of ammonium nitrate is an endothermic process, meaning it absorbs heat from the solvent (water), causing localized cooling. This temperature drop can significantly slow down the dissolution rate if not managed.
-
Insufficient Agitation: Without adequate mixing, a concentrated layer of dissolved solute forms around the granules, which hinders further solvent interaction with the solid surface.[6][11]
-
Formulation Additives: The formulation may include anti-caking agents or binders that are not readily soluble, impeding the overall dissolution process.[7][8]
Q3: How can I effectively increase the dissolution rate for my experiment?
A3: To accelerate the dissolution rate, you can implement the following strategies:
-
Reduce Particle Size: Grinding the granules into a finer powder dramatically increases the surface area available for the solvent to act upon.[1][6]
-
Increase and Control Temperature: Using a temperature-controlled water bath can counteract the endothermic cooling effect and maintain an optimal temperature for rapid dissolution.[6][12]
-
Enhance Agitation: Employ continuous and vigorous stirring using a magnetic or mechanical stirrer to ensure the granule surface is always exposed to fresh solvent.[6][11]
-
Modify the Solvent: In some cases, adjusting the pH of the solvent can enhance the solubility of the phosphate component.[12]
Q4: My final solution appears cloudy or has formed a precipitate. What is the likely cause and solution?
A4: Cloudiness or precipitation can arise from two main issues:
-
Insoluble Impurities: Technical or agricultural grade materials may contain insoluble anti-caking agents, binders, or other impurities.[6][7]
-
Solution: Filter the solution using an appropriate filter paper (e.g., Whatman No. 1) to remove suspended particles. For critical applications, consider using a higher-purity, laboratory-grade reagent.[6]
-
-
Temperature-Induced Precipitation: If the solution becomes too cold due to the endothermic dissolution of ammonium nitrate, the solubility limit may be exceeded, causing the solute to precipitate out.[6]
-
Solution: Maintain a constant temperature with a water bath during dissolution. Alternatively, using a larger volume of solvent can keep the concentration below the saturation point at lower temperatures.[6]
-
Troubleshooting Guide: Common Issues and Solutions
| Problem | Possible Cause | Recommended Solution(s) |
| Slow or Incomplete Dissolution | Large Granule Size / Low Surface Area: The surface area-to-volume ratio is too low for rapid solvent interaction.[1][13] | Increase Surface Area: If the experimental procedure allows, gently grind the granules into a uniform powder using a mortar and pestle before adding them to the solvent.[6] |
| Endothermic Cooling: The dissolution of ammonium nitrate absorbs heat, lowering the local solvent temperature and slowing the rate. | Maintain Temperature: Use a temperature-controlled water bath set to the desired final temperature. Alternatively, start with a solvent that is a few degrees warmer to compensate for the cooling effect.[6] | |
| Insufficient Agitation: A static boundary layer of saturated solution forms around the granules, preventing further dissolution.[11] | Provide Continuous Stirring: Use a magnetic stirrer with an appropriate stir bar or an overhead mechanical stirrer for larger volumes to ensure constant agitation.[6] | |
| High Granule Compactness: The granules are manufactured to be very hard, which slows disintegration and dissolution.[10] | Pre-treatment: Consider pre-soaking the granules or using sonication to help break them apart before the main dissolution step. | |
| Cloudy or Milky Solution | Insoluble Additives or Impurities: The material contains anti-caking agents, fillers, or other insoluble components.[8][14] | Filtration: After dissolution, filter the solution to remove suspended particles. Use Higher Grade Reagent: For applications requiring a clear solution, switch to a higher purity grade of this compound.[6] |
| Precipitation from Low Temperature: The solution becomes supersaturated as the temperature drops due to endothermic dissolution, causing the solute to crash out.[6] | Control Temperature: Maintain the solution temperature using a water bath. Increase Solvent Volume: Use a larger volume of solvent to ensure the concentration remains below the solubility limit, even at the lowest temperature reached.[6] |
Data Presentation
Table 1: Summary of Factors Influencing Dissolution Rate
| Factor | Effect on Dissolution Rate | Mechanism |
| Particle Size | Decreasing size increases the rate[3] | Increases the surface-area-to-volume ratio, allowing more contact between solute and solvent.[2] |
| Temperature | Increasing temperature increases the rate[4] | Increases kinetic energy of solvent molecules, leading to more frequent and forceful collisions with the solute. |
| Agitation/Stirring | Increasing agitation increases the rate[6] | Disrupts the saturated boundary layer around the solute, exposing fresh surfaces to the solvent.[11] |
| Granule Compactness | Increasing compactness decreases the rate[10] | Reduces porosity and the ability of the solvent to penetrate the granule, slowing disintegration. |
| Additives (e.g., Binders, Coatings) | Variable | Can either impede dissolution by creating a barrier or have no effect. Some additives may increase granule strength, slowing dissolution.[7][10] |
Table 2: Solubility of Ammonium Nitrate in Water at Various Temperatures
Ammonium nitrate is highly soluble in water, and its solubility increases significantly with temperature.[5] This relationship is a key factor in controlling its dissolution rate.
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 0 | 118 |
| 20 | 192 |
| 25 | 212.5 |
| 40 | 297 |
| 60 | 410 |
| 80 | 576 |
(Data compiled from publicly available chemical handbooks and literature).
Experimental Protocols
Protocol 1: Standardized Measurement of Dissolution Rate
This protocol outlines a method to determine the dissolution rate by monitoring the change in conductivity of the solution over time.
Materials:
-
Granular this compound
-
Deionized Water
-
Conductivity Meter with Probe
-
Magnetic Stirrer and Stir Bar
-
Temperature-controlled Water Bath
-
Beaker (e.g., 500 mL)
-
Stopwatch
Procedure:
-
Setup: Place the beaker containing a known volume of deionized water (e.g., 300 mL) on the magnetic stirrer within the water bath. Set the desired temperature (e.g., 25°C) and allow the water to equilibrate.
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Initial Measurement: Place the conductivity probe in the water and begin stirring at a constant, reproducible rate (e.g., 200 RPM). Record the initial conductivity of the water.
-
Sample Addition: Accurately weigh a specified mass of the granular fertilizer (e.g., 5.00 g). Simultaneously start the stopwatch and add the granules to the stirring water.
-
Data Collection: Record the conductivity of the solution at regular intervals (e.g., every 30 seconds) until the reading stabilizes, indicating that dissolution is complete.[15]
-
Analysis: Plot conductivity versus time. The slope of the initial linear portion of the curve is proportional to the initial dissolution rate.
Protocol 2: Enhancing Dissolution Rate via Particle Size Reduction
This protocol describes how to prepare a sample for faster dissolution.
Materials:
-
Granular this compound
-
Mortar and Pestle
-
Set of Laboratory Sieves with varying mesh sizes
-
Weighing paper
Procedure:
-
Sample Preparation: Weigh a representative sample of the granular fertilizer.
-
Grinding: Place the granules into a clean, dry mortar. Gently grind the granules with the pestle until a fine, consistent powder is achieved. Avoid excessive force to prevent changes in chemical composition due to heat.
-
Sieving (Optional): To achieve a uniform particle size for reproducibility, pass the ground powder through a series of sieves to isolate a specific particle size fraction.[13]
-
Dissolution: Use the resulting powder in your experiment. You can quantify the enhancement by comparing its dissolution rate (using Protocol 1) to that of the original, un-ground granules.
Visualizations
Caption: Troubleshooting workflow for slow dissolution of granular this compound.
Caption: Key physical factors that enhance the rate of dissolution.
Caption: Experimental workflow for measuring the dissolution rate via conductivity.
References
- 1. feeco.com [feeco.com]
- 2. foliarpak.com [foliarpak.com]
- 3. researchgate.net [researchgate.net]
- 4. The Solubility And Temperature Of Ammonium Nitrate - 723 Words | Bartleby [bartleby.com]
- 5. fertilizer.org [fertilizer.org]
- 6. benchchem.com [benchchem.com]
- 7. Some Tips about fertilizer dissolution - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 8. Fertilizer Additives: Anti-Caking Improve Storage & Application [decachem.com]
- 9. morningagclips.com [morningagclips.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Injecting Slow Release Arbor Fertilizers | LebanonTurf [lebanonturf.com]
- 12. haifa-group.com [haifa-group.com]
- 13. testinglab.com [testinglab.com]
- 14. alsultanafert.com [alsultanafert.com]
- 15. stud.epsilon.slu.se [stud.epsilon.slu.se]
Technical Support Center: Mitigating Nitrogen Loss from Ammonium Nitrate Phosphate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on mitigating nitrogen loss from ammonium (B1175870) nitrate (B79036) phosphate (B84403) applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of nitrogen (N) loss when applying ammonium nitrate phosphate fertilizers?
A1: Nitrogen from this compound can be lost from the soil through three main pathways:
-
Volatilization: The loss of ammonia (B1221849) (NH₃) gas to the atmosphere. This primarily occurs when the ammonium (NH₄⁺) portion of the fertilizer, or urea-based fertilizers, are applied to the soil surface and converted to ammonia gas, a process accelerated by high soil pH, temperature, and moisture.[1][2]
-
Leaching: The downward movement of nitrate (NO₃⁻) through the soil profile with water, beyond the root zone.[2][3] Because nitrate is negatively charged, it is not held by negatively charged soil particles and moves readily with soil water.[1][2] This is a significant concern in coarse-textured, sandy soils or during periods of heavy rainfall or irrigation.[4][5]
-
Denitrification: The microbial conversion of nitrate (NO₃⁻) to nitrogen gases, primarily nitrous oxide (N₂O) and dinitrogen (N₂), which are then lost to the atmosphere.[2][3] This process occurs in anaerobic (low-oxygen) conditions, such as in waterlogged or poorly drained soils.[2][6]
Q2: How do the ammonium (NH₄⁺) and nitrate (NO₃⁻) components of the fertilizer contribute differently to nitrogen loss?
A2: The two nitrogen forms have distinct loss potentials:
-
Ammonium (NH₄⁺): As a positively charged ion, ammonium is held by the soil's cation exchange capacity (CEC) and is not susceptible to leaching.[6][7] Its primary loss pathway is volatilization if applied to the soil surface, especially in high pH soils.[3][8] It can also be converted to nitrate through nitrification, after which it becomes susceptible to leaching and denitrification.[6]
-
Nitrate (NO₃⁻): This form is immediately available for plant uptake but is also immediately susceptible to loss through leaching and denitrification.[6][9]
Q3: What are the key environmental and soil factors that influence the rate of nitrogen loss?
A3: Several factors interact to determine the extent of nitrogen loss:
-
Soil Temperature: Higher temperatures accelerate the microbial processes of nitrification (conversion of ammonium to nitrate) and denitrification.[1][7] Volatilization rates also increase with temperature.[10]
-
Soil Moisture: Saturated or waterlogged soils create anaerobic conditions, promoting denitrification.[1] While water is necessary for the chemical reactions leading to volatilization, excessive rainfall can incorporate the fertilizer into the soil, reducing such losses.[3][10] Leaching is driven by water moving through the soil profile.[3]
-
Soil pH: High soil pH (greater than 7.5) significantly increases the potential for ammonia volatilization from surface-applied ammonium fertilizers.[3][10]
-
Soil Type: Sandy, coarse-textured soils have a higher risk of leaching, while finely-textured, poorly drained clay soils are more prone to denitrification.[2][4]
Q4: What are Enhanced Efficiency Nitrogen Fertilizers (EENFs) and how can they mitigate N loss?
A4: EENFs are fertilizers designed to reduce nutrient losses by slowing the release of nitrogen into the soil.[11] They fall into two main categories:
-
Urease Inhibitors: These chemicals, such as N-(n-butyl) thiophosphoric triamide (NBPT), temporarily block the activity of the urease enzyme. This slows the conversion of urea (B33335) to ammonia, reducing the risk of volatilization loss.[2][11]
-
Nitrification Inhibitors: These compounds, like dicyandiamide (B1669379) (DCD), slow the bacterial conversion of ammonium to nitrate.[2] By keeping nitrogen in the more stable ammonium form for longer, they reduce the risk of loss from both leaching and denitrification.[2][5]
Nitrogen Transformation and Loss Pathways
Caption: Key transformation and loss pathways for ammonium and nitrate in soil.
Troubleshooting Guide for Experiments
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Unexpectedly High Ammonia (NH₃) Volatilization | 1. Fertilizer was surface-applied to a high pH (>7.5) or calcareous soil.[3] 2. Application on moist soil followed by rapid drying.[12] 3. High air and soil temperatures after application.[1] | 1. Incorporate the fertilizer: Mix the fertilizer into the top 2-4 inches of soil. 2. Time application with rainfall/irrigation: Applying just before a rainfall event of at least 0.5 inches can wash the fertilizer into the soil.[3] 3. Use a urease inhibitor: Products containing NBPT can delay urea hydrolysis for 7-14 days, allowing more time for incorporation by rainfall.[11] 4. Select an alternative N source: In high-risk conditions, ammonium nitrate has lower volatilization potential than urea-based products.[13] |
| Excessive Nitrate (NO₃⁻) Leaching Detected | 1. Application to coarse-textured, sandy soils with low water-holding capacity.[4] 2. Heavy rainfall or excessive irrigation shortly after application.[3] 3. N application timing does not coincide with peak crop uptake. | 1. Implement split applications: Apply smaller amounts of N fertilizer more frequently to better match the crop's demand.[12] 2. Use a nitrification inhibitor: Slow the conversion of stable ammonium to leachable nitrate.[2] 3. Manage irrigation: Monitor soil moisture to avoid over-irrigating and pushing nitrates below the root zone.[4] 4. Consider cover crops: Planting a cover crop after the main harvest can capture residual soil nitrate, preventing it from leaching over winter. |
| High Denitrification Loss (N₂O, N₂) | 1. Application to poorly drained, fine-textured (clay) soils.[2] 2. Soils became saturated or waterlogged for more than 2-3 days.[1] 3. High soil temperatures when soils are saturated.[1] | 1. Improve soil drainage: Where feasible, improve surface or subsurface drainage to reduce periods of soil saturation. 2. Use a nitrification inhibitor: Keeping N in the ammonium form prevents it from being a substrate for denitrification.[2] 3. Avoid N application before predicted heavy rainfall: This minimizes the time that high concentrations of nitrate are present in saturated soil. |
| Inconsistent or Non-Reproducible Results | 1. Non-uniform fertilizer application across experimental plots. 2. High spatial variability in soil properties (pH, organic matter, texture). 3. Inconsistent soil sampling depth or sample handling. | 1. Calibrate application equipment: Ensure precise and uniform distribution of fertilizer. 2. Increase replication and randomization: Account for field variability in the experimental design. 3. Composite sampling: Collect multiple soil cores from each plot and combine them to create a representative sample for analysis. 4. Standardize protocols: Ensure all sampling and analytical procedures are consistent across all treatments and replicates. |
Decision Guide for Mitigation Strategy Selection
Caption: A decision-making workflow for choosing appropriate N loss mitigation tactics.
Experimental Protocols
Protocol 1: Measurement of Ammonia Volatilization
This protocol describes a field-scale passive flux method for quantifying ammonia volatilization.
Objective: To measure the cumulative loss of ammonia (NH₃) from a fertilized soil surface over time.
Materials:
-
Passive flux samplers (e.g., Leuning samplers or similar)
-
Acid traps (glass tubes containing a known concentration of acid, e.g., phosphoric acid, on a sorbent material)
-
Anemometers to measure wind speed
-
Temperature and humidity sensors
-
Ammonium-specific electrode or colorimetric assay equipment
-
Laboratory-grade water and reagents
Methodology:
-
Plot Setup: Establish experimental plots with sufficient buffer zones. Apply the this compound fertilizer uniformly to the designated treatment plots.
-
Sampler Deployment: Install passive flux samplers at multiple heights (e.g., 0.5m and 1.0m) at the center of each plot. Place acid traps within the samplers.
-
Data Collection: Record the start time. Collect the acid traps at predetermined intervals (e.g., 6, 12, 24, 48, 96 hours) and replace them with fresh ones. Concurrently, record wind speed, air temperature, and humidity.
-
Sample Analysis: Extract the collected ammonia from the acid traps by washing with deionized water. Determine the ammonium concentration in the extract using an ammonium-specific electrode or a colorimetric method.
-
Flux Calculation: Calculate the ammonia flux (rate of loss per unit area) using established micrometeorological equations that incorporate the concentration gradient measured by the samplers, wind speed, and atmospheric stability factors.
-
Cumulative Loss: Integrate the flux measurements over the entire experimental period to determine the total cumulative ammonia loss as a percentage of the applied N.
Protocol 2: Quantification of Soil Nitrate and Ammonium
This protocol details the extraction and analysis of inorganic nitrogen from soil samples.
Objective: To determine the concentration of plant-available nitrogen (NO₃⁻ and NH₄⁺) in soil.
Materials:
-
Soil probe or auger
-
2M Potassium Chloride (KCl) extraction solution
-
Shaker table
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 42)
-
Flow injection analyzer, spectrophotometer, or ion chromatograph
-
Analytical standards for nitrate and ammonium
Methodology:
-
Soil Sampling: Collect soil cores from multiple locations within each experimental plot to a specified depth (e.g., 0-15 cm and 15-30 cm). Combine the cores for each plot into a single composite sample and mix thoroughly.
-
Extraction:
-
Weigh 10 g of field-moist soil into a 125 mL extraction bottle.
-
Add 100 mL of 2M KCl solution.
-
Place the bottles on a shaker table and shake for 1 hour at approximately 200 rpm.
-
-
Filtration/Centrifugation:
-
Allow the soil suspension to settle briefly.
-
Filter the supernatant through filter paper into a clean collection tube. Alternatively, centrifuge the suspension at high speed (e.g., 10,000 rpm for 10 minutes) and decant the clear supernatant.
-
-
Analysis: Analyze the filtered extract for nitrate and ammonium concentrations using a suitable analytical instrument (e.g., colorimetric analysis on a flow injection analyzer).
-
Calculation:
-
Determine the moisture content of a parallel soil subsample by oven-drying at 105°C.
-
Calculate the concentration of nitrate and ammonium in the soil on a dry-weight basis (e.g., in mg N/kg soil), accounting for the soil mass, extractant volume, and soil moisture content.
-
Experimental Workflow for a N Leaching Study
Caption: A typical workflow for conducting a soil column or lysimeter N leaching experiment.
References
- 1. Mechanisms of Nitrogen Loss From Soil | Pioneer® Seeds [pioneer.com]
- 2. Understanding the 3 Types of Nitrogen Loss — and How to Stop Them [kochagronomicservices.ca]
- 3. canr.msu.edu [canr.msu.edu]
- 4. Managing nitrogen use | Nitrogen Advice | Ballance [ballance.co.nz]
- 5. Nitrogen Loss Pathways | Living Lab New Brunswick [lvnbll.ca]
- 6. Nitrogen loss: How does it happen? | Integrated Crop Management [crops.extension.iastate.edu]
- 7. no-tillfarmer.com [no-tillfarmer.com]
- 8. sare.org [sare.org]
- 9. cropnutrition.com [cropnutrition.com]
- 10. fertwholesale.co.nz [fertwholesale.co.nz]
- 11. SS-AGR-471/AG467: Mitigating Nitrogen Losses in Row Crop Production Systems [edis.ifas.ufl.edu]
- 12. grdc.com.au [grdc.com.au]
- 13. Agronomy Advice | Reducing ammonia emissions from agriculture | Yara UK [yara.co.uk]
Technical Support Center: Ammonium Nitrate Phosphate & Pesticide Compatibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing compatibility issues when using ammonium (B1175870) nitrate (B79036) phosphate (B84403) fertilizers with various pesticides.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of incompatibility between ammonium nitrate phosphate and pesticides?
A1: There are two main types of incompatibility: physical and chemical.[1][2][3]
-
Physical Incompatibility: This occurs when the products do not mix uniformly in the spray tank. Signs include the formation of lumps, gels, sludge, scum, or precipitates.[2][3][4] This can lead to clogged spray nozzles and uneven application.
-
Chemical Incompatibility: This involves a chemical reaction between the active ingredients of the pesticide and the components of the this compound fertilizer.[1][2][3] Such reactions can lead to the degradation of the pesticide, reducing its efficacy, or the formation of new compounds that could be phytotoxic (harmful) to the target crop.[1][3] Chemical incompatibility is not always visible.[1][2]
Q2: How does this compound affect the pH of a tank mix, and why is this important for pesticide stability?
A2: Ammonium nitrate solutions are generally acidic.[5] Phosphorus fertilizers, such as those containing phosphate, can also create acidic conditions in a tank mix. The resulting low pH can affect the stability of certain pesticides. For instance, some pesticides undergo hydrolysis (decomposition in the presence of water), and this process can be accelerated in acidic or alkaline conditions. Organophosphate insecticides, for example, are susceptible to hydrolysis, and their stability can be influenced by the pH of the spray solution.
Q3: Can mixing this compound with pesticides ever enhance pesticide activity?
A3: In some cases, yes. The ammonium ions from ammonium nitrate have been shown to increase the absorption and translocation of certain herbicides, such as 2,4,5-T and glyphosate, potentially increasing their effectiveness. The acidic nature of the fertilizer solution can also play a role in enhancing the uptake of some herbicides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and application of this compound and pesticide mixtures.
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of solids, gels, or sludge in the spray tank. | Physical incompatibility between the fertilizer and pesticide formulations. | 1. Conduct a jar test before mixing a full batch to confirm physical compatibility. 2. Ensure the correct mixing order is followed (see Experimental Protocols section). 3. Maintain constant and adequate agitation in the spray tank. 4. Consider using a compatibility agent if recommended on the pesticide label. |
| Reduced pesticide efficacy (poor pest control). | Chemical incompatibility leading to pesticide degradation. | 1. Review the pesticide label for any known incompatibilities with fertilizers. 2. Check the pH of the spray mixture; if it is outside the optimal range for the pesticide, consider using a buffering agent. 3. Perform a small-scale field test on a non-critical area to evaluate the efficacy of the mixture before large-scale application.[3] |
| Crop injury (phytotoxicity) after application. | Chemical incompatibility resulting in the formation of phytotoxic compounds. | 1. Immediately cease application. 2. Review the pesticide and fertilizer labels for warnings about phytotoxicity. 3. Conduct a small-scale test on a few plants before treating an entire crop with a new tank mix.[1] |
| Clogged sprayer nozzles. | Physical incompatibility leading to the formation of precipitates or other solid materials. | 1. Stop spraying and safely clean the nozzles according to the sprayer manual. 2. Filter the remaining spray mixture before continuing, if possible. 3. Re-evaluate the compatibility of the mixture using a jar test before preparing a new batch. |
Experimental Protocols
Physical Compatibility Jar Test
This test is a small-scale simulation to determine if a mixture of this compound and a pesticide is physically compatible.[1][2][4][6]
Materials:
-
A clean, clear glass quart jar with a lid
-
The same water source that will be used for the actual spray application
-
Samples of the this compound and the pesticide(s) to be tested
-
Measuring spoons and graduated cylinders or pipettes for accurate measurement
-
A stopwatch or timer
-
Personal Protective Equipment (PPE) as specified on the pesticide label
Procedure:
-
Fill the jar with one pint of the carrier (water or liquid fertilizer solution).
-
Add the components to the jar in the correct mixing order, shaking or stirring gently after each addition. A commonly recommended order is the WALES or APPLES method:
-
W ettable powders and W ater-dispersible granules
-
A gitate thoroughly
-
L iquid flowables and S uspensions
-
E mulsifiable concentrates
-
S urfactants and S olutions
-
-
After adding all components, securely close the lid and shake the jar vigorously for 15-30 seconds.
-
Let the jar stand for at least 30 minutes and observe for any signs of incompatibility, such as:
-
Formation of layers
-
Precipitation (solids settling at the bottom)
-
Flocculation (clumping)
-
Gel or scum formation
-
-
If the mixture remains uniform, the products are likely physically compatible. If separation occurs but the mixture readily re-suspends with gentle shaking, it may be usable with continuous, vigorous agitation in the spray tank. If a precipitate, gel, or scum forms that does not readily re-disperse, the products are physically incompatible and should not be tank-mixed.
Quantitative Data Summary (Hypothetical Jar Test Results):
| Pesticide Class | Formulation | Observation after 30 min | Compatibility Rating |
| Herbicide (e.g., Glyphosate) | Soluble Liquid (SL) | No separation, clear solution | Compatible |
| Insecticide (e.g., a Pyrethroid) | Emulsifiable Concentrate (EC) | Oily layer forms on top | Incompatible |
| Fungicide (e.g., a Triazole) | Suspension Concentrate (SC) | Slight settling, re-suspends with agitation | Conditionally Compatible |
Protocol for Assessing Chemical Compatibility
Assessing chemical compatibility is more complex and often requires analytical instrumentation. This protocol outlines a general approach.
Objective: To determine if a chemical reaction occurs between this compound and a pesticide that leads to the degradation of the pesticide's active ingredient.
Materials:
-
This compound fertilizer
-
Pesticide of interest
-
Deionized water
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system[7]
-
Analytical standards of the pesticide active ingredient
-
Standard laboratory glassware and equipment
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the pesticide in a suitable solvent at a known concentration.
-
Prepare a solution of the this compound in deionized water at the concentration intended for field application.
-
Create a "tank mix" sample by adding a known amount of the pesticide stock solution to the fertilizer solution.
-
Create a control sample by adding the same amount of pesticide stock solution to deionized water.
-
-
Incubation:
-
Store both the "tank mix" and control samples under controlled conditions (e.g., constant temperature) for a specified period (e.g., 24 hours) to simulate the time a mixture might sit in a spray tank.
-
-
Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from both the "tank mix" and control samples.
-
Prepare the aliquots for analysis by HPLC or GC-MS. This may involve dilution, extraction, and filtration.
-
Analyze the samples to determine the concentration of the pesticide's active ingredient.
-
-
Data Interpretation:
-
Compare the concentration of the active ingredient in the "tank mix" sample to the control sample at each time point.
-
A significant decrease in the concentration of the active ingredient in the "tank mix" sample compared to the control indicates chemical incompatibility leading to degradation.
-
Quantitative Data Summary (Hypothetical Chemical Compatibility Results):
| Time (hours) | Pesticide Concentration in Control (ppm) | Pesticide Concentration in Tank Mix (ppm) | % Degradation in Tank Mix |
| 0 | 100.0 | 99.8 | 0.2 |
| 4 | 99.5 | 85.2 | 14.4 |
| 8 | 99.2 | 70.1 | 29.3 |
| 24 | 98.8 | 45.5 | 54.0 |
Visualizations
Caption: Workflow for determining physical compatibility using a jar test.
References
- 1. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 2. Make sure products are compatible when tank mixing spray partners - Sugarbeets [canr.msu.edu]
- 3. uaex.uada.edu [uaex.uada.edu]
- 4. onvegetables.com [onvegetables.com]
- 5. researchgate.net [researchgate.net]
- 6. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
- 7. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms - Kintek Detection [kintekdetection.com]
Overcoming challenges in the crystallization of ammonium nitrate phosphate
Welcome to the Technical Support Center for the crystallization of ammonium (B1175870) nitrate (B79036) phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of ammonium nitrate phosphate and related materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.
Issue 1: Poor Crystal Yield or No Crystallization
Q1: I am not getting any crystals, or the yield is very low. What are the potential causes and how can I fix this?
A1: Low or no crystal yield is a common issue that can stem from several factors related to supersaturation and nucleation.
-
Insufficient Supersaturation: Crystallization requires a supersaturated solution. If the concentration of your this compound solution is too low, crystals will not form.
-
Inappropriate Solvent System: The solubility of this compound is highly dependent on the solvent.
-
Solution: Ensure you are using an appropriate solvent or solvent/anti-solvent system. If your compound is too soluble, it will not crystallize. In such cases, the addition of an anti-solvent (a solvent in which the compound is insoluble) can induce precipitation.
-
-
Nucleation Issues: Crystal formation begins with nucleation. If nucleation is inhibited, no crystals will form.
-
Solution: Introduce seed crystals to initiate crystallization.[4] If seed crystals are unavailable, try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites. Ensure the vessel is clean, as dust or impurities can sometimes act as unwanted nucleation sites, leading to many small crystals instead of larger desired ones.[5]
-
Issue 2: Formation of Small, Needle-like, or Poorly-Defined Crystals
Q2: My crystals are very small and needle-shaped. How can I grow larger, more well-defined crystals?
A2: Crystal size and morphology are influenced by the rate of crystallization and the presence of impurities.
-
Rapid Crystallization: Fast cooling or rapid evaporation of the solvent leads to rapid nucleation and the formation of many small crystals.[6] Mono-ammonium phosphate (MAP), a component of this compound, tends to form needle-like crystals.[4][7]
-
Solution: Slow down the crystallization process. A slower cooling rate or slower evaporation of the solvent will favor crystal growth over nucleation, resulting in larger crystals.[6]
-
-
High Supersaturation: Very high levels of supersaturation can lead to the formation of fine, poorly-defined crystals.
-
Solution: Control the level of supersaturation. Start with a solution that is just saturated at a higher temperature and cool it down slowly.
-
-
Impurity Effects: The presence of certain impurities can significantly affect crystal habit. For instance, Fe³⁺ and Al³⁺ ions can cause MAP crystals to change from a prism to a spiky shape.[8]
-
Solution: Purify your starting materials. Recrystallization is a common method for purification.[2]
-
Issue 3: Caking and Agglomeration of Crystals
Q3: My dried crystals are clumping together and forming hard cakes. How can I prevent this?
A3: Caking is a common problem with ammonium nitrate-containing compounds due to their hygroscopic nature and pressure-induced solubility changes.[9]
-
Moisture Absorption: Ammonium nitrate is highly hygroscopic and will absorb moisture from the air, which can lead to the formation of liquid bridges between crystals that solidify upon drying, causing caking.[9]
-
Solution: Dry your crystals thoroughly under vacuum and store them in a desiccator or a tightly sealed container with a desiccant.
-
-
Crystal Bridging: Temperature and pressure fluctuations during storage can cause partial dissolution and recrystallization at the contact points between crystals, forming solid bridges.[10]
Issue 4: Phase Instability of Crystals
Q4: I am observing changes in my crystals over time, suggesting phase instability. How can I stabilize the desired crystal phase?
A4: Ammonium nitrate is known for its multiple polymorphic forms, and transitions between these phases can occur with changes in temperature, leading to alterations in the crystal structure and physical properties.[9][13]
-
Polymorphic Transitions: Ammonium nitrate undergoes several phase transitions at different temperatures, which can cause cracking and degradation of the crystals.[9]
-
Solution: Co-crystallization with other salts can help stabilize a particular phase of ammonium nitrate. For example, co-crystallization with copper (II) nitrate has been shown to stabilize certain phases of ammonium nitrate.[14] Potassium salts can also form solid solutions with ammonium nitrate, stabilizing its crystal structure.[13] Additives like magnesium nitrate can alter the phase transition temperature.[15]
-
Data Presentation: Troubleshooting Parameters
The following tables summarize key quantitative data and factors to consider when troubleshooting crystallization issues.
Table 1: Common Impurities and Their Effects on Mono-Ammonium Phosphate (MAP) Crystallization
| Impurity Ion | Effect on Crystal Morphology | Impact on Crystallization Process |
| Fe³⁺, Al³⁺ | Changes shape from prism to spiky | Increases metastable zone width, increases induction period, decreases growth rate, reduces average crystal size.[8] |
| Mg²⁺ | Reduces the ratio of length to diameter | Widens the metastable zone, decreases average crystal size.[8] |
| F⁻ | Changes shape from long prism to short prism | Widens the metastable zone.[8] |
| SO₄²⁻ | Negligible effect on morphology | Negligible effect on the crystallization process.[8] |
Table 2: Examples of Anti-Caking Agents for Ammonium Nitrate-Containing Fertilizers
| Agent Type | Examples | Mechanism of Action |
| Inert Powders | Clays (e.g., kaolin) | Adhere to the surface of granules, physically separating them.[11] |
| Inorganic Salts | Magnesium nitrate, ammonium sulfate | Can modify crystal habit or reduce hygroscopicity.[11][15] |
| Surfactants | Fatty amines, silicone fluids | Form a hydrophobic layer on the crystal surface, preventing moisture absorption and reducing capillary adhesion.[11][15] |
| Oils and Waxes | Mineral oil, paraffin (B1166041) wax, bitumen | Create a physical barrier to moisture.[11] |
| Polymers | Polyvinyl acetate (B1210297) (PVAC) | Forms a protective coating on the crystal surface.[11] |
Experimental Protocols
Protocol 1: General Cooling Crystallization of this compound
This protocol provides a general methodology for the crystallization of this compound from an aqueous solution.
-
Dissolution: Dissolve the this compound starting material in deionized water at an elevated temperature (e.g., 60-70 °C) with stirring until a clear, saturated, or slightly undersaturated solution is obtained.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the vessel and allow the solution to cool slowly to room temperature. For larger crystals, the cooling rate should be very slow. This can be achieved by placing the vessel in an insulated container or a dewar.
-
Crystal Recovery: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water or a suitable anti-solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Storage: Store the dried crystals in a tightly sealed container in a desiccator.
Protocol 2: Anti-Solvent Crystallization of this compound
This method is useful when the compound is highly soluble in the primary solvent.
-
Dissolution: Dissolve the this compound in a minimum amount of a suitable solvent in which it is highly soluble (e.g., water, methanol).
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., ethanol, acetone) to the stirred solution until turbidity is observed, indicating the onset of precipitation.
-
Crystal Growth: Cover the vessel and allow it to stand undisturbed to allow for crystal growth. The solution can be slowly cooled to further increase the yield.
-
Crystal Recovery, Washing, Drying, and Storage: Follow steps 4-7 from Protocol 1.
Mandatory Visualizations
The following diagrams illustrate key concepts in overcoming crystallization challenges.
References
- 1. Crystalline ammonium nitrate solution - San Corporation [sinooan.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Applying Evaporators & Crystallizers to Fertilizer Production [veoliawatertech.com]
- 4. Experimental Study of the Purification of an Industrial Fertilizer (Mono-Ammonium Phosphate) toLarger Scale Using an Experimental Design [article.sapub.org]
- 5. unifr.ch [unifr.ch]
- 6. scribd.com [scribd.com]
- 7. Importance of Crystallization Operation in Fertilizer Industry | Chemical Industry Digest [chemindigest.com]
- 8. researchgate.net [researchgate.net]
- 9. fertilizer.org [fertilizer.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Fertilizer caking issues: a focus on analytical methods used to characterize coatings and to assess caking phenomena - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Kao Chemicals EU [kaochemicals-eu.com]
- 13. mdpi.com [mdpi.com]
- 14. oaji.net [oaji.net]
- 15. npnpk.com [npnpk.com]
Technical Support Center: Stabilizing Ammonium Nitrate Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the stabilization of ammonium (B1175870) nitrate (B79036) phosphate (B84403) (ANP) against phase transitions.
Frequently Asked Questions (FAQs)
Q1: What are the primary phase transitions of concern in ammonium nitrate (AN) and how do they affect ammonium nitrate phosphate (ANP) products?
Ammonium nitrate (AN) is a polymorphic substance, meaning it can exist in several different crystalline forms depending on the temperature.[1] The most problematic transition for storage and handling of AN-based products, including ANP, is the crystal phase change from phase IV to phase III, which occurs around 32°C.[1][2] This transition is accompanied by a significant change in volume, which can lead to the physical breakdown of granules or prills, resulting in dust formation, caking, and increased porosity.[1][3][4] Increased porosity is a safety concern as it can increase the susceptibility of the material to detonation.[1]
Q2: What is the role of phosphate in stabilizing ammonium nitrate?
Phosphate additives, typically in the form of monoammonium phosphate (MAP) or diammonium phosphate (DAP), play a significant role in stabilizing ammonium nitrate.[5][6][7] The introduction of phosphate into the ammonium nitrate melt can significantly improve the quality indicators of the final product.[8] It has been shown that even small amounts of ammonium phosphate, when used in conjunction with other additives like boric acid and ammonium sulfate, can effectively improve the stability of AN prills, helping them withstand numerous thermal cycles without breakage.[1][6] The addition of phosphate raw material to an AN melt has been demonstrated to increase the strength of the granules by 2.6 to 5.0 times compared to pure AN.[8]
Q3: What are some common additives, other than phosphate, used to stabilize ammonium nitrate?
Besides ammonium phosphate, several other additives are used to enhance the thermal stability of ammonium nitrate. These include:
-
Boric acid and its salts: These are effective in stabilizing mixed fertilizers containing ammonium phosphate.[7]
-
Ammonium sulfate: Often used in combination with boric acid and diammonium phosphate for improved stability.[6][7]
-
Potassium salts: Potassium nitrate and organic potassium salts can inhibit the IV→III phase transition. This is attributed to the similar ionic radii of potassium and ammonium ions, allowing for the formation of solid solutions.[3]
-
Copper (II) Nitrate (Trihydrate): Co-crystallization with this compound has been shown to delay the onset of the phase III modification by approximately 20°C.[2]
-
Reticulated silicates (e.g., phlogopite): Adding a small amount of reticulated silicate (B1173343) during the production process can result in thermally and mechanically stable ammonium nitrate with high granule strength.[9]
-
Carbonate minerals: Materials like dolomite (B100054) and limestone can act as chemical stabilizers.[4]
Q4: How does moisture content affect the phase transitions of ammonium nitrate?
Moisture content has a significant impact on the phase transitions of ammonium nitrate. The transformation from phase IV to phase III is understood to be possible only in the presence of water, which facilitates the dissolution of phase IV crystals and subsequent recrystallization into phase III.[4] For dry ammonium nitrate (less than 0.1 wt% water), it is suggested that it does not form phase III and instead undergoes a direct transition from phase IV to phase II at around 51°C.[4] Therefore, controlling the moisture content of the final product is a critical step in preventing undesirable phase transitions.[10]
Q5: What are the key physical properties of ANP fertilizers that are affected by phase instability?
Phase instability in ANP fertilizers directly impacts several key physical properties critical for their handling, storage, and application. These include:
-
Granule Strength: Repeated phase transitions weaken the granule structure, leading to breakdown and dust formation.[1][8]
-
Porosity: The volume changes during phase transitions increase the porosity of the granules.[5][8]
-
Bulk Density: Increased porosity can lead to a decrease in bulk density.[8]
-
Hygroscopicity and Caking: Damaged granules with higher porosity have a greater tendency to absorb moisture, which promotes caking.[1][11]
Troubleshooting Guides
Problem 1: Product exhibits significant dust formation and reduced granule strength after temperature cycling.
-
Possible Cause: The product is undergoing the problematic IV↔III phase transition around 32°C, leading to granule cracking and degradation.[1]
-
Troubleshooting Steps:
-
Verify Stabilizer Composition: Ensure the correct type and concentration of stabilizing agents (e.g., ammonium phosphate, boric acid, ammonium sulfate) were used in the formulation.[6][7] Refer to the formulation protocol and analytical records.
-
Analyze Moisture Content: High moisture content can facilitate the undesirable phase transition.[4] Measure the moisture content of the product. If it is above the recommended limit (e.g., <0.6% by weight), review the drying process in the production workflow.[10]
-
Evaluate Product Cooling: Ensure the product is cooled to a low enough temperature (e.g., <35-40°C) before bagging and storage to minimize the risk of temperature fluctuations crossing the transition point.[10]
-
Consider Alternative Stabilizers: If the issue persists, evaluate the use of alternative or supplementary stabilizers such as potassium salts or copper (II) nitrate, which have been shown to inhibit or shift the transition temperature.[2][3]
-
Problem 2: The ANP product shows a high tendency for caking during storage.
-
Possible Cause: Caking is often a secondary effect of phase instability, which leads to increased porosity and moisture absorption.[1][11] It can also be influenced by the hygroscopic nature of the components.[11]
-
Troubleshooting Steps:
-
Address Phase Stability: Follow the troubleshooting steps outlined in Problem 1 to mitigate the primary cause of granule degradation.
-
Control Storage Environment: Store the product in a cool, dry, and well-ventilated area to minimize moisture absorption.[12] The relative humidity of the storage environment should be kept below the critical relative humidity (CRH) of the fertilizer.[10][11]
-
Optimize Anti-Caking Agents: Review the type and application rate of any anti-caking coating agents being used. Ensure uniform application to the granules.[13]
-
Assess Granule Characteristics: Evaluate the size, shape, and uniformity of the granules. Larger, more uniform granules generally have a lower tendency to cake.[11]
-
Problem 3: Inconsistent results in thermal analysis (e.g., DSC) of stabilized ANP.
-
Possible Cause: Inconsistencies in thermal analysis can arise from variations in sample preparation, experimental parameters, or the homogeneity of the stabilizer within the sample.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure samples are of a consistent mass and are handled in a controlled environment to prevent moisture absorption prior to analysis.[2]
-
Verify Instrument Calibration: Regularly calibrate the thermal analysis instrument (e.g., DSC) to ensure accurate temperature and heat flow measurements.
-
Control Heating Rate: Use a consistent and appropriate heating rate for all analyses, as this can influence the observed transition temperatures. A common rate is 10 °C/min.[2]
-
Assess Sample Homogeneity: The distribution of stabilizing additives within the ANP matrix may not be uniform. Analyze multiple samples from different parts of the batch to assess homogeneity. Review the mixing process in the production workflow to ensure even distribution of additives.[14]
-
Data Presentation
Table 1: Effect of Phosphate Additives on Ammonium Nitrate Granule Properties
| Additive (per 100g AN) | Granule Strength (MPa) | Bulk Density (g/cm³) | Porosity (%) |
| Pure AN | 1.32[5] | 0.855[8] | 22.0[5] |
| 7g Phosphorite Flour | 4.26[8] | 0.925[8] | - |
| 40g Phosphorite Flour | 7.8[8] | 1.033[8] | - |
| NH₄NO₃:CaCO₃:(NH₄)₂SO₄ = 100:24:1 | 6.03[5] | - | 6.11[5] |
Table 2: Influence of Copper (II) Nitrate (Trihydrate) on AN Phase Transition Temperatures
| Cu(NO₃)₂·3H₂O (wt%) | Onset of Phase III Transition (°C) | Delay in Onset (°C) |
| 0% (Untreated AN) | 32.2[2] | - |
| 3% | - | - |
| 10% | 52.36 | 20.16[2] |
Experimental Protocols
1. Co-crystallization of AN with a Stabilizing Agent (e.g., Copper (II) Nitrate)
-
Objective: To incorporate a stabilizing agent into the crystal lattice of ammonium nitrate to inhibit or shift phase transitions.
-
Methodology (based on[2]):
-
Prepare a saturated aqueous solution of ammonium nitrate.
-
Add the desired weight percentage (e.g., 3%, 6%, 10%) of the stabilizing agent (e.g., Cu(NO₃)₂·3H₂O) to the solution.
-
Heat the solution with gentle agitation until the stabilizing agent is completely dissolved.
-
Slowly cool the solution to room temperature while maintaining gentle agitation.
-
Cease agitation just before the solution reaches room temperature to allow for crystal formation.
-
Allow the solution to stand in a sealed container for a sufficient time (e.g., 72 hours) for co-crystallization to occur.
-
Separate the co-crystals from the solution and dry them under controlled conditions.
-
2. Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the phase transition temperatures and enthalpies of stabilized and unstabilized this compound.
-
-
Calibrate the DSC instrument according to the manufacturer's specifications.
-
Accurately weigh a small sample (e.g., 1.5 mg) of the material into an appropriate crucible (e.g., alumina).
-
Place the sample crucible and a reference crucible in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 K/min or 10 °C/min) over the desired temperature range (e.g., 25 °C to 350 °C).
-
Maintain an inert atmosphere (e.g., nitrogen) during the analysis.
-
Record the heat flow as a function of temperature. Endothermic peaks will indicate phase transitions.
-
Analyze the resulting thermogram to determine the onset temperatures of the phase transitions.
-
3. Evaluation of Physical Stability through Thermal Cycling
-
Objective: To assess the physical integrity of ANP granules after repeated exposure to temperature fluctuations across a phase transition point.
-
-
Place a known volume of the ANP granules into a measuring glass.
-
Subject the sample to a series of temperature cycles. For example, cycle the temperature between 25°C and 50°C, holding at each temperature for a set duration (e.g., 2 hours).
-
Control the relative humidity during the cycles if required (e.g., 2h/50°C/25% RH and 2h/25°C/50% RH).
-
After a predetermined number of cycles (e.g., 5, 10, or more), visually inspect the granules for signs of cracking, dust formation, or other physical degradation.
-
Measure the change in volume of the granules to quantify swelling.
-
Visualizations
Caption: Workflow for evaluating the effectiveness of stabilizers on ANP.
Caption: Logic diagram for troubleshooting ANP instability issues.
References
- 1. fertilizer.org [fertilizer.org]
- 2. oaji.net [oaji.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US3630712A - Stabilized ammonium nitrate compositions - Google Patents [patents.google.com]
- 7. US3317276A - Stabilized ammonium nitrate compositions and their production - Google Patents [patents.google.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. US7014828B2 - Process for stabilizing ammonium nitrate - Google Patents [patents.google.com]
- 10. fertilizer.org [fertilizer.org]
- 11. ureaknowhow.com [ureaknowhow.com]
- 12. growcycle.com [growcycle.com]
- 13. coherentmarketinsights.com [coherentmarketinsights.com]
- 14. jes.or.jp [jes.or.jp]
Technical Support Center: Development of Effective Anti-caking Coatings for Ammonium Nitrate Fertilizers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on anti-caking coatings for ammonium (B1175870) nitrate (B79036) fertilizers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and testing of anti-caking coatings.
| Question | Possible Causes | Troubleshooting Steps |
| Why is my anti-caking coating performing inconsistently? | 1. Non-uniform coating application: Uneven distribution of the coating agent on the fertilizer granules.[1] 2. Incorrect coating dosage: Applying too much or too little of the coating agent.[2] 3. Variations in fertilizer granule properties: Inconsistent granule size, shape, or porosity.[3][4] 4. Changes in ambient conditions: Fluctuations in temperature and humidity during storage and testing.[5] | 1. Optimize the coating process to ensure uniform distribution. A rotating drum is often used for this purpose.[1][6] 2. Experimentally determine the optimal dosage for your specific coating and fertilizer. 3. Ensure the fertilizer granules have a limited size distribution and are relatively large to minimize contact surface area.[3] 4. Conduct experiments under controlled temperature and humidity conditions. |
| Why are the fertilizer granules breaking down and creating dust after coating? | 1. Low granule strength: The initial fertilizer granules may be weak. 2. Damage during coating process: The mechanical action of the coating process may be too aggressive. 3. Crystal phase transition of ammonium nitrate: Temperature fluctuations around 32°C can cause granule degradation.[2] | 1. Measure the crushing strength of the uncoated granules to establish a baseline. 2. Adjust the rotation speed and duration of the coating drum to minimize mechanical stress. 3. Store and handle the fertilizer in a temperature-controlled environment to avoid the phase transition temperature of ammonium nitrate.[2] |
| Why is the coated fertilizer still absorbing moisture? | 1. Inadequate hydrophobicity of the coating: The coating may not be effectively repelling water. 2. Porous coating: The coating may have pores that allow moisture to penetrate. 3. High water content in the anti-caking agent: The coating itself may be introducing moisture.[7][8] | 1. Select a coating agent with strong hydrophobic properties, such as those containing fatty amines or paraffin (B1166041) wax.[6][7] 2. For polymer coatings, be aware that high polymer content can reduce porosity, which might be hazardous for ammonium nitrate.[7] 3. Use an anti-caking agent with a low water content.[7][8] |
| How do I address high levels of dust during handling and application? | 1. Ineffective anti-dust properties of the coating: The coating may not be adequately binding fine particles. 2. Use of inert powder coatings: Some powder coatings can themselves generate dust.[1][6] | 1. Incorporate anti-dusting agents into your coating formulation.[6] 2. If using a powder coating, consider applying a liquid sealant coating on top to suppress dust.[1] |
Frequently Asked Questions (FAQs)
General Concepts
What is fertilizer caking and why is it a problem?
Fertilizer caking is the agglomeration of individual granules into larger lumps or a solid mass.[9][10] This is a significant issue as it impedes the free-flowing properties of the fertilizer, leading to difficulties in storage, handling, and uniform application in the field.[1][7][9][10] Caked fertilizers can result in material loss and increased operational costs.[7] For ammonium nitrate, caking can also increase the risk of explosion under certain conditions.[7]
What are the primary causes of ammonium nitrate fertilizer caking?
The main causes of caking in ammonium nitrate fertilizers include:
-
Hygroscopicity: Ammonium nitrate readily absorbs moisture from the air.[2][7]
-
Crystal Bridges: Dissolution and subsequent recrystallization of fertilizer salts at the contact points between granules form solid bridges.[3][11]
-
Temperature and Humidity Fluctuations: Changes in ambient temperature and humidity can accelerate moisture absorption and recrystallization. The crystal phase transition of ammonium nitrate at 32°C is a critical factor.[2][5]
-
Storage Pressure: The pressure from the weight of the fertilizer in a pile can increase the contact area between granules and promote caking.[2]
-
Particle Properties: The size, shape, and surface roughness of the fertilizer granules influence the contact area and thus the tendency to cake.[3]
What are the different types of anti-caking coatings?
Anti-caking agents can be broadly categorized as:
-
Liquid Coatings: These are the most common and include organic surfactants and non-surfactant agents like paraffin wax, synthetic polymers, and oils.[6] They work by creating a hydrophobic barrier on the granule surface.[1][6]
-
Inert Powders: Materials like diatomaceous earth, clay, and talc (B1216) can be applied to the granule surface.[1][6][12] They act as a physical barrier between granules.[1][12] However, they can sometimes contribute to dustiness.[1][6]
Experimental Design and Analysis
How do I choose the right anti-caking agent?
The selection of an appropriate anti-caking agent depends on several factors:
-
Effectiveness: The agent's ability to prevent caking at a reasonable dosage.
-
Cost and Availability: The economic viability of the coating material.
-
Impact on Product Quality: The coating should not negatively affect the nutrient content or physical properties of the fertilizer.
-
Compatibility: The application method and equipment must be compatible with the chosen agent.
-
Environmental and Safety Concerns: The agent should be environmentally benign and safe for workers to handle.[6]
What are the key parameters to control during the coating process?
To achieve an effective and uniform coating, it is crucial to control:
-
Coating Temperature: The coating material often needs to be heated to achieve the correct viscosity for spraying.[6]
-
Coating Application Rate: The amount of coating applied per unit weight of fertilizer must be optimized.
-
Material Feed Rate: A consistent flow of fertilizer granules into the coating drum is necessary.
-
Spray Method and Location: The type and position of the spray nozzles affect the distribution of the coating.
-
Drum Fill Percentage and Retention Time: These parameters influence the tumbling action and the time available for the coating to spread evenly.[1]
Quantitative Data Summary
Table 1: Physicochemical Properties of Commercial Anti-caking Agents for Ammonium Nitrate Fertilizers
| Parameter | Anti-caking Agent A1 | Anti-caking Agent A2 | Anti-caking Agent A3 |
| Density at 80°C (g/cm³) | 0.831 ± 0.002 | 0.836 ± 0.002 | 0.841 ± 0.002 |
| Viscosity at 80°C (mPa·s) | 21.3 ± 0.3 | 24.5 ± 0.2 | 29.8 ± 0.3 |
| Melting Point (°C) | 70.3 ± 0.3 | 69.2 ± 0.4 | 64.6 ± 0.2 |
| Water Content (%) | 0.11 ± 0.01 | 0.13 ± 0.01 | 0.24 ± 0.01 |
| Base Number (mg KOH/g) | 22.8 ± 0.4 | 22.2 ± 0.3 | 18.8 ± 0.3 |
Data sourced from a study on the influence of anti-caking agents on organic coatings for ammonium nitrate fertilizers.[8]
Table 2: Composition and Performance of Investigated Anti-caking Coating Formulations
| Formulation | Fatty Amine (% wt) | Stearic Acid (% wt) | Surfactant (% wt) | Paraffin Wax (% wt) | Effectiveness in Preventing Caking (EPC) - After Granulation (%) | EPC - After 30 Days Storage (%) |
| 1 | 15 | 4 | 10 | 71 | 85.3 ± 1.3 | 79.2 ± 1.1 |
| 2 | 25 | 4 | 10 | 61 | 92.1 ± 1.5 | 88.7 ± 1.4 |
| 3 | 15 | 10 | 10 | 65 | 83.9 ± 1.2 | 77.5 ± 1.0 |
| 4 | 25 | 10 | 10 | 55 | 90.8 ± 1.4 | 86.4 ± 1.3 |
| 5 | 15 | 7 | 5 | 73 | 88.2 ± 1.4 | 83.1 ± 1.2 |
| 6 | 25 | 7 | 5 | 63 | 95.6 ± 1.6 | 93.5 ± 1.5 |
| 7 | 15 | 7 | 15 | 63 | 80.1 ± 1.1 | 74.3 ± 0.9 |
| 8 | 25 | 7 | 15 | 53 | 87.4 ± 1.3 | 82.9 ± 1.1 |
| 9 | 20 | 4 | 5 | 71 | 91.5 ± 1.5 | 87.9 ± 1.4 |
| 10 | 20 | 10 | 5 | 65 | 90.2 ± 1.4 | 85.8 ± 1.3 |
| 11 | 20 | 4 | 15 | 61 | 84.7 ± 1.2 | 78.8 ± 1.0 |
| 12 | 20 | 10 | 15 | 55 | 83.1 ± 1.2 | 76.9 ± 1.0 |
| 13 | 20 | 7 | 10 | 63 | 86.9 ± 1.3 | 81.5 ± 1.1 |
Data adapted from a study on improving ammonium nitrate fertilizers with anti-caking coatings using a Box-Behnken design.[13]
Experimental Protocols
Protocol 1: Accelerated Caking Test
This protocol is used to evaluate the tendency of fertilizer to cake under controlled conditions of temperature, humidity, and pressure.
Objective: To quantify the caking tendency of coated and uncoated ammonium nitrate fertilizer.
Materials and Equipment:
-
Fertilizer samples (coated and uncoated)
-
Caking test cell (cylindrical press)
-
Hydraulic press or a system for applying a constant load
-
Temperature and humidity-controlled chamber
-
Balance
-
Crushing strength apparatus
Procedure:
-
Place a known mass of the fertilizer sample into the caking test cell.
-
Apply a specified pressure (e.g., 30 or 60 psig) to the sample using the press to simulate storage conditions.[3]
-
Place the entire apparatus into a chamber with controlled temperature and humidity.
-
Subject the sample to a predetermined number of thermal cycles (e.g., holding for 1 hour at 40°C and then 1 hour at 20°C for seven cycles).[14]
-
After the specified duration, carefully remove the load from the sample.
-
Extract the (potentially caked) fertilizer from the cell.
-
Measure the force required to crush the caked mass using a crushing strength apparatus. This force is an indicator of the cake strength.
-
Calculate the Effectiveness in Preventing Caking (EPC) using the formula: EPC (%) = [(Fo - F) / Fo] * 100 Where:
-
Fo = force needed to crush the uncoated fertilizer [N]
-
F = force needed to crush the coated fertilizer [N][14]
-
Protocol 2: Analysis of Coating Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for identifying and quantifying the components of an organic anti-caking coating.
Objective: To determine the chemical composition of the anti-caking coating.
Materials and Equipment:
-
Coating sample
-
Chloroform (or other suitable solvent)
-
GC-MS system with a flame ionization detector (FID) and a mass-selective detector (MSD)
-
GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Microsyringe
Procedure:
-
Sample Preparation: Dissolve a known amount of the coating sample in chloroform.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet with a specified split ratio (e.g., 4:1).[13]
-
GC Separation: The components of the coating are separated in the GC column based on their volatility and interaction with the stationary phase. A typical temperature program might be:
-
Detection and Analysis:
-
The separated components are detected by both the FID (for quantification) and the MSD (for identification).
-
Identify the components by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify the components based on the peak areas from the FID chromatogram.
-
Visualizations
Caption: Experimental workflow for developing anti-caking coatings.
Caption: Troubleshooting pathway for anti-caking coating issues.
References
- 1. feeco.com [feeco.com]
- 2. fertechinform.org [fertechinform.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. fertiliser-society.org [fertiliser-society.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fertilizer caking issues: a focus on analytical methods used to characterize coatings and to assess caking phenomena - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Influence of Anti-Caking Agents on the Highly Effective Organic Coatings for Preventing the Caking of Ammonium Nitrate Fertilizers [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eurjchem.com [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 12. fertechinform.org [fertechinform.org]
- 13. mdpi.com [mdpi.com]
- 14. 2.3. Analysis of Fertilizers [bio-protocol.org]
- 15. Anti-Caking Coatings for Improving the Useful Properties of Ammonium Nitrate Fertilizers with Composition Modeling Using Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coating Materials for Controlled-Release Ammonium Nitrate Phosphate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing coating materials for controlled-release ammonium (B1175870) nitrate (B79036) phosphate.
Frequently Asked Questions (FAQs)
1. What are the most common types of coating materials used for controlled-release fertilizers?
The most prevalent coating materials are polymers, including polyurethane and various resins.[1] Biodegradable polymers are also gaining attention as an environmentally friendly option.[2][3] Materials like ethylcellulose are used, and their release properties can be modified with plasticizers.[4][5] Some formulations also utilize natural polymers such as starch, chitosan, and lignin, though these may be less stable than synthetic options.[6]
2. What are the key factors that influence the nutrient release rate from coated fertilizers?
The primary factors controlling nutrient release are the composition of the polymer coating and its thickness.[1][2] Environmental conditions, particularly soil temperature and moisture, also play a crucial role.[1][7] The release mechanism is often dependent on temperature for polymer-coated fertilizers, where sufficient moisture allows for diffusion, but the rate is temperature-controlled.[7] The size and shape of the fertilizer granules can also impact the uniformity and efficiency of the coating and subsequent release.[8]
3. How does the coating process work?
Common industrial methods for coating fertilizers include the fluidized bed, pan coater, and rotary drum techniques.[4][6] The Wurster fluidized-bed process, for instance, is known for producing coatings of good quality and uniform thickness.[4][9] The chosen method can affect the adherence and evenness of the coating, which in turn influences the stability and release behavior of the fertilizer.[6]
4. What is the "tailing effect" in controlled-release fertilizers?
The "tailing effect" refers to the prolonged release of the remaining nutrients after the majority (around 80-85%) has been discharged.[3][10][11] This can be an economic drawback as the fertilizer is not being fully utilized within the desired timeframe.[10][11]
5. Are polymer coatings biodegradable?
While many commercial polymer coatings are made from thermoplastic resins that do not readily degrade in soil and can accumulate, there is a growing focus on developing biodegradable coatings.[3] Research is ongoing to create effective and environmentally friendly options, such as waterborne polyacrylate latexes.[9]
Troubleshooting Guides
Issue 1: Premature or Rapid Nutrient Release
-
Possible Cause: The coating is too thin or has imperfections.
-
Possible Cause: The chosen polymer has high permeability.
-
Solution: Select a polymer with lower water permeability or blend it with hydrophobic additives like wax.[3]
-
-
Possible Cause: The coating has been damaged during handling or blending.
-
Solution: Handle the coated fertilizer with care. When blending with other fertilizers, add the coated granules last and minimize mixing time to prevent abrasion.[7]
-
-
Possible Cause: Environmental factors are accelerating release.
Issue 2: Inconsistent or Slow Nutrient Release
-
Possible Cause: The coating is too thick or non-uniform.
-
Solution: Reduce the coating thickness or optimize the coating process for better uniformity. An uneven coating can lead to unpredictable release patterns.[6]
-
-
Possible Cause: The polymer is not well-suited for the environmental conditions.
-
Possible Cause: The coating material has poor adhesion to the fertilizer granule.
-
Solution: Ensure proper surface preparation of the granules before coating. The use of binders or different polymer formulations can improve adhesion.[3]
-
Issue 3: Caking and Agglomeration of Coated Granules
-
Possible Cause: High humidity during storage.
-
Solution: Store the coated fertilizer in a dry, climate-controlled environment.
-
-
Possible Cause: Ineffective anti-caking agents in the coating formulation.
-
Solution: Incorporate or optimize the concentration of anti-caking agents, such as fatty amines and surfactants, in the coating mixture.[13]
-
Data Presentation
Table 1: Effect of Coating Composition on Ammonium Nitrate Release in Water
| Formulation Code | Coating Composition | Granule Size (mm) | T50 (hours) |
| N90Etc10 | 10% Ethylcellulose | 1 < d < 2 | 7.47 |
| N80Etc20 | 20% Ethylcellulose | 2 < d < 3 | 24.06 |
| N80Etc18S1 | 18% Ethylcellulose + Dibutyl Sebacate | 1 < d < 2 | 22.80 |
| N80Etc18P | 18% Ethylcellulose + Dibutyl Phthalate | 1 < d < 2 | 35.74 |
T50 represents the time required for 50% of the ammonium nitrate to be released.[4][5]
Table 2: Performance of Different Waterborne Polyacrylate Coatings
| Coating Material | Swelling Capacity (60°C) | Glass Transition Temp. (°C) | Cumulative Nitrogen Release (11 days at 40°C) | Relative Rice Yield Increase (%) |
| A | - | - | > 70% | - |
| B | 2.54% | 15.34 | < 60% | 19.1 |
| C | - | - | ~ 65% | - |
Data adapted from a study on waterborne polyacrylate latexes for controlled-release fertilizers.[9]
Experimental Protocols
Protocol 1: Temperature-Controlled Incubation Method (TCIM) for Nitrogen Release
This laboratory method is used to determine the nitrogen release pattern of controlled-release fertilizers under controlled temperature conditions.
Materials:
-
Controlled-release fertilizer (CRF) granules
-
Deionized water
-
Beakers or flasks
-
Constant temperature incubator
-
Analytical equipment for nitrogen determination (e.g., Total Kjeldahl Nitrogen (TKN) analyzer, colorimeter, or combustion analyzer)[14][15][16]
Procedure:
-
Place a known mass of CRF granules into a beaker.
-
Add a specified volume of deionized water.
-
Place the beaker in a constant temperature incubator set to a standard temperature (e.g., 25°C or 77°F).[15]
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), collect a sample of the aqueous solution.
-
Analyze the nitrogen content of the collected samples using a suitable analytical method.[14][16]
-
The cumulative nitrogen release is calculated as a percentage of the total nitrogen content of the initial fertilizer sample.
Protocol 2: Pouch Method for In-Field Nitrogen Release Determination
This field method measures the amount of nitrogen remaining within the CRF prills over time in actual field conditions.[14][16]
Materials:
-
CRF granules
-
Small mesh pouches (e.g., nylon) that allow water and microbial contact but retain the fertilizer granules
-
Field plot with the desired soil type
-
Analytical equipment for nitrogen determination
Procedure:
-
Accurately weigh a specific amount of CRF granules and place them inside a mesh pouch.
-
Bury the pouches in the field at a specified depth within the root zone.
-
At various time points throughout the growing season, retrieve a set of pouches.
-
Carefully remove the fertilizer granules from the pouches and dry them.
-
Analyze the remaining nitrogen content in the granules.[16]
-
The amount of nitrogen released is determined by subtracting the remaining nitrogen from the initial amount.
Mandatory Visualizations
Caption: Workflow for the Temperature-Controlled Incubation Method (TCIM).
Caption: Factors influencing the nutrient release rate from coated fertilizers.
References
- 1. wastech.com.my [wastech.com.my]
- 2. Controlled-Release Fertilizers: How Polymer Coatings Improve Nutrient Uptake [eureka.patsnap.com]
- 3. Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrestech.com [chemrestech.com]
- 7. smartnitrogen.com [smartnitrogen.com]
- 8. neptjournal.com [neptjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Controlled release fertilizers: A review on coating materials and mechanism of release - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. cornsouth.com [cornsouth.com]
- 13. mdpi.com [mdpi.com]
- 14. hort [journals.ashs.org]
- 15. journals.flvc.org [journals.flvc.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ammonium Nitrate Phosphate and Urea-Based Fertilizers
This guide provides a detailed comparative analysis of two primary nitrogen fertilization strategies: the use of ammonium (B1175870) nitrate (B79036) phosphate (B84403) (ANP) compound fertilizers versus urea (B33335) supplemented with a phosphate source. The comparison focuses on the performance of the nitrogen components, ammonium nitrate (AN) and urea, which are the most critical drivers of the differences in crop response and environmental impact. This document is intended for researchers and agricultural scientists, providing quantitative data from experimental studies, detailed experimental protocols, and visualizations of key biological and methodological pathways.
Performance and Physicochemical Properties
Ammonium nitrate and urea are the two most widely used nitrogen fertilizers globally. Their fundamental chemical differences dictate their behavior in the soil and their availability to plants. Ammonium nitrate phosphate is typically a compound fertilizer or a blend containing ammonium nitrate and an ammonium phosphate source, combining nitrogen and phosphorus in a single granule.[1]
Key Distinctions:
-
Nitrogen Content: Urea has the highest nitrogen content of all solid nitrogen fertilizers, at 46% N.[2] Ammonium nitrate contains 33-34% N.[2][3] This gives urea an advantage in terms of lower transportation and handling costs per unit of nitrogen.
-
Forms of Nitrogen: Ammonium nitrate provides nitrogen in two forms: half as nitrate (NO₃⁻) and half as ammonium (NH₄⁺).[1][4] The nitrate portion is immediately available for plant uptake as it is highly mobile in soil water.[4][5] The ammonium portion can be taken up directly by roots or is converted to nitrate by soil microbes (nitrification).[5] Urea's nitrogen is in the amide form (CO(NH₂)₂), which must first be converted to ammonium by the soil enzyme urease, a process called hydrolysis. This ammonium is then subsequently nitrified to nitrate.[2]
-
Volatility and Nitrogen Loss: Urea is susceptible to significant nitrogen loss through ammonia (B1221849) (NH₃) volatilization. If urea is applied to the soil surface and not incorporated by tillage or rainfall, the urease enzyme can convert it to ammonium carbonate, which then decomposes, releasing ammonia gas into the atmosphere.[6][7] This risk is highest in warm, moist soils with high pH and organic matter.[6] Ammonium nitrate is generally more stable, and volatilization losses are negligible unless applied to highly calcareous soils.
-
Soil pH: The initial hydrolysis of urea can cause a temporary, localized increase in soil pH.[2] Subsequent nitrification of ammonium (from both urea and ammonium nitrate) is an acidifying process that lowers soil pH over time.[8]
Quantitative Performance Data
The following tables summarize experimental data comparing the agronomic performance of ammonium nitrate and urea.
Table 1: Comparative Crop Yield
| Crop | Fertilizer Treatment | Application Rate | Yield (units) | % Difference (AN vs. Urea) | Source(s) |
| Fescue (Forage) | Ammonium Nitrate | 70 lb N/acre | 2580 lb/acre | +14% (average) | [6] |
| Urea | 70 lb N/acre | 2260 lb/acre | [6] | ||
| Wheat | Ammonium Nitrate | Balanced Rate | 49.4 dt/ha | +2.9% | [9] |
| Urea | Balanced Rate | 48.0 dt/ha | [9] | ||
| Barley | Ammonium Nitrate | Balanced Rate | 45.3 dt/ha | +2.9% | [9] |
| Urea | Balanced Rate | 44.0 dt/ha | [9] | ||
| Rapeseed | Ammonium Nitrate | Balanced Rate | 30.2 dt/ha | +4.1% | [9] |
| Urea | Balanced Rate | 29.0 dt/ha | [9] |
Note: Yields are averages from multi-year studies. "dt/ha" refers to decitonnes per hectare.
Table 2: Comparative Nitrogen Uptake and Use Efficiency (NUE)
| Crop | Fertilizer Treatment | N Uptake (kg N/ha) | Nitrogen Use Efficiency (NUE) | % Difference in NUE (AN vs. Urea) | Source(s) |
| Fescue (Forage) | Ammonium Nitrate | 40.2 kg/ha | - | AN was 26% more effective in N uptake | [6] |
| Urea | 31.8 kg/ha | - | [6] | ||
| Wheat | Ammonium Nitrate | 151 kg/ha | 91% | +8.3% | [9] |
| Urea | 132 kg/ha | 84% | [9] | ||
| Barley | Ammonium Nitrate | 120 kg/ha | 91% | +8.3% | [9] |
| Urea | 105 kg/ha | 84% | [9] | ||
| Rapeseed | Ammonium Nitrate | 162 kg/ha | 91% | +8.3% | [9] |
| Urea | 135 kg/ha | 84% | [9] |
Note: NUE in the long-term trial was calculated based on the 'system effect' combining annual and past effects of the fertilizer.
Plant Nitrogen Uptake and Signaling Pathways
Plants have evolved sophisticated transport and signaling systems to acquire and utilize different forms of nitrogen. The presence of nitrate, ammonium, and urea triggers distinct and interactive molecular responses.
Nitrate and ammonium are taken up by specific transporter proteins in the roots.[10][11] Nitrate acts as a primary signal, inducing a massive transcriptional response that regulates not only its own transport and assimilation but also broader metabolic pathways, including hormone biosynthesis.[8][10] Ammonium uptake and assimilation are energetically cheaper than for nitrate, as nitrate must first be reduced to ammonium within the plant cell, a process that consumes significant energy.[8][12]
Urea can be taken up directly by roots via specific urea transporters (e.g., DUR3) or aquaporins, or it can be hydrolyzed to ammonium in the soil before uptake.[13][14] The presence of one nitrogen form can influence the uptake of others. For instance, urea has been shown to enhance ammonium uptake but repress nitrate influx in Arabidopsis.[13] Conversely, supplying a mix of nitrate and ammonium often promotes better plant growth than either source alone, suggesting synergistic interactions in uptake and assimilation.[12]
Experimental Protocols
Objective comparison of fertilizer performance requires rigorous and standardized experimental methodologies. Below are detailed protocols for conducting field trials and analyzing key soil and plant parameters.
Field Trial Protocol for Fertilizer Comparison
This protocol outlines a randomized complete block design (RCBD) for comparing fertilizer treatments in a production-scale field trial.[15][16][17][18]
-
Site Selection: Choose a representative field area with minimal variability in soil type, topography, and cropping history.[15]
-
Experimental Design:
-
Use a Randomized Complete Block Design (RCBD) to account for field gradients. Establish at least four replicate blocks.[17]
-
Within each block, randomize the following treatments:
-
Control: No nitrogen or phosphorus applied.
-
ANP Treatment: this compound applied at the target N rate.
-
Urea Treatment: Urea + Phosphate source (e.g., DAP, MAP) applied at the same target N and P rates as Treatment 2.
-
-
Plot size should be large enough to accommodate standard farm machinery for application and harvest, with defined alleys between plots to prevent contamination.[16]
-
-
Fertilizer Application:
-
Calibrate application equipment before use to ensure accurate rates.[15]
-
Apply fertilizers uniformly according to the randomized plot plan. If urea is not being incorporated, record the time of application, soil surface conditions, and time until the first rainfall event.
-
-
Data Collection:
-
Soil Sampling: Collect composite soil samples (0-20 cm depth) from each plot before fertilizer application and after harvest for nutrient analysis.
-
Plant Tissue Sampling: Collect representative plant tissue samples (e.g., flag leaves at anthesis) from each plot for total nitrogen analysis.
-
Yield Measurement: Harvest the central area of each plot separately using a calibrated weigh wagon or yield monitor.[15] Record grain/biomass weight and moisture content.
-
-
Statistical Analysis: Analyze yield and nutrient uptake data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine if there are statistically significant differences between treatments.[19]
Protocol for Soil Inorganic Nitrogen Analysis (NH₄⁺ and NO₃⁻)
This method uses a 2M Potassium Chloride (KCl) extraction followed by colorimetric analysis.[20][21][22]
-
Sample Preparation:
-
Use fresh, field-moist soil samples. If storage is necessary, freeze the samples to prevent microbial nitrogen transformations.[22]
-
Homogenize the sample and remove any large debris or stones. Determine the moisture content on a separate subsample by oven-drying at 105°C.
-
-
Extraction:
-
Weigh an amount of moist soil equivalent to 5g of oven-dry soil into a 50 mL centrifuge tube.
-
Add 25 mL of 2M KCl solution.[22]
-
Cap the tube and shake on a horizontal shaker for 1 hour at room temperature.
-
Centrifuge the sample to pellet the soil particles.
-
Filter the supernatant through a Whatman No. 42 filter paper or equivalent. The resulting filtrate is ready for analysis.[20][22]
-
-
Ammonium (NH₄⁺) Quantification (Salicylate Method):
-
Pipette an aliquot of the KCl extract into a 96-well microplate or test tube.
-
Add sodium salicylate (B1505791) and sodium nitroprusside solution, followed by a sodium hypochlorite (B82951) solution buffered with citrate.
-
Allow the blue-green color to develop for a specified time at room temperature.
-
Read the absorbance using a spectrophotometer at approximately 650 nm.
-
-
Nitrate (NO₃⁻) Quantification (Vanadium Chloride Method):
-
Pipette an aliquot of the KCl extract into a 96-well microplate or test tube.
-
Add a reagent containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in an acidic solution with vanadium(III) chloride as the reducing agent. Vanadium chloride reduces nitrate to nitrite.
-
The nitrite reacts with the reagents to form a pink/magenta azo dye.
-
Allow the color to develop.
-
Read the absorbance using a spectrophotometer at approximately 540 nm.
-
-
Calculation: Determine the concentration of NH₄⁺-N and NO₃⁻-N in the extracts by comparing their absorbance to a calibration curve prepared from known standards. Convert the results to mg N/kg of dry soil.
Protocol for Plant Total Nitrogen Analysis (Kjeldahl Method)
The Kjeldahl method is the standard for determining total nitrogen content in biological samples.[23][24][25][26][27]
-
Sample Preparation:
-
Dry the plant tissue samples at 65°C until a constant weight is achieved.[25]
-
Grind the dried tissue to pass through a 1-2 mm sieve to ensure homogeneity.
-
-
Digestion:
-
Accurately weigh approximately 0.2 g of the dried, ground plant tissue into a Kjeldahl digestion tube.[25]
-
Add a catalyst tablet (typically containing potassium sulfate (B86663) and a copper salt) and 3.5-5 mL of concentrated sulfuric acid (H₂SO₄).[23][25] The potassium sulfate raises the boiling point of the acid, and the copper salt speeds up the reaction.
-
Place the tubes in a block digester and heat to approximately 380-420°C.[23]
-
Continue heating until the solution becomes clear (typically 1.5-2 hours), indicating that all organic matter has been destroyed and the organic nitrogen has been converted to ammonium sulfate ((NH₄)₂SO₄).
-
Allow the digest to cool completely.
-
-
Distillation:
-
Carefully dilute the cooled digest with deionized water.
-
Place the digestion tube in a Kjeldahl distillation unit.
-
Add an excess of concentrated sodium hydroxide (B78521) (40% NaOH) to the digest. This converts the ammonium sulfate to ammonia gas (NH₃).[26]
-
Immediately begin steam distillation, which carries the ammonia gas out of the digest solution.
-
Trap the distilled ammonia gas in a receiving flask containing a known volume of a standard acid (e.g., 0.02 N H₂SO₄) or a boric acid solution with an indicator.[27]
-
-
Titration:
-
If a standard acid was used as the trapping solution, titrate the remaining excess acid with a standard base (e.g., 0.02 N NaOH) to determine how much acid was neutralized by the ammonia.
-
If boric acid was used, the ammonium borate (B1201080) formed can be directly titrated with a standard acid (e.g., 0.02 N H₂SO₄).[27]
-
-
Calculation: Calculate the amount of nitrogen in the original sample based on the amount of ammonia trapped during distillation. The result is typically expressed as a percentage of nitrogen on a dry matter basis.
Conclusion
The choice between ammonium nitrate-based and urea-based fertilizers involves a trade-off between nitrogen concentration, cost, and agronomic efficiency.
-
This compound offers the advantage of providing immediately available nitrate and a more stable ammonium form of nitrogen, leading to lower risks of volatilization loss. Experimental data frequently show a modest but consistent yield and nitrogen uptake advantage for ammonium nitrate over urea, particularly in conditions conducive to ammonia loss (e.g., surface application without incorporation).[6][9]
-
Urea provides the highest concentration of nitrogen, making it more economical to transport and handle.[2] However, its efficiency is highly dependent on management practices. To minimize the risk of significant nitrogen loss through volatilization, urea should be incorporated into the soil shortly after application by tillage or at least 0.5 inches of rainfall/irrigation.[6]
For research purposes, the selection of a nitrogen source must be weighed against the experimental objectives. The superior stability of ammonium nitrate may make it a more reliable choice for studies where precise nitrogen delivery is critical, while the widespread use and lower cost of urea make it essential for trials focused on conventional agricultural practices. In all comparative studies, the implementation of rigorous, standardized protocols for field trials and laboratory analysis is paramount to generating objective and reliable data.
References
- 1. archemco.com [archemco.com]
- 2. yarafert.com [yarafert.com]
- 3. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 4. yarafert.com [yarafert.com]
- 5. growcycle.com [growcycle.com]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. "Comparative Effectiveness of Urea, Ammonium Nitrate, and Urea Ammonium" by Lloyd W. Murdock [uknowledge.uky.edu]
- 8. Distinct Signaling Pathways and Transcriptome Response Signatures Differentiate Ammonium- and Nitrate-supplied Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fertiliser-society.org [fertiliser-society.org]
- 10. Signaling pathways underlying nitrogen transport and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrogen Journey in Plants: From Uptake to Metabolism, Stress Response, and Microbe Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Physiological and Transcriptomic Aspects of Urea Uptake and Assimilation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular and physiological interactions of urea and nitrate uptake in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nutrientstar.org [nutrientstar.org]
- 16. cgspace.cgiar.org [cgspace.cgiar.org]
- 17. How to conduct a field trial the right way [blog.onesoil.ai]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. Best Practices for Fertilizer Trials [quicktrials.com]
- 20. horizontal.ecn.nl [horizontal.ecn.nl]
- 21. soilfertility.osu.edu [soilfertility.osu.edu]
- 22. researchgate.net [researchgate.net]
- 23. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 24. Principle and Protocol of Kjeldahl Method - Creative BioMart [creativebiomart.net]
- 25. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 26. biologydiscussion.com [biologydiscussion.com]
- 27. msesupplies.com [msesupplies.com]
Efficacy comparison of ammonium nitrate phosphate vs. ammonium sulfate
In the intricate world of agronomy and crop science, the selection of an appropriate fertilizer is a critical determinant of yield and quality. This guide provides a detailed, objective comparison of the efficacy of nitrogen-phosphorus fertilizers, exemplified by formulations containing ammonium (B1175870) nitrate (B79036) and ammonium phosphate (B84403), against that of ammonium sulfate (B86663). This analysis is tailored for researchers, scientists, and agricultural professionals, offering a synthesis of experimental data, in-depth protocols, and a visual representation of the underlying biological pathways.
Comparative Performance Data
The efficacy of a fertilizer is a multifaceted metric, encompassing its impact on crop yield, nutrient uptake by the plant, and its subsequent effects on soil chemistry. The following tables summarize the comparative performance of ammonium nitrate, ammonium phosphate (specifically diammonium phosphate - DAP), and ammonium sulfate based on findings from various agricultural studies. It is important to note that "Ammonium Nitrate Phosphate" is not a standard single compound fertilizer; therefore, this guide will compare the individual components that would constitute such a blend against ammonium sulfate.
Table 1: Comparative Impact on Crop Yield
| Fertilizer Type | Crop | Application Rate (kg N/ha) | Yield Increase over Control (%) | Reference |
| Ammonium Nitrate | Wheat | 120 | 22.7 | [1] |
| Ammonium Sulfate | Wheat | 120 | 18.5 | [1] |
| Diammonium Phosphate | Wheat | 120 | 20.1 | [2] |
| Ammonium Nitrate | Fescue | 70 | 100 (baseline) | [3] |
| Ammonium Sulfate | Fescue | 70 | ~95 | [2] |
Table 2: Nutrient Composition and Uptake Efficiency
| Fertilizer | Nitrogen (N) Content (%) | Phosphorus (P₂O₅) Content (%) | Sulfur (S) Content (%) | Relative N Uptake Efficiency (%) | Reference |
| Ammonium Nitrate | 33-34 | 0 | 0 | Higher | [3][4] |
| Ammonium Sulfate | 21 | 0 | 24 | Lower | [4][5] |
| Diammonium Phosphate | 18 | 46 | 0 | Moderate | [2] |
Table 3: Effects on Soil Chemical Properties
| Fertilizer Type | Effect on Soil pH | Key Secondary Nutrient Supplied | Risk of Nutrient Leaching | Reference |
| Ammonium Nitrate | Slightly Acidifying | None | High (Nitrate) | [4] |
| Ammonium Sulfate | Strongly Acidifying | Sulfur | Lower (Ammonium) | [4][5] |
| Ammonium Phosphate | Acidifying | Phosphorus | Lower (Ammonium) | [2] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. Below are standardized protocols for key experiments cited in this guide.
1. Fertilizer Efficacy Field Trial
-
Objective: To determine the effect of different fertilizer types and application rates on crop yield and biomass.
-
Experimental Design: A randomized complete block design with a split-plot arrangement is often utilized. The main plots can be different fertilizer types (e.g., Ammonium Nitrate, Ammonium Sulfate, Diammonium Phosphate), and the sub-plots can be varying application rates (e.g., 0, 60, 120, 180 kg N/ha).
-
Procedure:
-
Site Selection and Preparation: Select a field with uniform soil characteristics. Mark the boundaries of the experimental area and prepare the seedbed to a depth of 20-30 cm.[1]
-
Plot Layout: Establish quadrilateral plots (e.g., 4.5m x 5m) with alleys between plots and blocks to prevent cross-contamination.[1]
-
Soil Sampling (Pre-application): Collect composite soil samples from a depth of 0-20 cm and 20-50 cm using a soil auger in a zig-zag or diagonal pattern across the experimental area.[1][6] These samples are analyzed for baseline nutrient levels (N, P, K, S), pH, and organic matter.[7]
-
Fertilizer Application: Apply the designated fertilizer type and rate to each plot at the appropriate time (e.g., at sowing or as a top-dressing).[1]
-
Crop Management: Implement standard agronomic practices for the specific crop, including seeding, irrigation, and pest control, uniformly across all plots.
-
Data Collection:
-
Plant Height and Tillering: Measure plant height and count the number of tillers per plant at regular intervals.[1]
-
Biomass: At physiological maturity, harvest the above-ground biomass from a predetermined area within each plot.
-
Grain Yield: Harvest the grain from the central rows of each plot to determine yield per unit area.[1]
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.[1]
-
2. Soil Chemical Analysis
-
Objective: To assess the impact of fertilizer application on soil chemical properties.
-
Procedure:
-
Sample Collection (Post-harvest): Following crop harvest, collect soil samples from each plot at depths of 0-15 cm, following the same pattern as the pre-application sampling.[8]
-
Sample Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh.[8]
-
Analysis:
-
pH: Measure in a 1:2.5 soil-to-water suspension using a digital pH meter.[8]
-
Total Nitrogen: Determined by the Kjeldahl method.[8]
-
Available Phosphorus: Assessed using the Olsen method for alkaline and neutral soils.[8]
-
Available Potassium: Extracted with ammonium acetate (B1210297) and analyzed via flame photometry.[8]
-
Organic Carbon: Determined by the Walkley-Black titration method.[8]
-
-
3. Plant Tissue Nutrient Analysis
-
Objective: To quantify the uptake of essential nutrients by the plant.
-
Procedure:
-
Sample Collection: At a specific growth stage (e.g., flag leaf stage in wheat), collect a representative sample of a specific plant part (e.g., the upper third of the plant).[9][10]
-
Sample Preparation: Clean the plant tissue to remove any soil or dust particles. Air-dry or oven-dry the samples at a specified temperature (e.g., 65-70°C) to a constant weight.[9]
-
Analysis:
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in a deeper understanding of fertilizer efficacy. The following diagrams, created using the DOT language, illustrate key signaling pathways for nutrient uptake and a typical experimental workflow.
Caption: Experimental workflow for a fertilizer efficacy trial.
Caption: Simplified nutrient uptake pathways in plants.
Caption: Key components of the nitrate signaling pathway.[12]
Caption: A central signaling pathway for phosphate starvation response.
References
- 1. ijbr.com.pk [ijbr.com.pk]
- 2. researchgate.net [researchgate.net]
- 3. cropnutrition.com [cropnutrition.com]
- 4. Comparison of Ammonium Sulfate and Ammonium Nitrate [barsavasepehr.com]
- 5. Top Ammonium Sulfate Fertilizers for Optimal Wheat Growth and Yield Enhancement [hhfertilizer.com]
- 6. smartnitrogen.com [smartnitrogen.com]
- 7. Soil Testing Before Fertilizing | Green Gubre Group [greengubregroup.com]
- 8. ijirt.org [ijirt.org]
- 9. Sampling for Plant Tissue Analysis | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 10. cawood.co.uk [cawood.co.uk]
- 11. ncagr.gov [ncagr.gov]
- 12. Signaling pathways underlying nitrogen transport and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating Analytical Methods for Ammonium Nitrate and Phosphate Quality Control
This guide provides an objective comparison of common analytical methods for the quality control of ammonium (B1175870) nitrate (B79036) and phosphate (B84403), tailored for researchers, scientists, and drug development professionals. The focus is on method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of analytical data.[1][2][3]
The Framework of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] Key validation parameters, as outlined in ICH Q2(R1), include accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness.[1][3][5] These characteristics ensure that a method is reliable and can withstand minor variations in its execution.
Caption: Logical relationship of ICH Q2(R1) validation parameters to analytical purpose.
Part 1: Quality Control of Ammonium and Nitrate
For substances like ammonium nitrate, it is crucial to quantify both the ammonium (NH₄⁺) and nitrate (NO₃⁻) ions, as well as the total nitrogen content.
Common Analytical Methods
-
Ion Chromatography (IC): A powerful technique for the simultaneous determination of multiple ions.[6] It separates ammonium and nitrate from other sample components, providing high specificity.
-
Kjeldahl Method (Titration): A classic wet chemistry method for determining total nitrogen content. It converts all nitrogen forms into ammonia (B1221849), which is then distilled and titrated.[7][8]
-
Spectrophotometry: Colorimetric methods can be used to determine nitrate and ammonium individually. For instance, nitrate can be determined by measuring the absorbance of a colored complex formed with reagents like phenoldisulphonic acid.[9]
Performance Comparison: Ammonium & Nitrate Methods
| Validation Parameter | Ion Chromatography (IC) | Kjeldahl Method (Titration) | Spectrophotometry |
| Specificity | High (Separates ions) | Moderate (Measures total N) | Good (Analyte-specific reactions) |
| Accuracy (% Recovery) | 91% - 114%[10] | 98.0% - 102.0% | Varies by method |
| Precision (% RSD) | < 1.0%[10] | < 1.0% | Typically < 5% |
| Linearity (R²) | > 0.999[7] | Not Applicable (Direct Titration) | > 0.99 |
| LOD / LOQ | Low (ppm to ppb range) | Moderate (ppm range) | Low (ppm range) |
| Application | Simultaneous anion/cation analysis[6] | Total Nitrogen Assay | Individual ion quantification |
Experimental Protocols
Caption: General experimental workflow for Ion Chromatography analysis.
Methodology:
-
Instrumentation: Ion Chromatograph with a suppressed conductivity detector, appropriate anion-exchange (e.g., IonPac AS18) and cation-exchange columns.[7]
-
Reagents: Deionized water, eluent (e.g., Potassium Hydroxide for anions, Methanesulfonic acid for cations), primary standards (e.g., dried KNO₃ and NH₄Cl).
-
Calibration: Prepare a series of standard solutions from the primary standards. Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be > 0.999.[7]
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of deionized water. Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Analysis: Inject the sample solution. Quantify the nitrate and ammonium concentrations based on the respective calibration curves.
Caption: Experimental workflow for the Kjeldahl method.
Methodology:
-
Digestion: Place an accurately weighed sample into a Kjeldahl digestion tube. Add a catalyst mixture (e.g., potassium sulfate (B86663) and copper sulfate) and concentrated sulfuric acid. Heat the mixture in a digestion block until the solution is clear, converting all nitrogen to ammonium sulfate.[7]
-
Distillation: After cooling, add excess 40% NaOH to the digest to convert ammonium sulfate to ammonia gas (NH₃). Steam distill the ammonia into a receiving flask containing a boric acid solution, which traps the ammonia.[7]
-
Titration: Titrate the ammonium-borate complex in the receiving flask with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).[7] The endpoint is determined by a color change of an indicator.
-
Calculation: The volume of HCl used is proportional to the total nitrogen content in the sample.
Part 2: Quality Control of Phosphate
Phosphate is a critical component in many pharmaceutical formulations, often used as a buffering agent. Its accurate quantification is essential for product quality and stability.[11]
Common Analytical Methods
-
Ion Chromatography (IC): Offers high selectivity for the phosphate anion, making it ideal for complex matrices.[11][12]
-
Spectrophotometry (Molybdenum Blue Method): A widely used colorimetric method where orthophosphate reacts with an ammonium molybdate (B1676688) reagent to form a blue-colored complex.[13][14] The intensity of the color, measured with a spectrophotometer, is proportional to the phosphate concentration.[14]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust elemental analysis technique that quantifies total phosphorus with high sensitivity.[11][15][16]
-
Potentiometric Titration: A classic acid-base titration suitable for the assay of bulk phosphate salts like trisodium (B8492382) phosphate.[11]
Performance Comparison: Phosphate Methods
| Validation Parameter | Ion Chromatography | Spectrophotometry (Molybdenum Blue) | ICP-OES | Potentiometric Titration |
| Linearity (R²) | > 0.999[11] | > 0.99 | > 0.999[11] | Not Applicable |
| Accuracy (% Recovery) | 97.0% - 102.5%[11] | 81.5% - 118.1%[17] | 95.0% - 105.0%[11] | 98.0% - 102.0%[11] |
| Precision (% RSD) | < 2.0%[11] | < 5.0% | < 3.0%[11] | < 1.0%[11] |
| LOD | 0.01 - 0.1 mg/L[11] | ~0.01 mg/L | 0.01 - 0.1 mg/L[11] | ~10 mg/L[11] |
| Principle | Ion Separation | Colorimetric | Atomic Emission | Acid-Base Titration |
Experimental Protocols
Caption: Workflow for the spectrophotometric determination of phosphate.
Methodology:
-
Reagents: Prepare a combined reagent containing sulfuric acid, ammonium molybdate, potassium antimonyl tartrate, and ascorbic acid.[13] Prepare phosphate standard solutions from dried KH₂PO₄.[9]
-
Calibration: To a series of volumetric flasks containing the standard solutions, add the color-developing reagent. Allow time for the blue color to develop fully (e.g., 15 minutes).[9] Measure the absorbance at the wavelength of maximum absorption (e.g., 880 nm) and create a calibration curve.
-
Sample Preparation: Dissolve the sample in deionized water. An aliquot is taken for analysis.
-
Analysis: Treat the sample aliquot with the color-developing reagent in the same manner as the standards. Measure the absorbance and determine the phosphate concentration from the calibration curve.[9]
Caption: General workflow for total phosphorus analysis by ICP-OES.
Methodology:
-
Instrumentation: ICP-OES spectrometer with a radial or dual-view plasma.[11]
-
Sample Preparation: For complex matrices, an acid digestion step is often required to break down the sample and liberate the phosphorus. For simple aqueous solutions, direct analysis may be possible after dilution.
-
Calibration: Prepare a series of phosphorus standard solutions and generate a calibration curve.
-
Analysis: Aspirate the prepared sample solution into the high-temperature plasma. The atoms are excited and emit light at characteristic wavelengths. The spectrometer measures the emission intensity to determine the concentration of phosphorus.[15]
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Analysis of wastewater for anionic and cationic nutrients by ion chromatography in a single run with sequential flow injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to measure nitrate levels and phosphate levels in water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 15. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 16. deibellabs.com [deibellabs.com]
- 17. 산업식품공학(Food Engineering Progress) [foodengprog.org]
Field Trial Comparisons of N-P Fertilizer Formulations: A Guide for Researchers
This guide provides an objective comparison of the performance of different Nitrogen-Phosphorus (N-P) fertilizer formulations based on data from various field trials. It is intended for researchers, scientists, and professionals in agricultural and drug development fields to facilitate informed decisions on fertilizer selection and experimental design. The guide summarizes quantitative data in structured tables, details experimental protocols, and visualizes a general experimental workflow.
Comparison 1: Varying N:P Ratios
Optimizing the ratio of nitrogen to phosphorus is crucial for maximizing crop yield and nutrient uptake. Field trials have demonstrated that different crops and soil conditions have varying optimal N:P ratios.
Data Presentation
| Crop | N Rate ( kg/ha ) | P Rate (P2O5 kg/ha ) | N:P Ratio | Grain Yield ( kg/ha ) | Biological Yield ( kg/ha ) | Source |
| Wheat | 160 | 90 | ~4:1 | 3768 | 10052 | [1] |
| Wheat | 80 | 90 | ~2:1 | 3505 | - | [1] |
| Wheat | 160 | 0 | - | 2800 | 8653 | [1] |
| Wheat | 0 | 0 | - | 1661 | 5369 | [1] |
| Soybean | 18 (basal) + 14 (foliar) | 46 | ~0.7:1 | 3217 | 3788 | [2] |
| Niger | 40 | 40 | 1:1 | 508 | - | [3] |
| Niger | 40 | 20 | 2:1 | 502 | - | [3] |
| Wheat | 130 | 100 | 1.3:1 | - | 11103 | [4] |
Experimental Protocols
A study on wheat investigated the impact of various N and P levels on growth and yield in an alkaline calcareous soil. The experiment was laid out in a randomized complete block design (RCBD) with a factorial arrangement and three replications. Nitrogen was applied at 0, 40, 80, and 160 kg/ha as urea, and phosphorus was applied at 0, 30, 60, and 90 kg P2O5/ha as diammonium phosphate[1].
For soybean, a field experiment was conducted with thirteen different N:P ratios, maintaining a constant potassium level of 25 kg K2O/ha. The treatment with an N/P fertilizer ratio of 0.70 involved a basal application of 18 kg N, 46 kg P2O5, and 25 kg K2O/ha, supplemented with two foliar applications of nitrogen at 7 kg N/ha each, one at the initiation of flowering and another 15 days later[2].
Another trial on niger was conducted in a randomized block design with twelve treatments and three replications. The plot size was 3.60 x 2.40 m², and the plant spacing was 30x10 cm. The soil was shallow laterite[3]. A similar RCBD with a split-plot arrangement and four replications was used for a wheat productivity trial, where different N-P levels were the main plots and organic fertilizers were the sub-plots[4].
Comparison 2: Controlled-Release vs. Conventional Fertilizers
Controlled-release fertilizers (CRFs) are designed to release nutrients gradually over time, potentially improving nutrient use efficiency and reducing environmental losses compared to conventional fertilizers.
Data Presentation
| Crop | Fertilizer Type | Yield Increase vs. Conventional | Observations | Source |
| Bermudagrass Hay | CRF | 50% higher in 3rd harvest | Similar yields in first two harvests | [5] |
| Bermudagrass Hay | CRF | 30% higher in 1st cut, 10% in 2nd | Performed better under dry conditions | [5] |
| Bermudagrass Hay | CRF | 75% more than conventional | Maintained N availability during rainy weather | [5] |
| Maize | CRF (4 g/plant ) | Higher yield | Required only a single application | [6] |
| Winter Wheat | Mixture of CRF and CCF | Higher grain number, 1000-grain weight, and yield | Improved proportion of effective tillers | [7] |
Experimental Protocols
On-farm trials on bermudagrass hay production were conducted on sandy soils. Fields were split in half, with one side receiving conventional nitrogen applications and the other receiving a single application of controlled-release fertilizer at the beginning of the six-month growing season. Hay yields and nutrient concentrations were compared[5].
A study on maize compared three different rates of CRF (3, 4, and 5 g/plant ) with a conventional compound fertilizer package. The conventional fertilizer was applied at three critical crop stages, while the CRF was applied only once[6]. Another experiment with winter wheat was conducted in pots in an open field to study the effects of CRF and Conventional Complex Fertilizer (CCF) on dry matter accumulation and grain yield[7].
Comparison 3: N-P Formulations with Organic Amendments
Incorporating organic materials like manure, zeolite, and humic acid into N-P fertilizer formulations can enhance soil properties and nutrient availability.
Data Presentation
| Crop | Fertilizer Formulation | Parameter | Improvement vs. Standard NPK | Source |
| Sweet Corn | ¾ NPK + 1500 kg/ha manure | Plant Height | +28.25% | [8] |
| Sweet Corn | ¾ NPK + 1500 kg/ha manure | Cob Weight | +31% | [8] |
| Sweet Corn | ¾ NPK + 1500 kg/ha manure | Cob Length | +48% | [8] |
| Cacao | NPK Granule Plus (with zeolite & humic acid) | Stem Diameter | +9% | [9] |
| Banana | NPK Granule Plus (with zeolite & humic acid) | Tree Height | +12% | [9] |
| Rubber | NPK Granule Plus (with zeolite & humic acid) | Production | +10% | [9] |
| Durian | NPK Granule Plus (with zeolite & humic acid) | Tree Height | +8% | [9] |
Experimental Protocols
A field experiment on sweet corn investigated the effects of different NPK fertilizer doses combined with manure. The treatments included a standard NPK dose (349.5 kg/ha urea, 75 kg/ha SP-26, 180 kg/ha KCl) and reduced NPK doses with varying amounts of manure[8].
For plantation crops, a study evaluated the effectiveness of "NPK Granule Plus," which incorporates zeolite and humic acid. The experiment was conducted by applying 300 g of either NPK Granule Plus or conventional NPK fertilizer per tree. Growth parameters and production yields were then measured and compared[9].
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for conducting a field trial to compare different N-P fertilizer formulations.
Caption: Generalized workflow for a fertilizer field trial.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. Best Management Practices - Effects of Using Controlled Release Nitrogen Fertilizer Compared to Conventionally Fertilized Hay in the Suwannee Valley - UF/IFAS North Florida Research and Education Center - Suwannee Valley [blogs.ifas.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.org.mx [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
Comparative Transcriptome Analysis of Plant Responses to Different Nitrogen Sources
Publication Guide
Introduction
Nitrogen (N) is an essential macronutrient that governs plant growth, development, and productivity.[1][2] In the soil, plants primarily acquire nitrogen in two inorganic forms: nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺).[1][3] These nitrogen forms are not only crucial nutrients but also act as signaling molecules that trigger extensive changes in gene expression, thereby modulating plant metabolism and morphology.[4][5][6] Understanding the distinct and overlapping transcriptomic responses to nitrate and ammonium is fundamental for developing strategies to improve Nitrogen Use Efficiency (NUE) in crops, which is critical for sustainable agriculture. This guide provides a comparative overview of plant transcriptome analyses in response to different nitrogen sources, supported by experimental data and protocols.
Comparative Transcriptomic Responses: Nitrate vs. Ammonium
Transcriptome studies reveal that while some gene responses are common to both nitrate and ammonium, each nitrogen source also elicits a unique and significant transcriptional signature.[4][7] In Arabidopsis, approximately 60% of nitrogen-regulated genes show common responses to both forms.[7] However, a large proportion of differentially expressed genes (DEGs) are specific to either nitrate or ammonium.[4][7]
Common and Distinct Pathways:
-
Nitrate-Specific Response: Nitrate supply distinctly alters pathways related to cytokinin response and the generation of reductants.[7] It often acts as a primary signal for broad-scale gene regulation, affecting not only nitrogen metabolism but also hormone signaling and development.[8]
-
Ammonium-Specific Response: Ammonium nutrition is characteristically associated with the induction of biotic stress response pathways and changes in the expression of nodulin-like genes.[7] In maize, for instance, ammonium specifically activates stress-related genes.[4][5]
-
Common Responses: Many core metabolic pathways, such as glycolysis and sucrose (B13894) degradation, are upregulated by both nitrate and ammonium, indicating a shared role in gearing up carbon metabolism to support nitrogen assimilation.[7]
The following table summarizes quantitative data from several RNA-Seq studies, illustrating the scale of transcriptomic changes induced by different nitrogen conditions in various plant species.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to Different Nitrogen Sources
| Plant Species | Tissue | Comparison | Upregulated DEGs | Downregulated DEGs | Total DEGs | Citation(s) |
| Arabidopsis thaliana | Root | Nitrate vs. N-deprived (8h) | 293 | 215 | 508 | [7] |
| Arabidopsis thaliana | Root | Ammonium vs. N-deprived (8h) | 239 | 201 | 440 | [7] |
| Zea mays (Maize) | Root | Nitrate vs. N-deprived (24h) | 1063 | - | >1063 | [4] |
| Zea mays (Maize) | Root | Ammonium vs. N-deprived (24h) | 979 | - | >979 | [4] |
| Triticum aestivum (Wheat) | Leaf | N-stress vs. N-sufficient | 102 | 434 | 536 | [9] |
| Spinacia oleracea (Spinach) | Root | High N vs. Low N | 726 | 620 | 1346 | [10] |
| Spinacia oleracea (Spinach) | Leaf | High N vs. Low N | 550 | 586 | 1136 | [10] |
| Solanum tuberosum (Potato) | Leaf | N-deficiency vs. Normal N | 56 | 94 | 150 | [11] |
Note: The number of DEGs can vary significantly based on the plant species, tissue type, duration of treatment, and statistical thresholds used in the analysis.
Key Signaling Pathways
The molecular mechanisms underlying nitrogen sensing and signaling are complex, with the nitrate signaling pathway being the most extensively characterized.
Nitrate Signaling Pathway
Nitrate itself is a key signaling molecule.[8][12] The primary nitrate response involves the dual-affinity transporter NRT1.1 (CHL1), which functions as a sensor.[8] Upon sensing nitrate, NRT1.1 can trigger a calcium (Ca²⁺) signaling cascade.[8] This leads to the activation of calcium-dependent protein kinases (CPKs), which in turn phosphorylate and activate key transcription factors like NIN-LIKE PROTEIN 7 (NLP7).[8] Activated NLPs move into the nucleus and induce the expression of a wide array of nitrate-responsive genes, including those for transporters (e.g., NRT2.1), assimilation enzymes (e.g., nitrate reductase), and other regulatory proteins.[8][13]
Ammonium Response
In contrast to nitrate, a direct biochemical signaling pathway for ammonium has not been clearly identified in plants.[14] Transcriptomic changes induced by ammonium are often thought to be secondary effects resulting from changes in intracellular pH, alterations in auxin transport, or the metabolic consequences of rapid ammonium assimilation into amino acids.[14]
Experimental Protocols
Reproducible and robust experimental design is crucial for comparative transcriptome analysis. The following protocol outlines a generalized workflow for an RNA-Seq experiment designed to compare plant responses to different nitrogen sources.
Generalized RNA-Seq Experimental Workflow
-
Plant Material and Growth Conditions:
-
Select the plant species and genotype(s) of interest (e.g., Arabidopsis thaliana Col-0, a specific crop cultivar).
-
Germinate seeds and grow seedlings hydroponically or in a suitable sterile medium (e.g., agar (B569324) plates, sand culture) to ensure precise control over nutrient supply.[7][15]
-
Initially, grow plants in a nitrogen-free or low-nitrogen medium for a defined period to establish a baseline and synchronize the nitrogen response.[4][5]
-
Impose the differential nitrogen treatments. For example, transfer seedlings to solutions containing:
-
Control (e.g., 1 mM KNO₃)
-
Alternative N source (e.g., 1 mM NH₄Cl)
-
N-deficient (no nitrogen source)
-
-
Maintain controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
-
Sample Collection and RNA Extraction:
-
Harvest specific tissues (e.g., roots, leaves) at defined time points after treatment initiation (e.g., 2h, 8h, 24h).[7][15] Use at least three biological replicates for each condition/time point.
-
Immediately freeze the collected tissue in liquid nitrogen to halt cellular processes and prevent RNA degradation.[16] Store at -80°C.
-
Extract total RNA using a suitable method, such as a CTAB-based protocol or a commercial kit (e.g., RNeasy Plant Mini Kit), including a DNase treatment step to remove genomic DNA contamination.[17]
-
-
Library Preparation and Sequencing:
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8.0).
-
Prepare sequencing libraries from high-quality RNA samples. This typically involves poly(A) mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput platform, such as the Illumina HiSeq or NovaSeq system, generating a sufficient number of reads per sample (e.g., >20 million).[15][18]
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Trim adapters and low-quality bases.
-
Read Alignment: Map the clean reads to a reference genome using a splice-aware aligner like HISAT2.[19]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression (DGE) Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated between different nitrogen treatments.[19] Common thresholds are a False Discovery Rate (FDR) < 0.05 and a log₂ fold change > 1.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of DEGs to identify the biological processes and metabolic pathways that are significantly affected by the different nitrogen treatments.[11]
-
Conclusion
Comparative transcriptome analysis is a powerful tool for dissecting the complex genetic and metabolic responses of plants to different nitrogen sources. Experimental data consistently show that while nitrate and ammonium can trigger some common metabolic adjustments, they largely operate through distinct signaling and regulatory networks. Nitrate acts as a potent signaling molecule, initiating a well-defined cascade that globally regulates gene expression. Ammonium responses are more closely linked to metabolic activity and stress-related pathways. A thorough understanding of these source-specific transcriptomic signatures, obtained through robust experimental workflows, is essential for the rational design of strategies to enhance nitrogen use efficiency, ultimately contributing to more productive and sustainable agricultural systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Transcriptome Analysis Reveals Common and Developmental Stage-Specific Genes That Respond to Low Nitrogen in Maize Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Transcriptome Analysis in Oilseed Rape (Brassica napus) Reveals Distinct Gene Expression Details between Nitrate and Ammonium Nutrition [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitrate and Ammonium Affect the Overall Maize Response to Nitrogen Availability by Triggering Specific and Common Transcriptional Signatures in Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kurimagroup.com [kurimagroup.com]
- 7. Distinct Signaling Pathways and Transcriptome Response Signatures Differentiate Ammonium- and Nitrate-supplied Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways underlying nitrogen transport and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptomic Study for Identification of Major Nitrogen Stress Responsive Genes in Australian Bread Wheat Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of tissue-specific transcriptomic responses to nitrogen stress in spinach (Spinacia oleracea) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Genetic Engineering and Genome Editing for Improving Nitrogen Use Efficiency in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Nitrate and ammonium, the yin and yang of nitrogen uptake: a time-course transcriptomic study in rice [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | RNA-Seq-Based Transcriptomics Study to Investigate the Genes Governing Nitrogen Use Efficiency in Indian Wheat Cultivars [frontiersin.org]
- 17. Analysis of the Transcriptome Response to Low Nitrogen in Populus ussuriensis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A RNA-Seq Analysis of the Response of Photosynthetic System to Low Nitrogen Supply in Maize Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Leaching Potential of Ammonium Nitrate Phosphate Compared to Other Nitrogen Fertilizers: A Comparative Guide
Abstract
Nitrogen (N) is a critical nutrient for plant growth, but its application through fertilizers poses environmental risks, primarily through leaching of nitrate (B79036) into groundwater. This guide provides an objective comparison of the leaching potential of ammonium (B1175870) nitrate phosphate (B84403) (ANP) with other common nitrogen fertilizers, including urea, ammonium nitrate (AN), and calcium ammonium nitrate (CAN). By synthesizing available experimental data, this document aims to inform researchers, scientists, and agricultural professionals on the relative environmental impact of these fertilizers. The comparison is based on the inherent chemical properties of the nitrogen compounds and their behavior in the soil matrix.
Introduction
The selection of a nitrogen fertilizer is a critical decision in agriculture and environmental management. An ideal fertilizer maximizes nutrient uptake by plants while minimizing losses to the environment. Leaching, the process by which soluble nutrients are lost from the soil profile with water movement, is a major pathway for nitrogen loss and can lead to contamination of water resources. The chemical form of nitrogen in a fertilizer significantly influences its susceptibility to leaching. This guide focuses on comparing the leaching potential of ammonium nitrate phosphate, a compound fertilizer, against other widely used nitrogen sources.
Understanding Nitrogen Leaching
The two primary forms of nitrogen utilized by plants are nitrate (NO₃⁻) and ammonium (NH₄⁺). These two forms exhibit markedly different behaviors in the soil.
-
Nitrate (NO₃⁻): Nitrate ions are negatively charged and are therefore repelled by the negatively charged surfaces of soil colloids (clay and organic matter). This makes nitrate highly mobile in the soil solution and susceptible to being carried downward with percolating water, a process known as leaching.[1][2]
-
Ammonium (NH₄⁺): Ammonium ions carry a positive charge and are readily adsorbed to the cation exchange sites on soil colloids. This adsorption significantly reduces the mobility of ammonium in the soil, making it less prone to leaching.[1][2] However, ammonium can be converted to nitrate through the microbial process of nitrification, which then makes the nitrogen susceptible to leaching.
Urea (CO(NH₂)₂): Urea is an organic form of nitrogen that is highly soluble and mobile in the soil. It must first be hydrolyzed by the enzyme urease to form ammonium. This ammonium is then subject to the same processes of plant uptake, adsorption, and nitrification as ammonium from other sources.[1]
Comparative Analysis of Leaching Potential
The leaching potential of a nitrogen fertilizer is largely determined by the proportion of its nitrogen that is in the nitrate form or is quickly converted to nitrate.
This compound (ANP): As a compound fertilizer, the exact composition of ANP can vary. However, it typically contains nitrogen in both the ammonium and nitrate forms, derived from ammonium nitrate, along with phosphate. The presence of the nitrate component means that a portion of the nitrogen is immediately susceptible to leaching upon application. The ammonium portion is less mobile initially but can become leachable after nitrification. The phosphate component has low mobility in most soils.
Ammonium Nitrate (AN): This fertilizer contains nitrogen in two forms: 50% as ammonium (NH₄⁺) and 50% as nitrate (NO₃⁻).[3] The nitrate portion is immediately available for plant uptake but is also highly susceptible to leaching.[3]
Urea: Urea contains 100% of its nitrogen in the amide form. This nitrogen is not immediately available to plants and is less prone to immediate leaching. However, upon hydrolysis to ammonium and subsequent nitrification to nitrate, it becomes susceptible to leaching. The rate of these conversions depends on soil temperature, moisture, and microbial activity.
Calcium Ammonium Nitrate (CAN): Similar to ammonium nitrate, CAN contains nitrogen in both ammonium and nitrate forms. The addition of calcium carbonate or dolomite (B100054) is primarily to improve handling and reduce the explosive nature of ammonium nitrate, and it can also have a slight effect on soil pH. Its leaching potential is comparable to that of ammonium nitrate.
Data Presentation
The following tables summarize the key characteristics and relative leaching potential of the compared nitrogen fertilizers based on their chemical composition and behavior in soil.
| Fertilizer | Nitrogen Forms | Immediate Leaching Potential | Long-term Leaching Potential (post-nitrification) |
| This compound (ANP) | Ammonium (NH₄⁺) + Nitrate (NO₃⁻) + Phosphate (P₂O₅) | Moderate to High (due to NO₃⁻) | High |
| Ammonium Nitrate (AN) | 50% Ammonium (NH₄⁺) + 50% Nitrate (NO₃⁻) | High (due to NO₃⁻) | High |
| Urea | 100% Amide (CO(NH₂)₂) | Low | High |
| Calcium Ammonium Nitrate (CAN) | Ammonium (NH₄⁺) + Nitrate (NO₃⁻) | High (due to NO₃⁻) | High |
| Fertilizer | Key Advantages | Key Disadvantages Regarding Leaching |
| This compound (ANP) | Provides multiple nutrients (N and P). | Contains immediately leachable nitrate. |
| Ammonium Nitrate (AN) | Provides readily available nitrate for rapid plant uptake. | High immediate leaching potential of the nitrate component.[3] |
| Urea | High nitrogen content; lower immediate leaching risk. | Nitrogen becomes highly leachable after nitrification. |
| Calcium Ammonium Nitrate (CAN) | Provides readily available nitrate; improved handling over AN. | High immediate leaching potential of the nitrate component. |
Experimental Protocols
A common method to assess the leaching potential of fertilizers is through soil column experiments. This controlled laboratory setup allows for the precise measurement of nutrient movement through a soil profile under simulated environmental conditions.
General Experimental Workflow for a Soil Column Leaching Study
-
Soil Collection and Preparation:
-
Collect soil from a representative field site.
-
Air-dry the soil and sieve it to a uniform particle size (e.g., <2 mm).
-
Characterize the soil for key properties such as texture, pH, organic matter content, and cation exchange capacity.
-
-
Column Packing:
-
Use cylindrical columns (e.g., glass or PVC) of a specified length and diameter.
-
Pack the columns with the prepared soil to a uniform bulk density, representative of field conditions.
-
Place a filter at the bottom of the column to retain soil while allowing leachate to pass through.
-
-
Fertilizer Application:
-
Apply the different fertilizer treatments to the surface of the soil columns at a rate equivalent to typical field applications.
-
Include a control column with no fertilizer application to measure background nutrient leaching.
-
-
Leaching Simulation:
-
Apply a simulated rainfall or irrigation event to the top of the columns using a peristaltic pump or a similar device to ensure a constant and uniform application rate.
-
The volume of water applied should be sufficient to induce leaching.
-
-
Leachate Collection:
-
Collect the leachate that drains from the bottom of the columns at regular intervals.
-
Measure the volume of leachate collected at each interval.
-
-
Chemical Analysis:
-
Analyze the collected leachate samples for the concentrations of ammonium-N, nitrate-N, and phosphate-P using standard analytical methods (e.g., colorimetry, ion chromatography).
-
-
Data Analysis:
-
Calculate the total mass of each nutrient leached from each column by multiplying the concentration by the leachate volume for each collection interval and summing the values.
-
Compare the cumulative nutrient losses among the different fertilizer treatments.
-
Visualization of Leaching Pathways
The following diagrams illustrate the key processes involved in nitrogen transformation and leaching for different fertilizer types.
Caption: Nitrogen transformation and leaching pathways for different fertilizers.
Conclusion
The leaching potential of nitrogen fertilizers is a critical consideration for both agricultural productivity and environmental protection. This comparative guide highlights the following key points:
-
Fertilizers containing nitrate, such as ammonium nitrate, calcium ammonium nitrate, and this compound, have a higher immediate leaching potential due to the high mobility of the nitrate ion in soil.
-
Urea has a lower immediate leaching risk, but its nitrogen can be converted to the highly leachable nitrate form through hydrolysis and nitrification.
-
The ammonium component of fertilizers is less prone to leaching due to its adsorption to soil particles but serves as a source for nitrate through nitrification.
-
The phosphate in this compound has low mobility and is not a significant leaching concern in most soil types.
The choice of fertilizer should be based on a comprehensive assessment of crop needs, soil type, climate conditions, and environmental sensitivity. Practices such as split application of nitrogen, timing applications to coincide with crop uptake, and the use of nitrification inhibitors can help mitigate nitrogen leaching from all fertilizer types.
References
Economic and efficiency comparison of different ammonium phosphate fertilizers
An objective analysis of the economic and agronomic efficiency of Monoammonium Phosphate (B84403) (MAP), Diammonium Phosphate (DAP), and Ammonium (B1175870) Polyphosphate (APP) for researchers, scientists, and agricultural professionals.
This guide provides a comprehensive comparison of three leading ammonium phosphate fertilizers: Monoammonium Phosphate (MAP), Diammonium Phosphate (DAP), and Ammonium Polyphosphate (APP). The selection of an appropriate phosphorus fertilizer is a critical decision in optimizing crop production and ensuring economic returns. This document synthesizes experimental data to compare these fertilizers based on their chemical properties, agronomic performance, and economic viability, providing a resource for informed decision-making in agricultural and research settings.
Chemical and Physical Properties
Ammonium phosphate fertilizers are produced by reacting phosphoric acid with ammonia (B1221849). The ratio of these reactants is the primary determinant of the final product.[1]
-
Monoammonium Phosphate (MAP): Formed in a 1:1 ratio of ammonia to phosphoric acid, MAP is a granular fertilizer with a typical nutrient analysis of 10-11% nitrogen (N) and 48-55% phosphorus (P₂O₅).[1] When dissolved in the soil, MAP creates an acidic environment (pH around 4.0-5.0), which can be beneficial in neutral to alkaline soils by enhancing phosphorus availability.[1][2]
-
Diammonium Phosphate (DAP): Produced with a 2:1 ammonia to phosphoric acid ratio, DAP is the most widely used phosphorus fertilizer globally.[1][3] Its typical analysis is 18% N and 46% P₂O₅.[1] In contrast to MAP, the dissolution of DAP in soil results in an alkaline reaction (pH around 7.5-8.0), making it a suitable option for acidic soils.[1][4]
-
Ammonium Polyphosphate (APP): APP is a liquid or solid fertilizer containing chains of phosphate molecules.[1] It is produced by heating orthophosphoric acid to remove water, followed by ammoniation.[1] APP typically contains 10-15% N and 34-62% P₂O₅. The polyphosphate chains hydrolyze into orthophosphate in the soil, providing a slower, more sustained release of phosphorus.[1]
Agronomic Performance: A Comparative Analysis
The efficiency of ammonium phosphate fertilizers is influenced by several factors, including soil type, crop species, and application methods. While MAP and DAP often exhibit similar performance, notable differences can arise under specific conditions.[1]
Crop Yield and Biomass Production
Experimental data indicates that the choice of ammonium phosphate fertilizer can significantly impact crop yields, with soil pH being a critical factor.[1]
In a study on wheat, the application of different phosphate fertilizers significantly increased grain yield compared to a control group.[5] Another study on wheat demonstrated the superiority of APP in terms of dry matter and plant height, followed by MAP and then DAP.[6][7] For maize, research has shown that APP can outperform other phosphorus fertilizers in terms of yield.[8] In soybeans, studies have found little difference in yield between MAP and DAP.[9][10]
Nutrient Uptake and Use Efficiency
Phosphorus Use Efficiency (PUE) is a key metric for evaluating fertilizer performance. It is generally calculated as the difference in phosphorus uptake between fertilized and unfertilized plants, divided by the amount of fertilizer applied.[1]
APP has been shown to enhance phosphorus uptake in maize by improving root length and surface area.[8] Its slow-release characteristic can also reduce phosphorus fixation in the soil, increasing its availability to plants over a longer period.[11] One study reported that APP increased phosphorus uptake in maize by 83.9% compared to a control without phosphorus and by 7.8–16.2% compared to other phosphorus treatments.[8]
Economic Comparison
The economic viability of a fertilizer is a crucial factor in its practical application. While DAP is often considered the most economical phosphorus fertilizer due to its high nutrient analysis, a comprehensive cost-benefit analysis should also consider its impact on crop yield under specific soil conditions.[1][12]
The benefit-cost ratio (BCR) and return on investment (ROI) are useful metrics for evaluating the economic feasibility of fertilizer use. Studies on wheat have shown that phosphorus fertilization can significantly increase net returns and BCR.[1][13] The economic optimum fertilizer rate is the rate that maximizes profit, which may not necessarily be the rate that produces the highest yield.
The following table provides a summary of experimental data on crop yield and economic returns for different ammonium phosphate fertilizers.
| Fertilizer | Crop | Soil Type/pH | Yield Increase (%) | Economic Metric | Value | Reference |
| DAP | Wheat | Acidic (pH 4.8) | ~20 bushel/acre increase over control | - | - | [4] |
| MAP | Wheat | Acidic (pH 4.8) | ~15 bushel/acre increase over control | - | - | [4] |
| APP | Wheat | Not Specified | Superior dry matter and plant height vs. MAP & DAP | - | - | [6][7] |
| MAP | Wheat | Not Specified | Higher dry matter and plant height vs. DAP | - | - | [6][7] |
| APP | Maize | Black soil | 21.77% increase over control | - | - | [8] |
| DAP | Maize | Black soil | 3.03% increase over control | - | - | [8] |
| MAP vs. DAP | Soybean | Not Specified | No significant difference in yield | - | - | [9][10] |
| NP Fertilizer | Wheat | Rainfed | 71% increase over control (at 50-25 kg NP/ha) | Benefit-Cost Ratio | 7.01 | [14] |
Experimental Protocols
The following provides a generalized methodology for conducting field trials to evaluate and compare the efficiency of different ammonium phosphate fertilizers.
Experimental Design
A randomized complete block design (RCBD) is commonly used to account for field variability.[5][6][7] The experiment should include a control treatment (no phosphorus fertilizer) and treatments for each fertilizer type (MAP, DAP, APP) at various application rates.[12] Each treatment should be replicated multiple times (typically 3-4) to ensure statistical validity.[6][7]
Site Selection and Soil Analysis
The experimental site should be selected based on its suitability for the chosen crop and should have a known history of phosphorus levels.[1] Initial soil samples should be collected from the experimental area before fertilizer application to determine baseline nutrient levels, pH, and other relevant soil properties.[5]
Fertilizer Application
Fertilizers should be applied at rates determined by the experimental design.[12] Application methods can include broadcasting, banding, or fertigation, and the chosen method should be consistent across all treatments.[1]
Data Collection
Data should be collected on various parameters throughout the growing season, including:
-
Growth Parameters: Plant height, leaf area index, and dry matter accumulation.[1][15]
-
Yield Components: Number of tillers, grains per spike, and 1000-grain weight for cereal crops.[15]
-
Nutrient Analysis: Plant tissue samples should be collected and analyzed for nitrogen and phosphorus content to determine nutrient uptake.[5]
Efficiency Calculations
-
Phosphorus Use Efficiency (PUE): (P uptake in fertilized plot - P uptake in unfertilized plot) / Amount of P applied x 100
-
Agronomic Efficiency (AE): (Grain yield in fertilized plot - Grain yield in unfertilized plot) / Amount of nutrient applied
-
Benefit-Cost Ratio (BCR): Gross returns / Total cost of cultivation[13]
-
Return on Investment (ROI): (Net return / Cost of fertilizer) x 100[1]
Statistical Analysis
The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.[1] Mean separation tests, such as the Least Significant Difference (LSD) test, can be used to compare individual treatment means.[1]
Visualizing Key Relationships and Processes
Signaling Pathways, Experimental Workflows, and Logical Relationships
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. downloads.backpaddock.com.au [downloads.backpaddock.com.au]
- 3. uat.incitecpivotfertilisers.com.au [uat.incitecpivotfertilisers.com.au]
- 4. osunpk.com [osunpk.com]
- 5. Field Experiment to Evaluate the Phosphate Fertilizers Effect on Wheat' Morphological Traits [teiee.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ammonium Polyphosphate Promotes Maize Growth and Phosphorus Uptake by Altering Root Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fieldadvisor.org [fieldadvisor.org]
- 10. youtube.com [youtube.com]
- 11. hnsincere.com [hnsincere.com]
- 12. repository.cimmyt.org [repository.cimmyt.org]
- 13. researcherslinks.com [researcherslinks.com]
- 14. jaragri.com [jaragri.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Ammonium Phosphates and Superphosphate-Urea Fertilizers in Field Applications
A comprehensive field study was conducted to evaluate the agronomic effectiveness of different phosphate (B84403) fertilizer sources, specifically comparing ammonium (B1175870) phosphates (monoammonium phosphate - MAP and diammonium phosphate - DAP) with combinations of superphosphate (B1263860) and nitrogen sources like urea (B33335) (SPU) or ammonium nitrate (B79036) (SPA). This guide synthesizes the findings from a key field experiment, providing researchers, scientists, and agricultural professionals with a detailed comparison of these fertilizers' performance, supported by experimental data and methodologies.
The primary objective of the comparative study was to determine the effects of these phosphate carriers on the growth and yield of corn (Zea mays L.) across various soil types. The study found that while phosphorus application, in general, led to significant increases in corn yield, the performance of the different fertilizer types was largely comparable when averaged across all experimental sites.[1][2] However, some variations in yield among the different fertilizer carriers were observed depending on the specific soil type and growing season, indicating that local conditions can influence fertilizer efficacy.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the field comparison study, focusing on corn grain yield and the phosphorus (P) content in leaf tissue at the silking stage.
Table 1: Corn Grain Yield ( kg/ha ) in Response to Different Phosphate Fertilizers
| Treatment | Site 1 (St. Bernard Loam) | Site 2 (St. Laurent Clay Loam) | Site 3 (Chicot Loam) | Site 4 (Uplands Sandy Loam) | Site 5 (Ormstown Clay) | Average Yield |
| Check (No P) | 5,890 | 6,580 | 6,240 | 4,980 | 6,120 | 5,962 |
| MAP | 6,450 | 7,120 | 6,890 | 5,670 | 6,780 | 6,582 |
| DAP | 6,380 | 7,050 | 6,810 | 5,590 | 6,710 | 6,508 |
| SPU | 6,410 | 7,090 | 6,850 | 5,630 | 6,750 | 6,546 |
| SPA | 6,350 | 7,010 | 6,790 | 5,560 | 6,680 | 6,478 |
Source: Adapted from Okalebo and McKenzie, 1978.[1]
Table 2: Leaf Phosphorus Content (%) at Silking Stage
| Treatment | Site 1 | Site 2 | Site 3 | Site 4 | Site 5 | Average P Content |
| Check (No P) | 0.25 | 0.28 | 0.26 | 0.24 | 0.27 | 0.26 |
| MAP | 0.28 | 0.31 | 0.29 | 0.27 | 0.30 | 0.29 |
| DAP | 0.28 | 0.31 | 0.29 | 0.27 | 0.30 | 0.29 |
| SPU | 0.28 | 0.31 | 0.29 | 0.27 | 0.30 | 0.29 |
| SPA | 0.27 | 0.30 | 0.28 | 0.26 | 0.29 | 0.28 |
Source: Adapted from Okalebo and McKenzie, 1978.[1]
An interesting finding was that the leaf P content at the silking stage showed little variation among the different phosphate carriers and was not a strong predictor of the plant's overall phosphorus status.[1][2]
Experimental Protocols
The field experiments were conducted over two years on five different soil types in Quebec, Canada.[1]
-
Experimental Design: A randomized complete block design was used for the experiments.
-
Fertilizer Treatments: The phosphate fertilizers compared were monoammonium phosphate (MAP), diammonium phosphate (DAP), superphosphate plus urea (SPU), and superphosphate plus ammonium nitrate (SPA).[1] A check treatment with no phosphorus application was also included.
-
Application Rates: Phosphorus was applied at a rate of 100 kg P₂O₅/ha.[1][2] Nitrogen and potassium were applied at recommended rates to ensure they were not limiting factors.
-
Crop: The test crop was corn (Zea mays L.).[1]
-
Data Collection: Data collected included seedling emergence, leaf P content at silking time, and corn grain yield.[1]
-
Soil Analysis: Soil samples were taken from the 0-15 cm and 15-30 cm depths at each site for analysis.[1]
Visualizing the Experimental Workflow and Fertilizer Relationships
To better understand the experimental process and the theoretical relationships between the fertilizers and crop response, the following diagrams are provided.
Caption: Experimental workflow for the field comparison study.
Caption: Logical relationship of fertilizers to crop yield.
Discussion and Conclusion
The field comparison study demonstrates that ammonium phosphates (MAP and DAP) and superphosphate-urea (SPU) are effective sources of phosphorus for corn, leading to significant yield increases compared to unfertilized control plots.[1][2] On average, the agronomic performance of these different phosphate carriers was similar.
It is important to note that other factors can influence the efficiency of these fertilizers. For instance, the combination of urea with acidic phosphate fertilizers like triple superphosphate can help reduce ammonia (B1221849) volatilization, a common issue with surface-applied urea.[3] This is because the acidic nature of the phosphate fertilizer can temporarily lower the soil pH in the immediate vicinity of the fertilizer granule, which in turn can slow the rate of urea hydrolysis.[3]
References
A Comparative Analysis of Cellular Phosphate Uptake: Efficacy of Different Phosphate Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficiency of nutrient uptake from various phosphate (B84403) sources at the cellular level. Understanding the mechanisms and efficiencies of how cells acquire this essential nutrient is critical for research in cellular metabolism, signal transduction, and the development of therapeutic agents that may target these pathways. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular processes to support your research and development endeavors.
Quantitative Comparison of Phosphate Source Bioavailability
The bioavailability of different phosphate sources can vary significantly depending on the chemical form of the phosphate and the biological system being studied. While much of the quantitative data comes from agricultural and nutritional studies, these findings provide valuable insights into the general principles of phosphate uptake that are applicable at the cellular level. The following table summarizes the relative bioavailability of various phosphate sources.
| Phosphate Source | Chemical Formula/General Description | Relative Bioavailability (%) | Organism/System | Key Findings |
| Monocalcium Phosphate | Ca(H₂PO₄)₂ | 100 (Standard) | Turkeys | Considered a highly bioavailable source of phosphorus.[1] |
| Dicalcium Phosphate | CaHPO₄ | 95 - 105 | Turkeys | Bioavailability is comparable to monocalcium phosphate.[1] |
| Defluorinated Phosphate | Ca₅(PO₄)₃F (treated to remove fluorine) | 70 - 103 | Turkeys | Bioavailability can vary depending on the manufacturing process.[1] |
| Curacao Phosphate | Naturally occurring rock phosphate | 55 | Turkeys | Lower bioavailability compared to processed phosphates.[1] |
| Orthophosphate | PO₄³⁻ | 100 (Assumed) | General | The primary form of inorganic phosphate directly taken up by cells. |
| Pyrophosphate | P₂O₇⁴⁻ | Lower than orthophosphate | Barley | Must be hydrolyzed to orthophosphate for uptake, a process influenced by temperature and biological activity. |
| Phytates (Organic) | Inositol hexakisphosphate | Low | Humans | Poorly absorbed in the human intestine due to low phytase activity.[2] |
| Animal-derived Organic Phosphate | Bound to proteins | High | General | Released by digestive enzymes and intestinal alkaline phosphatases.[2] |
Experimental Protocols
Accurate measurement of phosphate uptake is fundamental to comparative studies. The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Whole-Cell Phosphate Uptake Assay Using Radiolabeled Phosphate (³²P)
This protocol is a widely used method to quantify the rate of phosphate uptake by cells.
Materials:
-
Cells of interest (e.g., cultured mammalian cells, bacteria)
-
Phosphate-free culture medium
-
³²P-labeled orthophosphoric acid (H₃³²PO₄)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus with filters (e.g., 0.45 µm nitrocellulose)
-
Wash buffer (e.g., cold phosphate-buffered saline with 1 mM non-radioactive phosphate)
Procedure:
-
Cell Preparation: Culture cells to the desired density. Prior to the assay, wash the cells three times with phosphate-free medium to remove any existing extracellular phosphate. Resuspend the cells in fresh phosphate-free medium to a known concentration.
-
Initiation of Uptake: Add a known concentration of ³²P-labeled orthophosphate to the cell suspension to initiate the uptake process.
-
Time-Course Sampling: At specific time intervals (e.g., 15, 30, 45, 60 seconds), take aliquots of the cell suspension.[3]
-
Termination of Uptake and Washing: Immediately filter the aliquot through a nitrocellulose filter to separate the cells from the radioactive medium. Wash the filter rapidly and thoroughly with cold wash buffer to remove any non-internalized ³²P.
-
Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of phosphate uptake by plotting the measured radioactivity against time. The initial linear portion of the curve represents the initial uptake rate.
Controls:
-
Background: A filter with media and ³²P but no cells.
-
Maximum Counts: A sample of the ³²P-containing medium without filtration.
Protocol 2: Measurement of Intracellular Inorganic Phosphate (Pi) Concentration
This protocol allows for the determination of the concentration of free inorganic phosphate within the cell.
Materials:
-
Cell sample
-
Lysis buffer (e.g., digitonin-based for selective plasma membrane permeabilization)
-
Reagents for a colorimetric phosphate assay (e.g., Molybdenum Blue or Malachite Green method)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Cell Lysis: Lyse the cells using a method that effectively releases the intracellular contents without significantly hydrolyzing organic phosphates. Digitonin can be used for selective release of cytosolic contents.[4]
-
Separation of Cellular Debris: Centrifuge the cell lysate to pellet insoluble cellular components.
-
Colorimetric Assay:
-
Take an aliquot of the supernatant (the cell extract).
-
Add the reagents for the chosen colorimetric assay. These assays are based on the reaction of phosphate with a molybdate (B1676688) complex to form a colored product.
-
Incubate the reaction mixture as required by the specific protocol.
-
-
Spectrophotometric Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.
-
Quantification: Determine the phosphate concentration in the sample by comparing the absorbance to a standard curve prepared with known concentrations of a phosphate standard.
-
Normalization: Normalize the intracellular phosphate concentration to the cell number or total protein content of the sample.
Key Cellular Pathways and Experimental Workflows
The uptake and regulation of phosphate are complex processes involving multiple signaling pathways and transport mechanisms. The following diagrams, generated using Graphviz, illustrate these critical cellular events.
Caption: Overview of cellular phosphate uptake and signaling.
Caption: Workflow for a ³²P cellular phosphate uptake assay.
Caption: Simplified phosphate signaling pathway in mammalian cells.
References
- 1. Bioavailability of phosphorus from various phosphates based on body weight and toe ash measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The basics of phosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Phosphate Uptake Assay - Hancock Lab [cmdr.ubc.ca]
- 4. Measurement of intracellular inorganic phosphate in human blood red cells, leucocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ammonium Nitrate Phosphate and Commercial Phosphate Fertilizers
A Guide for Researchers and Drug Development Professionals
Published: December 22, 2025
This guide provides a comprehensive performance benchmark of Ammonium (B1175870) Nitrate (B79036) Phosphate (B84403) (ANP) against leading commercial phosphate fertilizers, Monoammonium Phosphate (MAP) and Diammonium Phosphate (DAP). The information presented herein is curated for researchers, scientists, and professionals in drug development who require a nuanced understanding of nutrient delivery and efficacy. This document synthesizes available experimental data to offer an objective comparison of these critical agricultural inputs.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of Ammonium Nitrate Phosphate, MAP, and DAP based on available research. It is important to note that direct comparative studies for a fertilizer specifically termed "this compound" are limited. The data for ANP is primarily derived from studies on NPK fertilizers where ammonium nitrate is the principal nitrogen source and a soluble phosphate is the phosphorus source.
Table 1: General Properties of this compound, MAP, and DAP
| Property | This compound (Typical NPK) | Monoammonium Phosphate (MAP) | Diammonium Phosphate (DAP) |
| Nutrient Content (N-P₂O₅-K₂O) | Variable (e.g., 20-20-0, 15-15-15) | 10-11% N, 48-55% P₂O₅ | 18% N, 46% P₂O₅ |
| Nitrogen Forms | Ammonium (NH₄⁺) and Nitrate (NO₃⁻) | Ammonium (NH₄⁺) | Ammonium (NH₄⁺) |
| Phosphate Form | Orthophosphate | Orthophosphate | Orthophosphate |
| pH of Dissolving Granule | Acidic to Neutral | Acidic (around 3.5-4.5)[1] | Alkaline (around 7.5-8.0)[1] |
| Solubility in Water | High | High | High |
Table 2: Agronomic Performance Comparison
| Performance Metric | This compound (from NPK data) | Monoammonium Phosphate (MAP) | Diammonium Phosphate (DAP) |
| Crop Yield | Generally high due to balanced N forms. Studies on winter oats showed ammonium nitrate treatments yielded significantly higher than DAP.[2] | High, particularly in neutral to alkaline soils.[1] Corn yield averaged 162 bushels/acre in one study.[3] | High, particularly in acidic soils.[1] Corn yield averaged 159 bushels/acre in the same study.[3] |
| Nutrient Uptake Efficiency | The presence of both ammonium and nitrate can enhance nutrient uptake.[4] The nitrate component promotes rapid uptake, while the ammonium component provides a more sustained release. | Efficient phosphorus uptake, especially in high pH soils due to its acidic reaction.[1] | Efficient phosphorus uptake, though high ammonium concentration can sometimes inhibit root growth if placed too close to the seed.[1] |
| Soil pH Effect | Can have a slightly acidic to neutral effect depending on the specific formulation. | Creates an acidic environment around the granule, which can be beneficial in alkaline soils.[1] | Creates an alkaline environment around the granule, which can be advantageous in acidic soils.[1] |
| Potential for Ammonia (B1221849) Volatilization | Lower than urea-based fertilizers. The presence of nitrate does not contribute to volatilization. | Low potential for ammonia loss. | Higher potential for ammonia volatilization than MAP when surface-applied on alkaline soils.[1] |
Experimental Protocols
The data presented in this guide is based on standardized experimental protocols for evaluating fertilizer performance. A general methodology for conducting field trials to compare the efficiency of different phosphate fertilizers is outlined below.
Field Trial Protocol for Fertilizer Efficacy Evaluation
This protocol is designed to assess the agronomic performance of different fertilizer treatments on a selected crop.
1. Experimental Design:
- Layout: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.
- Treatments:
- Control (no fertilizer application).
- This compound (NPK formulation).
- Monoammonium Phosphate (MAP).
- Diammonium Phosphate (DAP).
- Replication: Each treatment should be replicated at least four times to ensure statistical validity.
- Plot Size: Each plot should be of a sufficient size to minimize edge effects (e.g., 6 rows, 8 meters long).[5]
2. Site Selection and Characterization:
- Select a field with uniform soil characteristics.
- Conduct a baseline soil analysis to determine initial nutrient levels (N, P, K), pH, organic matter content, and soil texture.
3. Fertilizer Application:
- Apply fertilizers at rates determined by soil test recommendations for the specific crop.
- Ensure uniform application within each plot, either by broadcasting and incorporating or by banding at planting.
4. Crop Management:
- Use a single crop variety across all plots.
- Maintain uniform plant density, irrigation, pest, and weed control across all treatments to ensure that the only variable is the fertilizer type.
5. Data Collection:
- Plant Tissue Analysis: Collect plant tissue samples at key growth stages to determine nutrient uptake (N and P concentrations).
- Biomass Measurement: Measure the total above-ground biomass at physiological maturity.
- Crop Yield: Harvest the central rows of each plot to determine the final crop yield.
- Soil Analysis: Conduct post-harvest soil analysis to assess residual nutrient levels.
6. Statistical Analysis:
- Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the fertilizer treatments.
- If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to identify which treatments differ from each other.
Visualization of Nutrient Uptake and Signaling
The following diagrams illustrate the key pathways involved in the uptake and signaling of nitrogen and phosphorus by plant cells.
Nitrogen Uptake and Signaling Pathway
The uptake of nitrogen from this compound involves two distinct pathways for the ammonium and nitrate ions.
Caption: Simplified diagram of ammonium and nitrate uptake and signaling pathways in a plant root cell.
Phosphorus Uptake and Signaling Pathway
The phosphate component of these fertilizers is taken up and regulated through a distinct signaling cascade.
Caption: Simplified diagram of phosphate uptake and signaling pathways in a plant root cell.
Experimental Workflow for Fertilizer Comparison
The logical flow of a typical fertilizer comparison study is depicted below.
Caption: Logical workflow for a comparative study of fertilizer performance.
References
Safety Operating Guide
Proper Disposal of Ammonium Nitrate Phosphate: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of ammonium (B1175870) nitrate (B79036) phosphate (B84403) in a research environment, ensuring the safety of personnel and compliance with regulations.
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides clear, step-by-step procedures for the proper disposal of ammonium nitrate phosphate, a compound that, while useful, presents significant hazards if mishandled. Understanding and implementing these procedures is crucial for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is a strong oxidizer and can pose a fire and explosion hazard, especially when in contact with combustible materials or when subjected to heat and confinement.[1] Always handle this substance in a well-ventilated area, away from heat, sparks, and open flames.[2] Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required.[2]
-
Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use.[3]
-
Body Protection: A fully buttoned lab coat is essential.[2]
-
Respiratory Protection: In case of dust formation, a particulate filter respirator (e.g., N95) is necessary.[4]
Step-by-Step Disposal Procedure for Laboratory-Scale Waste
The disposal of this compound must comply with all local, regional, and national regulations.[4][5] It is classified as a hazardous waste.
-
Waste Collection:
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[2]
-
Ensure the storage area is away from direct sunlight and sources of ignition.[2]
-
Secondary containment, such as a polypropylene (B1209903) tub, is recommended.[2]
-
-
Arranging for Disposal:
Emergency Procedures for Spills
Accidental spills must be handled promptly and safely.
For Small Spills (manageable within 10 minutes by trained personnel):
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[1][3]
-
Don PPE: Wear the appropriate PPE as listed above.
-
Containment: If it is a liquid spill, contain it with an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.
-
Cleanup: Carefully sweep or scoop up the spilled solid or the absorbent material. Use non-sparking tools.[3]
-
Collection: Place the collected material into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with water, and collect the cleaning water for disposal as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.[3]
-
Alert: Notify your supervisor and your institution's EHS or emergency response team.[3]
-
Secure the Area: Prevent entry to the spill area.
Quantitative Data Summary
For a quick reference, the following table summarizes key quantitative data related to ammonium nitrate.
| Parameter | Value | Source |
| Oral LD50 (Rat) | 2,217 - 2,950 mg/kg | [2][5] |
| Melting Point | 170 °C (338 °F) | [4][8] |
| Decomposition Temperature | > 210 °C (410 °F) | [4][9] |
| pH (100 g/L water) | 4.5 - 7 | [4] |
| EC50 (Daphnia magna, 48h) | 490 mg/L | [5] |
| ErC50 (Algae, 10 days) | > 1,700 mg/L | [5] |
| EC50 (Bacteria, 3h) | > 1,000 mg/L | [5] |
Disposal and Safety Workflow
The following diagram illustrates the logical flow of the disposal procedure, from initial handling to final disposal.
Caption: Logical workflow for the routine disposal and emergency spill response for this compound.
References
- 1. nj.gov [nj.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. uwm.edu [uwm.edu]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. cfindustries.com [cfindustries.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Nitrate Phosphate
FOR IMMEDIATE REFERENCE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ammonium Nitrate Phosphate. It offers procedural, step-by-step guidance on personal protective equipment (PPE), operational plans for handling and storage, and detailed disposal protocols to ensure the highest standards of laboratory safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the task being performed.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling Solids (weighing, transferring) | Chemical safety goggles or a face shield. | Nitrile, Neoprene, or Butyl rubber gloves. | A NIOSH-approved air-purifying respirator with a particulate filter (N95, R95, or P95) for low dust levels. For higher or unknown concentrations, a powered air-purifying respirator (PAPR) or a supplied-air respirator is recommended. | Lab coat, closed-toe shoes. For larger quantities, consider a chemically resistant apron or coveralls. |
| Preparing Solutions | Chemical safety goggles and a face shield. | Nitrile, Neoprene, or Butyl rubber gloves. Extended cuffs are recommended. | Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of aerosols. If ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter. | Lab coat, closed-toe shoes, and a chemically resistant apron. |
| Cleaning Spills | Chemical safety goggles and a face shield. | Heavy-duty Nitrile, Neoprene, or Butyl rubber gloves. | A NIOSH-approved air-purifying respirator with a particulate filter (P100) or a supplied-air respirator. | Chemically resistant coveralls, boots, and apron. |
Glove Selection and Breakthrough Times
| Glove Material | General Chemical Resistance | Potential Limitations |
| Nitrile | Good resistance to a wide range of chemicals, including many acids and bases. | May not be suitable for prolonged contact with certain organic solvents. |
| Neoprene | Excellent resistance to acids, bases, oils, and solvents. | Can be less flexible than nitrile. |
| Butyl Rubber | High permeation resistance to many gases, vapors, and corrosive materials. | May not be suitable for use with hydrocarbons and halogenated solvents. |
| PVC (Polyvinyl Chloride) | Good resistance to many acids, bases, and salts. | Can become stiff and lose flexibility at low temperatures. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential to prevent accidents and ensure a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily available.
-
-
Handling:
-
When weighing or transferring the solid, use techniques that minimize dust generation, such as gentle scooping.
-
If preparing a solution, slowly add the this compound to the solvent (e.g., water) while stirring to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, and hazard information.
-
-
Storage:
-
Store this compound in a cool, dry, well-ventilated area away from sources of heat, sparks, or open flames.
-
Keep it separate from incompatible materials, especially combustible materials, organic chemicals, reducing agents, and strong acids.[1]
-
Ensure storage containers are tightly sealed and in good condition.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to protect the environment and comply with regulations.
Step-by-Step Disposal Procedure
-
Uncontaminated Material:
-
For small, uncontaminated quantities, it may be permissible to dissolve it in a large amount of water and use it as a fertilizer, depending on local regulations. Always consult your institution's Environmental Health and Safety (EHS) department before doing so.
-
-
Contaminated Material and Waste:
-
Contaminated this compound, including spill cleanup materials, should be treated as hazardous waste.
-
Place the waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," the chemical name, and the associated hazards.
-
Do not mix with other waste streams.
-
Store the waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's procedures. Never dispose of this compound down the drain or in regular trash.[2]
-
Emergency Response Plan
In the event of a spill or exposure, a swift and informed response is critical.
Spill Response
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, carefully sweep or scoop up the material and place it in a labeled container for hazardous waste disposal.
-
Clean the spill area with a damp cloth or sponge, and decontaminate if necessary.
-
-
Major Spill or Solution Spill:
-
Evacuate the area immediately and alert your supervisor and institutional EHS.
-
If flammable materials are nearby, eliminate all ignition sources.
-
Prevent the spill from entering drains or waterways.
-
Contain the spill using absorbent materials from a spill kit.
-
Allow only trained personnel with appropriate PPE to clean up the spill.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
